molecular formula C7H4N2O3S B1585618 6-Nitro-2-benzothiazolinone CAS No. 28620-12-4

6-Nitro-2-benzothiazolinone

货号: B1585618
CAS 编号: 28620-12-4
分子量: 196.19 g/mol
InChI 键: QITPMSSAFSZYOP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Nitro-2-benzothiazolinone is a 6-substituted 2-benzothiazolinone.>

属性

IUPAC Name

6-nitro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-7-8-5-2-1-4(9(11)12)3-6(5)13-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITPMSSAFSZYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182800
Record name 2(3H)-Benzothiazolone, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28620-12-4
Record name 2(3H)-Benzothiazolone, 6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028620124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzothiazolone, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 28620-12-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 6-Nitro-2-benzothiazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 6-Nitro-2-benzothiazolinone (CAS No: 28620-12-4). As a member of the benzothiazole family, this compound is of significant interest to researchers in medicinal chemistry and drug development. The benzothiazole scaffold is a recognized pharmacophore present in numerous clinically approved drugs, and strategic substitutions on the ring system can modulate biological activity.[1] This document details the physicochemical characteristics, spectroscopic profile, and reactivity of the title compound, with a particular focus on the influence of the C-6 nitro group, which is known to enhance the antibacterial, antifungal, and potential anticancer activities of this heterocyclic system.[1][2][3]

Molecular Structure and Physicochemical Properties

This compound is a bicyclic heterocyclic compound featuring a benzene ring fused to a thiazolinone ring. The key functional groups are the lactam (cyclic amide) within the thiazolinone ring and an electron-withdrawing nitro group (-NO₂) at the 6th position of the benzene ring. This substitution pattern is critical to its chemical reactivity and biological profile.

Caption: Molecular structure of this compound.

The core physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

PropertyValueSource(s)
CAS Number 28620-12-4[4][5][6][7]
Molecular Formula C₇H₄N₂O₃S[4][6][7][8]
Molecular Weight 196.18 g/mol [4][6][7][8]
Appearance Light yellow to yellow solid[4]
Melting Point 246 °C (decomposes)[4][5]
Density (Predicted) 1.603 ± 0.06 g/cm³[4][5]
pKa (Predicted) 8.78 ± 0.20[4][5]
Storage Store at room temperature, sealed in a dry environment[4][5]

Synthesis and Reactivity

The primary synthetic route to this compound involves the electrophilic nitration of the parent compound, 2-benzothiazolinone (also known as 2-hydroxybenzothiazole).[4] This reaction is a classic example of electrophilic aromatic substitution, where the benzothiazole nucleus is sufficiently activated to react with a nitrating agent.

Causality of Experimental Design: The choice of a strong acid mixture, such as nitric acid in sulfuric acid, is crucial. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the electron-rich benzene ring. The substitution occurs preferentially at the C-6 position, guided by the directing effects of the heterocyclic system.

Synthesis_Workflow reactant 2-Benzothiazolinone (CAS: 934-34-9) process Electrophilic Aromatic Substitution (Nitration) reactant->process reagents Nitrating Agent (e.g., HNO₃ / H₂SO₄) reagents->process product This compound (CAS: 28620-12-4) process->product purification Purification (Recrystallization) product->purification

Caption: General synthesis workflow for this compound.

Representative Synthetic Protocol
  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-benzothiazolinone to a pre-cooled mixture of concentrated sulfuric acid and nitric acid.

  • Reaction Execution: Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to stir for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry. Further purification is typically achieved by recrystallization from a suitable solvent like ethanol to yield the final product.[9]

Reactivity Profile: The lactam nitrogen of this compound is nucleophilic and can be readily alkylated. This makes the compound a valuable starting reagent for the synthesis of a diverse library of 3-alkyl-6-nitro-2-benzothiazolinones, allowing for further exploration of structure-activity relationships.[4]

Spectroscopic Characterization

Unambiguous identification of this compound requires a suite of spectroscopic techniques. The data provides a structural fingerprint of the molecule.

  • ¹³C Nuclear Magnetic Resonance (NMR): The ¹³C NMR spectrum, typically run in a solvent like DMSO-d₆, will show distinct signals for the seven carbon atoms.[10] Key expected resonances include a signal for the carbonyl carbon (C=O) in the downfield region (~170 ppm), and six aromatic carbon signals, with the carbon attached to the nitro group (C-6) being significantly influenced by its electron-withdrawing nature.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

    • N-H Stretch: A moderate band around 3100-3300 cm⁻¹.

    • C=O Stretch (Lactam): A strong band around 1680-1720 cm⁻¹.

    • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

    • N-O Stretch (Nitro Group): Two very strong, characteristic bands for the asymmetric (~1500-1550 cm⁻¹) and symmetric (~1330-1370 cm⁻¹) stretches.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. In an electron ionization (EI-MS) or electrospray ionization (ESI-MS) experiment, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to its molecular weight of approximately 196.18.

Biological and Pharmacological Context

The benzothiazole scaffold is a privileged structure in medicinal chemistry.[1] The introduction of a nitro group at the C-6 position significantly impacts the molecule's electronic properties and, consequently, its biological activity. Research on related compounds has demonstrated that the 6-nitro substitution is a key determinant for potent antimicrobial effects.

  • Antifungal Activity: 6-nitro substituted benzothiazole analogues have shown potent inhibitory activity against fungi such as Aspergillus niger and Chaetomium globosum.[2]

  • Antibacterial Activity: The 6-nitro group has been shown to enhance antibacterial activity in various benzothiazole derivatives against both Gram-positive and Gram-negative bacteria.[3]

  • Anticancer Potential: Substitution at the C-6 position of the benzothiazole ring, including with nitro groups, has been identified as a strategy for enhancing anticancer activity in related scaffolds.[1]

This body of evidence underscores the importance of this compound as both a potentially active compound and a critical intermediate for the development of novel therapeutic agents.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. The compound is classified as an irritant.

  • Hazard Identification: Causes skin, eye, and respiratory irritation.[4][11]

  • Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.[11][12]

  • First Aid Measures:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[4][11]

    • Skin: Wash off with soap and plenty of water.[11]

    • Inhalation: Move the person to fresh air.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[11]

  • Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[11]

  • Storage: The compound is stable under recommended storage conditions. It should be kept in a tightly closed container in a dry and cool place.[4][5][12]

References

6-Nitro-2-benzothiazolinone CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Nitro-2-benzothiazolinone for Advanced Research and Development

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, spectroscopic characterization, safety protocols, and explore its applications, particularly in the context of drug discovery and development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of this compound.

Core Compound Identification and Molecular Structure

This compound is a substituted benzothiazole derivative. The presence of the nitro group at the 6-position significantly influences its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.[1][2]

  • Chemical Name: 6-Nitro-2(3H)-benzothiazolone

  • Synonyms: this compound, 6-Nitro-1,3-benzothiazol-2-one, 6-Nitrobenzo[d]thiazol-2(3H)-one[1]

  • CAS Number: 28620-12-4[3][4]

  • Molecular Formula: C₇H₄N₂O₃S[4][5]

  • Molecular Weight: 196.18 g/mol [4][5]

Molecular Structure:

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research. The data for this compound is summarized below.

PropertyValueReference
Appearance Light yellow to yellow solid[3]
Melting Point 246 °C (decomposes)[3]
Density (Predicted) 1.603 ± 0.06 g/cm³[3]
pKa (Predicted) 8.78 ± 0.20[3]
Storage Temperature Room Temperature, sealed in a dry environment[3]
¹H NMR (300 MHz, DMSO-d6) δ 7.28 (d, J = 8.9 Hz, 1H, H4), 8.18 (dd, J = 8.9 Hz, J = 2.4 Hz, 1H, H5), 8.65 (d, J = 2.5 Hz, 1H, H7), and 12.54 (br s, 1H, NH)[3]
¹³C NMR (75 MHz, DMSO-d6) δ 111.9 (CH), 119.6 (CH), 123.2 (CH), 125.0 (Caro), 142.5 (Caro), 142.9 (Caro), 171.2 (C=O)[3][6]

Synthesis Protocol and Mechanistic Insights

The synthesis of this compound is typically achieved through the nitration of a benzothiazole precursor. The following protocol is a well-established method.

Experimental Protocol: Synthesis of 6-Nitro-2(3H)-benzothiazolone

Starting Material: 2-Hydroxybenzothiazole (also known as 2-Benzothiazolol)

Reagent: 70% Nitric Acid

Procedure:

  • To 20 mL of 70% nitric acid, carefully add 10 g (66 mmol) of 3H-benzothiazol-2-one.

  • Stir the reaction mixture at 20 °C for 3 hours.

  • Upon completion of the reaction, a precipitate will form. Collect the precipitate by filtration.

  • Wash the collected solid with deionized water to remove any residual acid.

  • Purify the crude product by recrystallization from anhydrous ethanol. The expected yield is approximately 90%.[3]

Causality and Experimental Choices:

  • Choice of Nitrating Agent: 70% nitric acid serves as both the solvent and the nitrating agent. The high concentration ensures an efficient electrophilic aromatic substitution reaction.

  • Temperature Control: Maintaining the reaction at 20 °C is crucial. Higher temperatures could lead to the formation of undesired byproducts through over-nitration or decomposition.

  • Purification: Recrystallization from ethanol is an effective method for purifying the final product, as this compound has good solubility in hot ethanol and poor solubility in cold ethanol, allowing for the separation of impurities.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Final Product 2_Hydroxybenzothiazole 2-Hydroxybenzothiazole Reaction Stir at 20°C for 3h 2_Hydroxybenzothiazole->Reaction Nitric_Acid 70% Nitric Acid Nitric_Acid->Reaction Filtration Filtration & Washing Reaction->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

Benzothiazole and its derivatives are recognized as important pharmacophores due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7] The nitro group, being a strong electron-withdrawing group, often enhances the biological efficacy of heterocyclic compounds.[2]

  • Intermediate in Organic Synthesis: this compound is a key starting material for the synthesis of various 3-alkyl-6-nitro-2-benzothiazolinones.[3] These derivatives can be further modified to create a library of compounds for biological screening.

  • Potential Antimicrobial and Antifungal Agent: The 6-nitro substitution on the benzothiazole ring has been shown to be effective against Aspergillus niger and Chaetomium globosum.[8] Derivatives of 6-nitrobenzothiazole have also demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[9][10][11]

  • Anticancer Research: The benzothiazole scaffold is present in several compounds with demonstrated antitumor activity.[7] The introduction of a nitro group at the 6-position could be a strategic modification to enhance the cytotoxicity of novel anticancer drug candidates.[8]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following are key safety precautions based on available Material Safety Data Sheets (MSDS).

  • Hazard Identification: This compound is classified as an irritant, causing skin and serious eye irritation.[12][13] It may also cause respiratory irritation.[12] Some related compounds are considered toxic if swallowed.[14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[12][15]

    • Hand Protection: Handle with appropriate chemical-resistant gloves.[12][15]

    • Skin and Body Protection: Wear impervious clothing to prevent skin exposure.[12][15]

    • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and exposure limits are exceeded.[14][15]

  • First Aid Measures:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[12]

    • In case of skin contact: Wash off with soap and plenty of water.[12]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[12]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[12]

  • Handling and Storage: Handle in a well-ventilated area.[15] Avoid formation of dust and aerosols.[12] Store in a tightly closed container in a dry and cool place.[15]

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of new pharmaceuticals and functional materials. Its synthesis is straightforward, and its reactivity allows for a wide range of chemical modifications. Researchers and drug development professionals can leverage the information in this guide to safely handle and effectively utilize this compound in their research endeavors. The presence of the nitro group on the privileged benzothiazole scaffold makes it a particularly interesting candidate for further investigation in medicinal chemistry.

References

A Technical Guide to the Discovery and Historical Development of Benzothiazole Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

Benzothiazole, a bicyclic heterocyclic compound, represents a cornerstone in the edifice of medicinal chemistry.[1] Its structure, featuring a benzene ring fused to a five-membered thiazole ring containing nitrogen and sulfur, confers a unique combination of planarity, lipophilicity, and hydrogen bonding capability.[2][3] This deceptively simple scaffold has proven to be a "privileged structure," capable of interacting with a vast array of biological targets with high affinity and specificity.[4][5] Consequently, benzothiazole derivatives have emerged as crucial pharmacophores in the development of treatments for a wide spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[5][6][7] This guide provides an in-depth exploration of the historical journey of benzothiazole, from its initial synthesis to its current status as a highly valued scaffold in modern drug discovery. We will delve into the key scientific breakthroughs, the evolution of synthetic methodologies, and the mechanistic insights that have cemented the importance of this remarkable heterocyclic system.

Chapter 1: The Dawn of Benzothiazoles (Late 19th - Early 20th Century)

The story of benzothiazole begins in 1879 with the pioneering work of August Wilhelm von Hofmann.[8] His initial synthesis of 2-substituted benzothiazoles laid the fundamental groundwork for the entire field.[8] Early investigations were not focused on medicinal applications but rather on the burgeoning field of synthetic dyes. One of the most notable early derivatives is Thioflavin T, a benzothiazole-based dye, which was initially used in the textile industry.[6] Little did the early chemists know that this fluorescent dye would be repurposed over a century later as a critical tool for visualizing amyloid-beta plaques, the pathological hallmark of Alzheimer's disease.[5][6] The initial applications of benzothiazoles also extended to the rubber industry, where 2-mercaptobenzothiazole derivatives were found to be excellent vulcanization accelerators.[2][9]

Chapter 2: The First Sparks of Biological Activity (Mid-20th Century)

The transition of benzothiazole from industrial chemical to a molecule of medicinal interest began in the mid-20th century as researchers started to systematically screen synthetic compounds for biological activity. Early studies uncovered the antimicrobial properties of certain benzothiazole derivatives, demonstrating their ability to inhibit the growth of various bacteria and fungi.[6][10][11] These initial findings, though modest by today's standards, were a crucial turning point. They signaled that the benzothiazole scaffold possessed the necessary structural features to interact with biological systems and elicit a therapeutic response. This sparked a wave of research aimed at synthesizing and evaluating new derivatives with improved potency and a broader spectrum of activity.[11][12]

Chapter 3: The Emergence of a Pharmacophore - Key Breakthroughs

The true potential of benzothiazole in medicinal chemistry was fully realized with the discovery of several landmark drugs and clinical candidates. These breakthroughs demonstrated the scaffold's remarkable versatility and its ability to be tailored to target specific enzymes and receptors.

A Beacon of Hope for Neurodegenerative Disease: Riluzole

One of the most significant achievements in the history of benzothiazole therapeutics is the development of Riluzole. Approved for the treatment of Amyotrophic Lateral Sclerosis (ALS), Riluzole was a landmark discovery that showcased the neuroprotective potential of the benzothiazole core.[2][5] Its mechanism of action involves the modulation of glutamate neurotransmission, highlighting the ability of the benzothiazole scaffold to interact with targets within the central nervous system.[5]

A Versatile Weapon in the Fight Against Cancer

The benzothiazole scaffold has proven to be particularly fruitful in the field of oncology.[4][7] Derivatives have been developed that exhibit potent anticancer activity through a variety of mechanisms.[7] These include the inhibition of critical signaling pathways involved in tumor growth and proliferation, such as the PI3K/Akt/mTOR pathway.[4][5] Furthermore, benzothiazole-based compounds have been designed as inhibitors of key enzymes like EGFR, VEGFR, and topoisomerases.[5] This adaptability makes the benzothiazole scaffold a continuing source of inspiration for the design of novel and more effective anticancer agents.[13]

Illuminating Alzheimer's Disease: Diagnostic Imaging Agents

In a fascinating example of scientific serendipity, the historical dye Thioflavin-T and its derivatives have been repurposed as powerful diagnostic tools for Alzheimer's disease.[5][6] Compounds like Pittsburgh Compound B (PiB) are benzothiazole-based radiotracers that can cross the blood-brain barrier and selectively bind to amyloid-beta plaques.[5] This allows for the in vivo visualization of these pathological hallmarks using Positron Emission Tomography (PET) imaging, providing an invaluable tool for early diagnosis and for monitoring disease progression.

Chapter 4: Modern Synthetic Strategies & Methodologies

The journey of benzothiazole from a laboratory curiosity to a mainstay of medicinal chemistry has been paralleled by the evolution of its synthetic methodologies.

Classical Routes

The foundational methods for constructing the benzothiazole core have stood the test of time and remain relevant today. The most common classical approach involves the condensation of 2-aminothiophenols with various carbonyl compounds such as carboxylic acids, aldehydes, or acyl chlorides.[5][14][15]

Experimental Protocol: Classical Synthesis of 2-Arylbenzothiazole

This protocol describes a representative synthesis of a 2-arylbenzothiazole via the condensation of 2-aminothiophenol with an aromatic aldehyde.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-aminothiophenol and 1.0 equivalent of the desired aromatic aldehyde in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid, to the mixture. The acid catalyzes the initial imine formation and subsequent cyclization.

  • Reaction Execution: The mixture is then heated under reflux for several hours. The elevated temperature provides the activation energy required for the condensation and dehydrative cyclization to form the benzothiazole ring.[9]

  • Work-up and Purification: After the reaction is complete (monitored by Thin Layer Chromatography), the mixture is cooled to room temperature. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent to yield the pure 2-arylbenzothiazole.

  • Characterization: The identity and purity of the final compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Modern Advancements

While classical methods are robust, modern medicinal chemistry demands more efficient and diverse synthetic routes. Recent years have seen the development of advanced strategies, including transition-metal-catalyzed cyclizations and the application of green chemistry principles.[5][9] These newer methods often offer milder reaction conditions, higher yields, and greater tolerance for a wider range of functional groups, expanding the accessible chemical space for novel benzothiazole derivatives.[9]

Chapter 5: Mechanism of Action - A Deeper Dive

The therapeutic success of benzothiazole compounds stems from their ability to interact with specific biological targets and modulate key signaling pathways.

Inhibition of Kinase Signaling Pathways in Cancer

Many benzothiazole-based anticancer agents function as kinase inhibitors.[5] Kinases are enzymes that play a crucial role in cell signaling, and their aberrant activity is a common driver of cancer. The planar structure of the benzothiazole scaffold allows it to fit into the ATP-binding pocket of various kinases, preventing their function and thereby halting the downstream signaling cascades that promote cell proliferation and survival.

Below is a diagram illustrating the general mechanism of a benzothiazole-based kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) Kinase Kinase Domain Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream BTZ_Inhibitor Benzothiazole Inhibitor BTZ_Inhibitor->Kinase Blocks ATP Binding Proliferation Cell Proliferation & Survival Downstream->Proliferation Ligand Growth Factor Ligand->Receptor Binds

Caption: Benzothiazole kinase inhibitor mechanism.

Conclusion & Future Perspectives

From its humble beginnings as a component of synthetic dyes, the benzothiazole scaffold has undergone a remarkable transformation into a privileged structure in medicinal chemistry.[4][8] Its journey is a testament to the power of chemical synthesis and biological screening in the discovery of novel therapeutic agents. The structural simplicity and synthetic accessibility of the benzothiazole core continue to make it an attractive starting point for the design of new drug candidates.[5] As our understanding of disease biology deepens, we can expect that the benzothiazole scaffold will continue to play a vital role in the development of next-generation medicines targeting a wide range of human diseases, from cancer and neurodegeneration to emerging infectious threats.[6][7][10]

References

Physical and chemical properties of 6-Nitro-2-benzothiazolesulfonamide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Nitro-2-benzothiazolesulfonamide

Introduction

In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged" structure, forming the core of numerous compounds with significant therapeutic potential.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][2] This guide focuses on a specific, highly functionalized derivative: 6-Nitro-2-benzothiazolesulfonamide .

The strategic incorporation of two key pharmacophores—the sulfonamide group and the nitro group—onto the benzothiazole nucleus makes this compound a subject of considerable interest for drug discovery and development. The sulfonamide moiety is renowned for its role in a multitude of successful drugs, most notably as a potent zinc-binding group that enables the inhibition of metalloenzymes like carbonic anhydrase.[3][4] Concurrently, the nitro group serves to modulate the electronic properties and biological activity of the molecule, potentially enhancing its binding affinity and selectivity for therapeutic targets.[1][4]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of 6-Nitro-2-benzothiazolesulfonamide. We will delve into its synthesis, physicochemical properties, spectroscopic characterization, and relevant biological context, offering field-proven insights and detailed experimental protocols to facilitate its scientific exploration.

Section 1: Chemical Identity and Structure

While a specific CAS number for 6-Nitro-2-benzothiazolesulfonamide is not consistently found in public databases, its identity is defined by its unique structure.[2] The molecule consists of a benzothiazole ring system substituted at the 2-position with a sulfonamide group (-SO₂NH₂) and at the 6-position with a nitro group (-NO₂).

Caption: Chemical structure of 6-Nitro-2-benzothiazolesulfonamide.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 6-nitro-1,3-benzothiazole-2-sulfonamide-
Molecular Formula C₇H₅N₃O₄S₂-
Molecular Weight 259.26 g/mol -
Key Precursor 2-Amino-6-nitrobenzothiazole[2]
Precursor CAS No. 6285-57-0[2]

Section 2: Synthesis and Purification Workflow

The synthesis of 6-Nitro-2-benzothiazolesulfonamide is logically approached via a two-step process starting from 2-aminobenzothiazole.[1] This pathway first introduces the nitro group onto the benzene ring of the benzothiazole core, followed by the conversion of the amine group into the target sulfonamide.

G start 2-Aminobenzothiazole step1 Step 1: Nitration (HNO₃ / H₂SO₄) start->step1 intermediate 2-Amino-6-nitrobenzothiazole (Precursor) step1->intermediate step2 Step 2: Sulfonylation (Sulfonyl Chloride / Pyridine) intermediate->step2 product 6-Nitro-2-benzothiazolesulfonamide step2->product purification Purification (Washing & Recrystallization) product->purification final Pure Product purification->final

Caption: Conceptual workflow for the synthesis of 6-Nitro-2-benzothiazolesulfonamide.

Experimental Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole (Precursor)

This protocol is based on the standard electrophilic nitration of an activated aromatic system. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzothiazole ring.

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 2-aminobenzothiazole (0.157 mol) in concentrated sulfuric acid (36 ml), ensuring the temperature is maintained below 5°C with vigorous stirring.[1][5]

  • Add concentrated nitric acid (19 ml) dropwise to the solution. The rate of addition must be carefully controlled to ensure the internal temperature does not exceed 20°C.[1][2]

  • After the addition is complete, continue stirring the reaction mixture in the cold bath for 4-5 hours to ensure the reaction proceeds to completion.[1][5]

  • Pour the reaction mixture slowly onto a large volume of crushed ice with continuous stirring. This quenches the reaction and precipitates the product salt.

  • Neutralize the acidic solution by slowly adding aqueous ammonia. The free base of the product will precipitate as a slightly orange solid.[1][5]

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the washings are neutral to remove any residual acid and inorganic salts.

  • Dry the crude product. Recrystallization from a suitable solvent like ethanol can be performed to yield purified 2-amino-6-nitrobenzothiazole.[5]

Experimental Protocol 2: Synthesis of 6-Nitro-2-benzothiazolesulfonamide

This step involves the reaction of the primary amine precursor with a sulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine, which serves as both the solvent and an acid scavenger to neutralize the HCl generated during the reaction.

  • Dissolve the 2-amino-6-nitrobenzothiazole precursor in pyridine and cool the solution in an ice bath.[1]

  • Add a suitable sulfonyl chloride (e.g., benzenesulfonyl chloride) dropwise to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight to ensure complete conversion.[1]

  • Pour the reaction mixture into cold water to precipitate the crude product.[1]

  • Filter the resulting solid and wash it with water.

  • To remove the pyridine, wash the solid with a dilute acid solution (e.g., 1M HCl).

  • Wash the product again with water until the filtrate is neutral.[1]

  • Dry the crude product and recrystallize from an appropriate solvent system (e.g., an ethanol/water mixture) to obtain the purified 6-Nitro-2-benzothiazolesulfonamide.[1]

Section 3: Physical Properties

The physical properties of 6-Nitro-2-benzothiazolesulfonamide are dictated by its rigid, aromatic structure and polar functional groups. These characteristics, particularly the poor aqueous solubility, are critical considerations for its handling and use in experimental assays.

Table 2: Summary of Physical Properties

PropertyObservation / Predicted ValueRationale & Insights
Appearance Expected to be a yellow or slightly orange solid.[1][6]The nitroaromatic system often imparts color to organic compounds.
Melting Point Expected to be a high-melting solid (>200°C).[1]The planar, aromatic structure and polar groups lead to strong intermolecular forces and efficient crystal packing. The related 6-Nitro-2-benzothiazolinone melts at 246°C (dec.).[7]
Solubility Aqueous: Very low.[8] Organic: Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in ethanol and other less polar solvents.[1][8]The hydrophobic benzothiazole core and nitro group dominate, leading to poor aqueous solubility.[8] The planar structure contributes to strong crystal lattice energy, making it difficult for water to solvate effectively.[8]
Solubility Challenges and Solutions

Poor aqueous solubility is a common hurdle for benzothiazole derivatives.[8] For biological assays, dissolving the compound requires a carefully considered strategy.

  • Cause of Insolubility : The planar, fused-ring structure promotes strong intermolecular forces in the solid state, while the nitro group increases overall hydrophobicity.[8]

  • Primary Solution : The use of a water-miscible organic co-solvent is standard practice. Dimethyl sulfoxide (DMSO) is the most common and effective choice.[3][8]

Experimental Protocol 3: Preparation of a DMSO Stock Solution

This protocol ensures the compound is fully solubilized at a high concentration, which can then be diluted into aqueous buffers for experiments.

  • Preparation : Equilibrate the solid 6-Nitro-2-benzothiazolesulfonamide to room temperature before opening the vial to prevent moisture condensation.[3]

  • Weighing : Accurately weigh a precise amount of the compound using an analytical balance.

  • Dissolution : In a suitable vial, add a calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).[3]

  • Mixing : Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary, but avoid excessive heat to prevent degradation.[3]

  • Storage : Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes to protect from light. Store the aliquots at -20°C or -80°C to ensure long-term stability and prevent degradation from repeated freeze-thaw cycles.[3]

Section 4: Chemical Properties and Stability

The reactivity and stability of 6-Nitro-2-benzothiazolesulfonamide are governed by its three key functional components: the benzothiazole ring, the nitro group, and the sulfonamide group.

  • Nitro Group Reduction : Nitroaromatic compounds are susceptible to chemical or enzymatic reduction. The nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities, which would significantly alter the compound's biological and physical properties.[3]

  • Sulfonamide Hydrolysis : The sulfonamide bond can undergo hydrolysis, particularly under strongly acidic or basic conditions, although it is generally stable at physiological pH.[3]

  • Photodegradation : The benzothiazole ring system can be sensitive to light, especially UV radiation, which can induce degradation.[3] Therefore, solutions should be protected from light during storage and experiments.[3]

  • Acidity : The sulfonamide group contains acidic protons. Adjusting the pH of an aqueous solution to deprotonate the sulfonamide may increase solubility, but this must be done with caution to avoid compound degradation.[8]

Section 5: Spectroscopic and Analytical Characterization

Confirming the identity and purity of synthesized 6-Nitro-2-benzothiazolesulfonamide requires a suite of spectroscopic techniques. The expected data, based on the analysis of closely related compounds, are summarized below.

Table 3: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons would resonate in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns would confirm the substitution pattern on the benzothiazole ring.[1][9]
¹³C NMR Aromatic carbons are expected in the range of 110-160 ppm. The carbon attached to the sulfonamide group would also be identifiable.[1]
IR Spectroscopy Characteristic absorption bands would be present for the key functional groups: • -NO₂ stretch: Sharp bands around 1325 cm⁻¹ and 1520 cm⁻¹[5] • -SO₂ stretch: Bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions. • N-H stretch (sulfonamide): A band in the 3300-3200 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight (259.26) would be observed. The fragmentation pattern would likely show characteristic losses of SO₂, NO₂, and other fragments typical of nitro-thiazole compounds.[1]
Purity Analysis High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity, typically using a C18 reverse-phase column with UV detection.[10]

Section 6: Biological Context and Mechanism of Action

The presence of the sulfonamide group strongly suggests that 6-Nitro-2-benzothiazolesulfonamide acts as an inhibitor of carbonic anhydrases (CAs).[4] CAs are zinc-containing metalloenzymes that play a critical role in pH regulation and other physiological processes.[4] Their inhibition is a validated therapeutic strategy for diseases like glaucoma and cancer.[4][11]

The inhibitory mechanism is well-understood: the deprotonated sulfonamide group (SO₂NH⁻) coordinates directly to the Zn(II) ion in the enzyme's active site. This binding event displaces a water/hydroxide molecule that is essential for the catalytic cycle, thereby shutting down the enzyme's function.[4]

G cluster_0 CA Active Site Enzyme Enzyme-Zn²⁺-OH⁻ (Active) Complex Enzyme-Zn²⁺-Inhibitor (Inactive) Enzyme->Complex Binding H2O H₂O Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->Complex Complex->Enzyme Release

Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

While specific inhibitory data for 6-Nitro-2-benzothiazolesulfonamide is not widely published, data from structurally similar compounds provide a strong indication of its potential potency and selectivity.

Table 4: Inhibitory Activity (Kᵢ) of Related Benzothiazole-6-sulfonamides vs. Human CA Isoforms

InhibitorKᵢ (nM) vs hCA IKᵢ (nM) vs hCA IIKᵢ (nM) vs hCA IXKᵢ (nM) vs hCA XII
6-Nitro-2-benzothiazolesulfonamide 7,59065.637.445.8
Acetazolamide (Standard Drug)25012255.7
Dorzolamide (Standard Drug)3,0000.544651
Note: Data compiled from enzymatic inhibition assays of the specified compound and other standard inhibitors.[11]

The data suggests that 6-Nitro-2-benzothiazolesulfonamide is a potent inhibitor of isoforms hCA II, IX, and XII, with significantly less activity against hCA I.[11] This indicates a degree of selectivity for the tumor-associated isoforms (IX and XII) and the physiologically dominant isoform (II).[11]

Section 7: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 6-Nitro-2-benzothiazolesulfonamide. Safety data for closely related compounds like 6-nitrobenzothiazole indicate that it should be treated as a hazardous substance.[12][13]

  • Hazard Classification : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12][13]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[12][14] When handling the solid powder, use a dust mask or work in a chemical fume hood to avoid inhalation.[14]

  • Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[14]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[15]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

6-Nitro-2-benzothiazolesulfonamide is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through a well-defined, two-step pathway. The key physical characteristics are its high melting point and poor aqueous solubility, the latter of which necessitates the use of co-solvents like DMSO for experimental studies. Spectroscopic analysis provides a clear path for structural confirmation and purity assessment. Based on its structural motifs and data from related analogs, its primary mechanism of action is expected to be the potent and selective inhibition of carbonic anhydrase isoforms. Adherence to standard safety protocols is essential for its handling and investigation. This guide provides a foundational resource for scientists aiming to explore the therapeutic potential of this promising compound.

References

A Methodological Guide to Determining the Solubility of 6-Nitro-2-benzothiazolinone in DMSO and Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide >

Abstract

6-Nitro-2-benzothiazolinone is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A fundamental prerequisite for its use in any experimental system, particularly in high-throughput screening (HTS) and drug development, is a thorough understanding of its solubility.[1][2] This guide provides a comprehensive framework for researchers to systematically determine the solubility of this compound. As specific experimental solubility data for this compound is not widely published, this document outlines robust, field-proven protocols for both kinetic and thermodynamic solubility assessment.[3] We delve into the central role of dimethyl sulfoxide (DMSO) as a primary stock solvent and detail methodologies for evaluating solubility in other common organic solvents. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to generate reliable and reproducible solubility data, ensuring the integrity and success of their downstream applications.

Introduction: The Criticality of Solubility Assessment

This compound (MW: 196.18 g/mol , Formula: C₇H₄N₂O₃S) is a nitroaromatic heterocyclic compound.[4][5][6] While its specific applications are still emerging, its structural motifs are common in biologically active molecules. The introduction of a nitro group significantly influences the molecule's physicochemical properties, including its electronic distribution and polarity, which in turn impacts solubility.[7][8]

In the context of drug discovery, poor solubility is a major cause of compound attrition. It can lead to unpredictable results in bioassays, underestimated toxicity, and poor bioavailability.[1][2] Therefore, determining the solubility of a compound like this compound is not a perfunctory step but a critical decision-making point in early-stage research. This guide focuses on two key types of solubility:

  • Kinetic Solubility: Assessed by diluting a DMSO stock solution into an aqueous buffer, this measurement is rapid and suited for HTS formats.[2][9][10] It reflects the concentration a compound can reach before precipitating out of a supersaturated solution under specific, time-constrained conditions.

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by determining the concentration of a saturated solution in equilibrium with an excess of the solid compound.[11][12] It is a more time-intensive but highly accurate measurement, crucial for lead optimization and formulation development.[2]

Physicochemical Profile and Expected Solubility Behavior

The structure of this compound—a largely non-polar benzothiazole core appended with a polar nitro group—suggests a challenging solubility profile.

  • Aqueous Solubility: Aromatic nitro compounds are typically sparingly soluble or insoluble in water.[13][14][15] The bulky, hydrophobic ring system is expected to dominate, leading to very low aqueous solubility.

  • Organic Solvents: Solubility is expected to be significantly higher in polar aprotic solvents capable of overcoming the crystal lattice energy of the solid.

  • The Role of the Nitro Group: The electron-withdrawing nature of the nitro group makes the molecule polar, but it does not readily form hydrogen bonds with water, limiting its contribution to aqueous solubility.[7][13]

Given these characteristics, Dimethyl Sulfoxide (DMSO) is the logical starting point for solubilization.

The Central Role of DMSO in Compound Handling

DMSO is the universal solvent in drug discovery for its exceptional ability to dissolve a wide range of hydrophobic and hydrophilic molecules.[16] However, its use requires careful management.

  • Hygroscopicity: DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture.[17][18] This can lead to compound precipitation and concentration errors in stock solutions over time.

  • Cellular Effects: At concentrations typically above 0.5-1%, DMSO can exert cytotoxic effects, perturb enzyme conformations, and interfere with assay results.[16][19][20] Therefore, the final DMSO concentration in any assay must be minimized and kept consistent.

The primary goal is to create a high-concentration stock solution in anhydrous DMSO (e.g., 10-50 mM), which can then be serially diluted for downstream experiments.

Experimental Methodology for Solubility Determination

This section provides detailed protocols for determining both kinetic and thermodynamic solubility.

Protocol 1: Kinetic Solubility Determination in Aqueous Buffer

This high-throughput method is ideal for early screening to quickly assess if a compound's solubility is within an acceptable range (a common goal is >60 µg/mL).[21] The protocol uses nephelometry (light scattering) to detect precipitate formation.[9][21]

Materials and Equipment:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Nephelometer or plate reader capable of measuring light scattering

  • Multichannel pipettes

  • Thermomixer or plate shaker

Step-by-Step Procedure:

  • Prepare Stock Solution: Accurately weigh the compound and dissolve it in anhydrous DMSO to prepare a 20 mM stock solution.[1] Vortex vigorously and use gentle warming (37°C) or sonication if needed to ensure complete dissolution.[3] Visually confirm there are no solid particles.

  • Plate Setup: Dispense 198 µL of PBS (pH 7.4) into the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 20 mM DMSO stock solution to the first well of each series and mix thoroughly. This creates a 200 µM solution with 1% DMSO.

  • Serial Dilution: Perform serial dilutions across the plate to generate a range of concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours with gentle shaking.[2][9]

  • Measurement: Measure the light scattering in each well using a nephelometer. An increase in signal relative to control wells (containing 1% DMSO in PBS) indicates precipitate formation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[12][22] This protocol can be adapted for various organic solvents.

Materials and Equipment:

  • This compound (solid powder)

  • Selected solvents: DMSO, Ethanol, Methanol, Acetonitrile, Dichloromethane

  • Glass vials with screw caps

  • Orbital shaker or thermomixer set to a constant temperature (e.g., 25°C)

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1-2 mL) of the chosen solvent (e.g., DMSO).[22] Ensure enough solid is present that some remains undissolved after equilibration.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (25°C). Shake the mixtures for 24-48 hours to ensure equilibrium is reached.[2][11]

  • Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove all undissolved particles.[9]

  • Quantification:

    • Prepare a calibration curve using accurately prepared standards of this compound in the same solvent.

    • Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and standards by HPLC-UV.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the filtered supernatant. This value represents the thermodynamic solubility.

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, structured table for easy comparison. The results will guide solvent selection for various applications, from biological assays to synthetic reactions.

Table 1: Template for Recording Thermodynamic Solubility Data for this compound at 25°C.

SolventSolvent TypeSolubility (µg/mL)Solubility (mM)Observations
DMSOPolar Aprotic[Experimental Value][Experimental Value]Clear, colorless solution
N,N-Dimethylformamide (DMF)Polar Aprotic[Experimental Value][Experimental Value]
EthanolPolar Protic[Experimental Value][Experimental Value]
AcetonitrilePolar Aprotic[Experimental Value][Experimental Value]
Dichloromethane (DCM)Non-polar[Experimental Value][Experimental Value]
Water (pH 7.4)Polar Protic[Experimental Value][Experimental Value]Expected to be very low

Visual Workflow and Decision Making

To ensure a logical progression of solubility testing, the following workflow should be considered. This process ensures that high-throughput methods are used for initial triage, followed by more rigorous, gold-standard methods for promising compounds.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Decision & In-Depth Analysis cluster_2 Phase 3: Data Consolidation A Compound Received (this compound) B Prepare 20 mM Stock in Anhydrous DMSO A->B C Kinetic Solubility Assay (Nephelometry in PBS) B->C D Solubility > 50 µM? C->D Analyze Results E Proceed to HTS & Biological Assays D->E Yes F Thermodynamic Solubility Assay (Shake-Flask Method) D->F No / Borderline G Quantify by HPLC-UV F->G H Compile Data in Solvent Table G->H I Final Solubility Profile H->I

Caption: Workflow for Solubility Assessment of Test Compounds.

Conclusion

While published solubility data for this compound is scarce, a systematic experimental approach can provide the critical data needed for its successful application in research. By beginning with a high-concentration DMSO stock and employing both kinetic and thermodynamic assays, researchers can build a comprehensive solubility profile. This profile is essential for designing robust experiments, ensuring data reproducibility, and making informed decisions in any research pipeline, particularly in the demanding field of drug development. Adherence to these validated protocols will mitigate risks associated with poor solubility and enable the full potential of this and other novel compounds to be explored.

References

Spectroscopic data analysis of 6-Nitro-2-benzothiazole derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data Analysis of 6-Nitro-2-Benzothiazole Derivatives

Foreword: The Analytical Imperative for a Privileged Scaffold

In the landscape of medicinal chemistry, the 6-Nitro-2-benzothiazole scaffold represents a "privileged structure," a molecular framework that consistently appears in compounds exhibiting a wide array of pharmacological activities, including antimicrobial and anticancer properties.[1][2] The precise structural characterization of novel derivatives based on this scaffold is not merely a procedural step but the bedrock of successful drug discovery and development. An unambiguous confirmation of molecular structure ensures that biological activity is correctly attributed and that structure-activity relationships (SAR) are accurately defined.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core spectroscopic techniques used to elucidate the structures of 6-Nitro-2-benzothiazole derivatives. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods. Instead, this document explains the causality behind experimental choices and data interpretation, offering a self-validating system for the comprehensive analysis of these critical heterocyclic compounds. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, not as isolated techniques, but as an integrated analytical workflow.

The Integrated Spectroscopic Workflow

The validation of a newly synthesized 6-Nitro-2-benzothiazole derivative is a systematic process. Each spectroscopic technique provides a unique piece of the structural puzzle. The synergy between these methods allows for a confident and complete characterization of the molecule's identity, purity, and conformation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation Synthesis Synthesized Derivative MS Mass Spectrometry (MS) [Molecular Weight & Formula] Synthesis->MS Sample IR Infrared (IR) Spectroscopy [Functional Groups] Synthesis->IR Sample UV UV-Vis Spectroscopy [Electronic Transitions] Synthesis->UV Sample NMR NMR Spectroscopy [¹H & ¹³C Connectivity] Synthesis->NMR Sample Validation Structural Elucidation & Purity Confirmation MS->Validation Data Integration IR->Validation Data Integration UV->Validation Data Integration NMR->Validation Data Integration

Caption: Integrated workflow for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Skeleton

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing precise information about the chemical environment and connectivity of atoms.[3] For 6-Nitro-2-benzothiazole derivatives, ¹H and ¹³C NMR are indispensable for confirming the arrangement of substituents and the integrity of the fused ring system.

Expertise & Causality: Interpreting the Spectra

The benzothiazole ring has a unique electronic environment that is further modulated by the strongly electron-withdrawing nitro (-NO₂) group at the 6-position. This influence is key to interpreting the spectra.

  • ¹H NMR Spectroscopy : The protons on the benzothiazole ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The nitro group at C6 significantly deshields adjacent protons. Protons on the benzothiazole core, such as at positions 4, 5, and 7, give characteristic signals. For instance, in non-substituted benzothiazole derivatives, protons often show a triplet and multiple signals between δ 7.31 and 7.46 ppm, with doublets appearing further downfield between δ 7.76 and 8.01 ppm.[4] The specific substitution at the 2-position will introduce additional, characteristic signals.

  • ¹³C NMR Spectroscopy : The carbon signals provide a map of the carbon framework. The presence of the nitro group generally causes a downfield shift for the carbon it is attached to (C6) and influences the chemical shifts of other carbons in the ring. Carbons in the benzothiazole ring system typically resonate between δ 110-160 ppm.[4][5] The carbonyl carbon in amide derivatives, for example, can be expected around δ 166 ppm.[4]

Table 1: Representative NMR Chemical Shifts (δ) for a 6-Nitro-2-substituted Benzothiazole Core
Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Rationale for Shift
H-4 ~8.0 - 8.5~120 - 125Deshielded by proximity to thiazole ring and influence of nitro group.
H-5 ~7.5 - 8.0~115 - 120Influenced by adjacent nitro group.
C-6 N/A~140 - 148Directly attached to the electron-withdrawing nitro group.
H-7 ~8.5 - 9.0~122 - 128Deshielded by the thiazole nitrogen and influenced by the nitro group.
C-2 N/A~155 - 170Position of substitution; highly dependent on the substituent.

Note: These are approximate ranges and can vary significantly based on the substituent at the 2-position and the solvent used.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of the purified 6-Nitro-2-benzothiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often used for its ability to dissolve a wide range of polar organic compounds.

  • Instrumentation : Place the NMR tube in the spectrometer's probe.

  • Data Acquisition :

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively.[6]

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[3] For 6-Nitro-2-benzothiazole derivatives, it provides direct evidence for the presence of the critical nitro group and confirms the integrity of the heterocyclic ring system.

Expertise & Causality: The Vibrational Fingerprint

The energy absorbed by a molecule in the infrared region corresponds to specific vibrational modes of its chemical bonds.

  • Nitro Group (-NO₂) : This group is characterized by two strong and unmistakable absorption bands.[7]

    • Asymmetric Stretch : A strong band typically appears in the 1550-1475 cm⁻¹ range.[8]

    • Symmetric Stretch : A strong band is observed in the 1360-1290 cm⁻¹ range.[8] The conjugation with the aromatic benzothiazole ring shifts these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[8][9]

  • Benzothiazole Core : The core structure gives rise to several characteristic bands:

    • C=N Stretch : Found in the 1620-1580 cm⁻¹ region.

    • Aromatic C=C Stretches : Multiple bands in the 1600-1450 cm⁻¹ region.[10]

    • C-H Aromatic Stretch : Typically observed just above 3000 cm⁻¹.

Table 2: Key IR Absorption Frequencies for 6-Nitro-2-benzothiazole Derivatives
Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity
Nitro (-NO₂) Group Asymmetric Stretch1550 - 1475Strong
Symmetric Stretch1360 - 1290Strong
Benzothiazole Ring C=N Stretch1620 - 1580Medium-Strong
Aromatic C=C Stretch1600 - 1450Medium-Variable
Aromatic C-H C-H Stretch> 3000Medium-Weak
C-H Out-of-Plane Bend900 - 675Strong
Experimental Protocol: Acquiring an FT-IR Spectrum (ATR Method)
  • Sample Preparation : Ensure the solid sample is dry and pure. No extensive preparation is needed for the Attenuated Total Reflectance (ATR) method.

  • Background Scan : Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty crystal. This is crucial to subtract the absorbance of air (CO₂ and H₂O).

  • Sample Scan : Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition : Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound with high accuracy, allowing for the confirmation of its elemental formula.[2]

Expertise & Causality: Ionization and Fragmentation

The choice of ionization method is critical. Electrospray Ionization (ESI) is a soft ionization technique commonly used with Liquid Chromatography (LC-MS) that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide valuable structural information, often showing characteristic losses of the nitro group (NO₂ or NO) or cleavage within the 2-position substituent.[11][12]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

  • Chromatographic Separation (Optional but Recommended) : Inject the sample into an HPLC system coupled to the mass spectrometer. A C18 reversed-phase column is commonly used to separate the analyte from any impurities before it enters the mass spectrometer.

  • Ionization : The eluent from the LC is directed into the ESI source of the mass spectrometer. A high voltage is applied to create a fine spray of charged droplets.

  • Mass Analysis : The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). A full scan analysis is performed to detect the molecular ion peak [M+H]⁺.

  • Data Interpretation :

    • Identify the peak corresponding to the expected molecular weight of the 6-Nitro-2-benzothiazole derivative.

    • High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million (ppm), which can be used to confirm the elemental composition.

    • If fragmentation data is acquired (MS/MS), analyze the fragment ions to corroborate the proposed structure.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems, such as the benzothiazole ring.[13]

Expertise & Causality: Chromophores and Auxochromes

The benzothiazole ring itself is a chromophore that absorbs in the UV region.[14] The presence of the nitro group, a powerful auxochrome and electron-withdrawing group, extends the conjugation of the system. This extension causes a bathochromic shift (a shift to a longer wavelength, λmax) of the absorption bands, often pushing them towards the visible region.[15] The exact position of λmax is sensitive to the substituent at the 2-position and the solvent used.[15]

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation : Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

  • Baseline Correction : Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.

  • Sample Measurement : Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum, typically over a range of 200-600 nm.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax). This value is a characteristic property of the molecule's electronic structure.

Conclusion: A Unified Approach to Structural Validation

The structural elucidation of 6-Nitro-2-benzothiazole derivatives is a process of convergent validation. No single technique provides the complete picture. It is the integration of data—the atomic connectivity from NMR, the functional groups from IR, the molecular formula from MS, and the conjugated system from UV-Vis—that provides an unassailable confirmation of the molecular structure. This multi-faceted analytical approach ensures the scientific integrity required for advancing these promising compounds in the drug development pipeline.

References

A Technical Guide to the Pharmacological Potential of 6-Nitro-2-benzothiazolinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Among its derivatives, 6-Nitro-2-benzothiazolinone emerges as a molecule of significant interest due to its structural features, which suggest a predisposition for diverse biological interactions. This technical guide provides a comprehensive overview of this compound, synthesizing current knowledge on its physicochemical properties, known biological activities, and potential therapeutic applications. We delve into its prospective roles as an anticancer, antimicrobial, and neuroprotective agent, underpinned by mechanistic insights into its interactions with key biological targets such as carbonic anhydrases and monoamine oxidases. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers to validate and expand upon these findings. The guide is intended for researchers, scientists, and drug development professionals, aiming to catalyze further investigation into this promising compound.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are bicyclic heterocyclic compounds that have garnered substantial attention in drug discovery.[1][2] Their rigid structure and the presence of nitrogen and sulfur heteroatoms provide a unique framework for interacting with various biological targets. This has led to the development of numerous benzothiazole-containing drugs with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The versatility of the benzothiazole nucleus allows for substitutions at multiple positions, particularly at the C-2 and C-6 positions, which significantly influences the molecule's pharmacological profile.[2]

This compound incorporates two key features: the foundational benzothiazole core and a nitro group at the C-6 position. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the entire ring system, potentially enhancing its binding affinity to target proteins and influencing its mechanism of action. This guide will explore the pharmacological landscape shaped by this specific chemical architecture.

Physicochemical Properties and Synthesis Overview

A thorough understanding of a compound's physicochemical properties is fundamental for drug development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 28620-12-4[6]
Molecular Formula C₇H₄N₂O₃S[6]
Molecular Weight 196.18 g/mol [6]
Appearance Light yellow to yellow solid[7]
Melting Point 246 °C (decomposes)[7]
Predicted pKa 8.78 ± 0.20[7]

Data sourced from publicly available chemical databases.

Synthesis Outline: The synthesis of this compound can be achieved through various established routes. A common method involves the nitration of 2-benzothiazolol (also known as 2-hydroxybenzothiazole).[7] This electrophilic substitution reaction typically utilizes a mixture of nitric acid and sulfuric acid to introduce the nitro group at the C-6 position of the benzothiazole ring.[8] The precise control of reaction conditions, such as temperature and reactant stoichiometry, is critical to ensure high yield and purity of the final product.

Potential Pharmacological Applications and Mechanisms of Action

The benzothiazole scaffold is implicated in a wide range of biological activities. The addition of a nitro group at the 6-position can significantly influence this profile, opening up several promising therapeutic avenues.

Anticancer Activity

The most extensively documented potential for benzothiazole derivatives lies in oncology.[5][9][10] The mechanisms are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[9][11]

  • Carbonic Anhydrase (CA) Inhibition: Several benzothiazole derivatives are known inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[3][10][12] These enzymes are crucial for pH regulation in hypoxic tumors, and their inhibition can disrupt tumor cell survival. While direct studies on this compound are limited, its structural similarity to known CA inhibitors suggests it is a prime candidate for investigation.[3][4][13] The sulfonamide group is a classic zinc-binding group for CA inhibitors, but other moieties, including the core benzothiazole structure, contribute to binding and selectivity.[5][10]

  • Induction of Oxidative Stress and Apoptosis: The nitroaromatic structure of this compound suggests a potential to induce reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can overwhelm cellular antioxidant defenses, leading to oxidative stress, mitochondrial damage, and subsequent activation of apoptotic pathways.[14][15] Studies on similar nitro-containing benzothiazoles have demonstrated cytotoxicity in breast cancer cells (MCF-7) through this mechanism, showing inhibition of antioxidant enzymes like superoxide dismutase and glutathione reductase.[14] This pro-oxidant strategy is a recognized approach to selectively target and eliminate malignant cells.[14]

  • Kinase Inhibition: Many benzothiazole compounds function as kinase inhibitors, targeting the signaling cascades that drive cancer cell proliferation and survival.[3] While the specific kinase targets of this compound are yet to be fully elucidated, this remains a highly probable mechanism of action.

Antimicrobial Activity

Benzothiazole derivatives have shown considerable promise as antimicrobial agents against a spectrum of bacteria and fungi.[8][16][17] The presence of a nitro group has been specifically linked to enhanced antibacterial activity in some benzothiazole conjugates.[16][18]

  • Mechanism of Action: The antimicrobial effects are often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase and tyrosine kinases, or disruption of the cell wall.[16] For instance, conjugates of 6-nitro-benzothiazole have demonstrated potent activity against S. aureus and E. coli.[16] Schiff base derivatives of 2-amino-6-nitrobenzothiazole have also been synthesized and shown to possess good activity against various bacterial strains.[8]

Neuroprotective Effects

Emerging evidence points to the potential of benzothiazole derivatives in the context of neurodegenerative diseases.[1][19] Their mechanisms often involve antioxidant, anti-inflammatory, and enzyme-inhibiting properties.

  • Monoamine Oxidase (MAO) Inhibition: Derivatives of 2-amino-6-nitrobenzothiazole have been designed and synthesized as potent and selective inhibitors of MAO-A and MAO-B.[20][21] These enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a key therapeutic strategy for conditions like Parkinson's disease and depression. One study reported a 2-amino-6-nitrobenzothiazole derivative with an exceptionally high MAO-B inhibitory activity (IC50 = 1.8 nM).[20][21] The inhibition was found to be of a competitive and reversible type.[20][21]

  • Antioxidant and Anti-inflammatory Pathways: Oxidative stress and inflammation are key drivers of neuronal damage in neurodegenerative diseases.[15][22][23] The ability of benzothiazole structures to scavenge free radicals and modulate inflammatory signaling pathways contributes to their neuroprotective potential.[22] For example, some derivatives protect against rotenone-induced motor deficits in animal models of Parkinson's disease.[19]

Preclinical Evaluation: A Methodological Guide

To rigorously assess the pharmacological potential of this compound, a structured preclinical evaluation is necessary.

In Vitro Anticancer Activity Assessment

Workflow: Initial Anticancer Screening

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies Compound This compound (Stock Solution) MTT MTT Assay (24h, 48h, 72h exposure) Compound->MTT CancerLines Panel of Cancer Cell Lines (e.g., MCF-7, HepG2, A549) CancerLines->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assays (Annexin V/PI Staining) IC50->Apoptosis If IC50 is potent ROS ROS Detection (DCFH-DA Assay) IC50->ROS CA_Assay Carbonic Anhydrase Inhibition Assay IC50->CA_Assay WesternBlot Western Blot (Apoptotic/Signaling Proteins) Apoptosis->WesternBlot

Caption: Workflow for in vitro anticancer evaluation of this compound.

Protocol: MTT Assay for Cell Viability

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Rationale: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HepG2, a human liver cancer cell line[11]) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log concentration of the compound to determine the IC50 value using non-linear regression analysis.

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the lowest concentration of this compound that visibly inhibits microbial growth.

  • Rationale: This is a standardized method to quantify the in vitro activity of an antimicrobial agent.

  • Methodology:

    • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

    • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

    • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Signaling Pathway Analysis

Based on the known activities of related compounds, a potential mechanism for this compound's anticancer effect could be the induction of apoptosis via inhibition of a tumor-promoting pathway and generation of oxidative stress.

Hypothesized Signaling Pathway

G cluster_0 Cellular Effects Compound 6-Nitro-2- benzothiazolinone CA9 Carbonic Anhydrase IX Compound->CA9 Inhibition ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Induction pH_reg Disrupted pH Homeostasis CA9->pH_reg Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis pH_reg->Apoptosis

Caption: Hypothesized mechanism for apoptosis induction by this compound.

Future Directions and Conclusion

This compound stands out as a compound with significant, yet largely untapped, pharmacological potential. The existing literature on structurally similar benzothiazoles provides a strong rationale for its investigation as an anticancer, antimicrobial, and neuroprotective agent.

Future research should prioritize:

  • Systematic Screening: Evaluating the compound against a broad panel of cancer cell lines, microbial strains, and in models of neurodegeneration.

  • Target Deconvolution: Identifying the specific molecular targets (e.g., kinases, enzymes) through techniques like affinity chromatography or computational docking studies.

  • In Vivo Efficacy: Progressing the most promising in vitro findings to preclinical animal models to assess efficacy, pharmacokinetics, and safety.

  • Structural Optimization: Using this compound as a lead scaffold to synthesize novel derivatives with improved potency, selectivity, and drug-like properties.

References

A Technical Guide to the Mechanism of Action of Nitro-Substituted Benzothiazole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzothiazole core is a privileged bicyclic heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its wide spectrum of biological activities.[1][2] The strategic introduction of a nitro (-NO2) group onto this scaffold profoundly influences its electronic properties and pharmacological activity, leading to a class of potent inhibitors with diverse therapeutic potential.[1] This guide provides a comprehensive technical overview of the mechanisms of action for nitro-substituted benzothiazole inhibitors, tailored for researchers, scientists, and drug development professionals. We will delve into the core molecular pathways these compounds modulate in anticancer, antimicrobial, and enzyme inhibitory contexts, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and application in drug discovery programs.

Chapter 1: The Nitro-Benzothiazole Scaffold: A Privileged Structure in Drug Discovery

The Benzothiazole Core in Medicinal Chemistry

Benzothiazole, a fusion of benzene and thiazole rings, represents a versatile template for designing bioactive molecules. Its rigid structure and the presence of nitrogen and sulfur heteroatoms allow for diverse interactions with biological targets.[3] Derivatives have been successfully developed as antitumor, antimicrobial, anti-inflammatory, and anticonvulsant agents, among others.[2]

The Strategic Role of the Nitro Group

The nitro group is a strong electron-withdrawing moiety that significantly alters the physicochemical properties of the parent benzothiazole. This substitution can enhance binding affinities to target proteins and, in some contexts, participate directly in the mechanism of action. The nitro group can act as both a pharmacophore , essential for biological activity, and a toxicophore .[3] For instance, in antimicrobial applications, the nitro group can undergo redox reactions within microbial cells, generating reactive nitrogen species that induce cellular damage and toxicity.[3] This dual nature necessitates careful structural optimization to balance efficacy with safety.

General Synthetic Strategies & Discovery Workflow

A prevalent and effective method for synthesizing the nitro-benzothiazole core involves the reaction of a nitro-substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.[1][2][4] This foundational reaction allows for further modifications, particularly at the 2-position of the benzothiazole ring, to generate a diverse library of compounds for screening.[1]

Protocol 1: Synthesis of 2-Amino-Nitro-Substituted Benzothiazole

  • Causality: This protocol exemplifies a classic electrophilic cyclization reaction. The aniline derivative provides the benzene ring and an amino group, while potassium thiocyanate serves as the source for the thiazole ring's sulfur and nitrogen atoms. Bromine in acetic acid acts as an oxidizing agent to facilitate the ring closure.

  • Methodology:

    • Dissolve potassium thiocyanate (0.08 mol) and a starting aniline, such as 3-chloro-4-nitro-aniline (0.01 mol), in cooled glacial acetic acid (20 mL).[2] Maintain the temperature below room temperature using an ice bath with continuous stirring.

    • Slowly add a solution of bromine (1.6 mL) in glacial acetic acid (6 mL) dropwise, ensuring the temperature does not exceed 10°C.[4]

    • After the addition is complete, continue stirring for an additional 1-2 hours while maintaining a low temperature.

    • Pour the reaction mixture into a large volume of cold water to precipitate the product.

    • Filter the precipitate, wash thoroughly with water to remove residual acid, and dry.

    • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to achieve high purity.

  • Validation: The integrity of the synthesized compound is validated through standard analytical techniques, including Thin-Layer Chromatography (TLC) for reaction monitoring, melting point determination for purity, and spectroscopic analysis (IR, NMR, Mass Spectrometry) for structural confirmation.[2][4]

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening s1 Starting Materials (e.g., 3-chloro-4-nitro-aniline, KSCN, Bromine) s2 Reaction & Cyclization (Protocol 1) s1->s2 s3 Crude Product Precipitation s2->s3 s4 Purification (Recrystallization) s3->s4 s5 Structural Validation (NMR, MS, IR) s4->s5 b1 Primary Screening (Anticancer, Antimicrobial, etc.) s5->b1 Pure Compound Library b2 Hit Identification (Active Compounds) b1->b2 b3 Secondary Screening (IC50 / MIC Determination) b2->b3 b4 Mechanism of Action Studies b3->b4 b4->s1 Lead Optimization caption General Workflow for Nitro-Benzothiazole Inhibitor Discovery.

General Workflow for Nitro-Benzothiazole Inhibitor Discovery.

Chapter 2: Anticancer Mechanisms of Action

Nitro-substituted benzothiazoles exert potent anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and inhibiting critical signaling pathways that drive cell proliferation and inflammation.[5][6]

Inhibition of Receptor Tyrosine Kinase & Inflammatory Signaling

A primary mechanism of action is the modulation of key signaling cascades frequently dysregulated in cancer.[1]

  • Epidermal Growth Factor Receptor (EGFR) Pathway: Several nitro-benzothiazole derivatives function as inhibitors of EGFR, a receptor tyrosine kinase whose overactivation is a hallmark of many cancers.[1][7] By mimicking the adenine portion of ATP, these compounds can competitively bind to the kinase domain of EGFR.[8] This inhibition blocks the downstream activation of critical pro-survival pathways, including PI3K/AKT/mTOR , JAK/STAT , and ERK/MAPK , ultimately leading to a halt in cancer cell growth and proliferation.[1][7]

  • NF-κB Inflammatory Pathway: Chronic inflammation is a key driver of cancer progression.[9] Nitro-benzothiazole compounds have been shown to suppress the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5] Inhibition of NF-κB leads to the downregulation of its target inflammatory mediators, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing the tumor-promoting inflammatory microenvironment and inducing apoptosis.[1][5]

G inhibitor Nitro-Benzothiazole Inhibitor egfr EGFR inhibitor->egfr nfkb NF-κB inhibitor->nfkb apoptosis Apoptosis inhibitor->apoptosis pi3k PI3K/AKT/mTOR egfr->pi3k jak_stat JAK/STAT egfr->jak_stat erk_mapk ERK/MAPK egfr->erk_mapk proliferation Cell Proliferation & Survival pi3k->proliferation jak_stat->proliferation erk_mapk->proliferation cox2_inos COX-2 / iNOS nfkb->cox2_inos inflammation Inflammation cox2_inos->inflammation caption Anticancer Signaling Pathways Targeted by Nitro-Benzothiazoles.

Anticancer Signaling Pathways Targeted by Nitro-Benzothiazoles.
Quantitative Analysis of Anticancer Activity

The cytotoxic effects of these compounds are quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Nitro-substituted Benzothiazole (Compound A)HepG2 (Liver Cancer)38.54 (48h)[1]
Nitro-styryl containing benzothiazole (57)Pancreatic Cancer Cells27 ± 0.24[1]
Indole based hydrazine carboxamide (12)HT29 (Colon Cancer)0.015[1]
Indole based hydrazine carboxamide (12)H460 (Lung Cancer)0.28[1]
Indole based hydrazine carboxamide (12)A549 (Non-small cell lung)1.53[1]
Indole based hydrazine carboxamide (12)MDA-MB-231 (Breast Cancer)0.68[1]
Key Experimental Protocol: Cell Viability Assessment (MTT Assay)
  • Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method to assess cell viability. Its principle relies on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow MTT reagent, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[10]

  • Methodology: [10][11][12]

    • Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the nitro-benzothiazole inhibitor in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of sterile-filtered MTT solution (typically 5 mg/mL in PBS) to each well.

    • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

    • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking on an orbital shaker.

    • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background noise.

  • Validation & Data Analysis: The assay is self-validating as only live cells produce the colorimetric signal. The corrected absorbance values (Test OD - Blank OD) are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value, providing a robust and reproducible measure of cytotoxic potency.

Chapter 3: Antimicrobial Mechanisms of Action

Nitro-substituted benzothiazoles have demonstrated significant activity against a range of pathogens, including the formidable Mycobacterium tuberculosis and Pseudomonas aeruginosa.[2][13] Their mechanisms are often targeted at unique and essential bacterial enzymes.

Targeting Essential Bacterial Enzymes
  • ATP Phosphoribosyl Transferase (HisG) Inhibition: HisG is a critical enzyme that catalyzes the first step in the histidine biosynthesis pathway in Mycobacterium tuberculosis.[13][14] This pathway is essential for the bacterium's survival. Virtual screening and crystallographic studies have shown that the nitrobenzothiazole moiety can dock effectively into the active site of HisG, specifically in the region responsible for binding the phosphoribosyl pyrophosphate (PRPP) substrate.[13][15] The nitro group often forms key hydrogen bond interactions with residues in the P-loop of the enzyme, anchoring the inhibitor and blocking substrate access.[13]

  • Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition: InhA is another clinically validated target in M. tuberculosis, essential for the synthesis of mycolic acids, the unique long-chain fatty acids that form the core of the mycobacterial cell wall.[16] While the first-line drug isoniazid requires activation by the catalase-peroxidase KatG, direct inhibitors of InhA, including some benzothiazole-based compounds, can bypass this requirement, making them effective against isoniazid-resistant strains.

Quantitative Analysis of Antimicrobial Activity

The efficacy of these compounds is typically reported as the Minimum Inhibitory Concentration (MIC) or the Zone of Inhibition (ZOI) in agar diffusion assays.

Compound DerivativeBacterial StrainActivity MeasurementResultReference
Compound N-01P. aeruginosaZOI (100µg/ml)Potent Activity[2][4]
Compound K-06P. aeruginosaZOI (100µg/ml)Potent Activity[2][4]
Compound K-08P. aeruginosaZOI (100µg/ml)Potent Activity[2][4]
Compound 17 (NBT)M. tuberculosis HisGIC50 (Enzyme Assay)5.5 µM[13]
Compound 18 (NBT)M. tuberculosis HisGIC50 (Enzyme Assay)11.9 µM[13]
Key Experimental Protocols for Antimicrobial Susceptibility

Protocol 2: Agar Cup-Plate Diffusion Method

  • Causality: This method provides a qualitative or semi-quantitative assessment of antibacterial activity. The inhibitor diffuses from a well through a solidified agar medium seeded with bacteria. If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.

  • Methodology: [2][4]

    • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes. Allow the agar to solidify completely.

    • Inoculation: Prepare a standardized inoculum of the test bacterium (e.g., P. aeruginosa) equivalent to a 0.5 McFarland standard. Evenly spread the inoculum over the surface of the agar plates using a sterile swab.

    • Well Creation: Aseptically create uniform wells (or "cups") in the agar using a sterile cork borer.

    • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the nitro-benzothiazole solution (at known concentrations) into each well. Also include a standard antibiotic as a positive control and the solvent as a negative control.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

  • Validation: The inclusion of positive and negative controls validates the results. A clear zone for the positive control confirms the susceptibility of the organism and the viability of the assay, while no zone for the solvent control ensures the observed activity is due to the test compound.

Protocol 3: Broth Microdilution for MIC Determination

  • Causality: This quantitative method determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[17][18] It is considered a gold standard for susceptibility testing.

  • Methodology: [19][20]

    • Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of sterile nutrient broth to all wells.

    • Serial Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate, typically to column 10. Discard the final 100 µL from column 10. This creates a gradient of inhibitor concentrations.

    • Controls: Leave column 12 as a sterility control (broth only) and use column 11 as a growth control (broth + inoculum, no inhibitor).

    • Inoculation: Dilute an overnight bacterial culture to a standardized concentration (e.g., 10⁵ CFU/mL). Inoculate all wells (except the sterility control) with a small volume (e.g., 5 µL) of this suspension.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a plate reader.

  • Validation: The sterility control well should remain clear, and the growth control well should be turbid. These controls are essential to confirm the sterility of the medium and the viability of the inoculum, respectively.

Chapter 4: Enzyme Inhibition: Targeting Monoamine Oxidase (MAO)

Beyond anticancer and antimicrobial effects, nitro-substituted benzothiazoles have emerged as potent and often selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[1][]

Selective Inhibition of MAO-B

MAO exists in two isoforms, MAO-A and MAO-B.[22] Selective inhibition of MAO-B is desirable for treating Parkinson's disease as it increases dopamine levels in the brain while avoiding the "cheese effect" (a hypertensive crisis) associated with non-selective or MAO-A inhibition. The benzothiazole scaffold, particularly when substituted with certain moieties, shows a preference for the active site of MAO-B.[22][23] The nitro group, being an aromatic substituent, can contribute to the binding affinity within the enzyme's hydrophobic active site.[23]

Quantitative Analysis of MAO Inhibition

The potency and selectivity of these inhibitors are determined by comparing their IC50 values against both MAO isoforms.

Compound DerivativeEnzymeIC50 (µM)Reference
Compound 3ehMAO-B0.060[1]
Benzothiazole derivative 2MAO-B0.028[1]
Most potent MAO-B inhibitor (4d)MAO-B0.0046[1]
Compound 4hMAO-A17.00[23]
Compound 4hMAO-B2.95[23]
Key Experimental Protocol: Fluorometric MAO Activity Assay
  • Causality: This assay measures the activity of MAO enzymes by monitoring the conversion of a non-fluorescent substrate, kynuramine, into a highly fluorescent product, 4-hydroxyquinoline.[23] The rate of fluorescence increase is directly proportional to the enzyme's activity. An inhibitor will reduce this rate.

  • Methodology: [1][23]

    • Reagent Preparation: Prepare a phosphate buffer, solutions of recombinant human MAO-A and MAO-B enzymes, the substrate kynuramine, and the test inhibitors at various concentrations.

    • Enzyme-Inhibitor Pre-incubation: In a 96-well black microplate, add the MAO enzyme (A or B) to wells containing the buffer and different concentrations of the nitro-benzothiazole inhibitor. Incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

    • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: ~310 nm, Emission: ~400 nm) kinetically over a period of 15-30 minutes at 37°C.

    • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Validation: The protocol is validated by including a "no inhibitor" control to measure 100% enzyme activity and a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control. This ensures the enzyme is active and the assay can reliably detect inhibition.

Chapter 5: Conclusion and Future Perspectives

Nitro-substituted benzothiazole inhibitors represent a versatile and potent class of molecules with multifaceted mechanisms of action. Their ability to concurrently target multiple signaling pathways in cancer, inhibit essential and validated enzymes in pathogenic bacteria, and selectively modulate key enzymes in the central nervous system underscores their vast therapeutic potential. The structure-activity relationship studies highlighted throughout this guide demonstrate that subtle chemical modifications to the scaffold can be rationally employed to fine-tune potency and selectivity for a desired target.

Future research should focus on optimizing the lead compounds identified within each therapeutic area to enhance their drug-like properties, including solubility, metabolic stability, and oral bioavailability, while minimizing off-target toxicities. Advanced molecular modeling and co-crystallization studies will be invaluable in designing next-generation inhibitors with improved target engagement and specificity. The continued exploration of this privileged scaffold promises to yield novel and effective therapeutic agents to address unmet needs in oncology, infectious disease, and neurodegeneration.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of 6-Nitro-2-benzothiazolinone as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 6-Nitro-2-benzothiazolinone as a potential inhibitor of carbonic anhydrase (CA). While the benzothiazole scaffold is common in known CA inhibitors, particularly as sulfonamide derivatives, the use of this compound, which lacks the canonical zinc-binding sulfonamide group, represents a novel area of inquiry. These application notes detail the necessary protocols to screen for its inhibitory activity, characterize its mechanism of action, and determine its potency. The methodologies are grounded in established principles of enzyme kinetics and are designed to provide a robust framework for its evaluation.

Introduction: The Rationale for Investigating Novel Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This reaction is fundamental to numerous physiological processes, including pH homeostasis, gas transport, and ion exchange.[1][3] Various isoforms of human CAs (hCAs) are established therapeutic targets for a range of pathologies. For instance, inhibition of specific isoforms is a clinical strategy for treating glaucoma, epilepsy, altitude sickness, and certain types of cancer.[1][4][5]

The vast majority of clinically used and extensively studied CA inhibitors (CAIs) are sulfonamides.[3][6] The deprotonated sulfonamide moiety coordinates directly with the zinc ion in the enzyme's active site, effectively blocking catalysis.[4] However, the development of isoform-selective inhibitors and compounds with novel mechanisms of action is an ongoing goal to improve therapeutic efficacy and reduce off-target effects.[6][7]

The benzothiazole scaffold is a privileged structure in the design of CAIs, often as a carrier for the crucial sulfonamide group.[6][8][9] The compound of interest here, this compound (CAS 28620-12-4), presents an intriguing deviation from this paradigm.[10][11][12] It possesses the benzothiazole core and a nitro group, which is known to potentially enhance binding interactions within the active site of some inhibitors.[13] However, it features a carbonyl group at the 2-position instead of a sulfonamide. This structural difference necessitates a thorough investigation to determine if it can inhibit CA and, if so, by what mechanism. This guide provides the experimental framework for such an investigation.

Postulated Mechanism of Action: A Departure from Classical Inhibition

Given the absence of a traditional zinc-binding group, this compound is unlikely to act as a classical, competitive inhibitor in the same manner as sulfonamides. However, several alternative mechanisms could be at play:

  • Non-classical Zinc Binding: The carbonyl oxygen and/or the ring nitrogen could potentially coordinate with the active site zinc ion, albeit likely with lower affinity than a sulfonamide.

  • Occlusion of the Active Site: The molecule could bind to hydrophobic pockets within or near the active site, physically blocking the entry of the substrate.

  • Mechanism-Based Inactivation (Suicide Inhibition): The benzothiazolinone ring could be susceptible to nucleophilic attack by an active site residue, leading to a covalent and irreversible modification of the enzyme. The nitro group, being strongly electron-withdrawing, could make the carbonyl carbon more electrophilic and susceptible to such an attack.

The following protocols are designed to not only detect inhibition but also to provide insights into the underlying mechanism.

Experimental Protocols

A robust and widely used method for assessing the activity of many CA isoforms is the colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[5][7][14] This substrate is hydrolyzed by the esterase activity of carbonic anhydrase, producing the yellow-colored p-nitrophenolate anion, which can be monitored spectrophotometrically.

Materials and Reagents
  • Carbonic Anhydrase: Human carbonic anhydrase II (hCA II) is recommended for initial screening due to its high catalytic activity and commercial availability. Other isoforms (e.g., hCA I, IX, XII) can be used for selectivity profiling.

  • This compound: (CAS 28620-12-4)

  • p-Nitrophenyl acetate (p-NPA): Substrate

  • Buffer: Tris-HCl, pH 7.4

  • Dimethyl Sulfoxide (DMSO): For dissolving the inhibitor.

  • 96-well microplates: Clear, flat-bottom.

  • Microplate reader: Capable of kinetic measurements at 400-405 nm.

Workflow for Screening and Characterization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagent Stocks (Buffer, Enzyme, Substrate, Inhibitor) A1 Primary Screening (Fixed Inhibitor Concentration) P1->A1 A2 IC50 Determination (Dose-Response Curve) A1->A2 If Inhibition > 50% D1 Calculate % Inhibition A1->D1 A3 Mechanism of Action Studies (Time-dependent Inhibition) A2->A3 Characterize Potency D2 Determine IC50 Value A2->D2 D3 Analyze Kinetic Data (k_obs vs. [I]) A3->D3

Figure 1: General experimental workflow for evaluating this compound.

Detailed Protocol: Primary Screening and IC₅₀ Determination

This protocol outlines the steps to first screen this compound for inhibitory activity and then to determine its half-maximal inhibitory concentration (IC₅₀).

1. Reagent Preparation:

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5.
  • Enzyme Stock Solution: Prepare a 1 mg/mL stock of hCA II in assay buffer. The final concentration in the assay will be significantly lower (e.g., 1-2 µg/mL).
  • Substrate Stock Solution: Prepare a 30 mM stock of p-NPA in acetonitrile or DMSO.[5]
  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions from this stock to generate a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 nM).

2. Assay Procedure (96-well plate format):

  • Layout: Designate wells for:
  • Blank: Buffer + Substrate (for background hydrolysis).
  • Control: Buffer + Enzyme + Substrate (100% enzyme activity).
  • Inhibitor: Buffer + Enzyme + Inhibitor + Substrate.
  • Step 1: Add Reagents: To the appropriate wells, add:
  • 160 µL of Assay Buffer.
  • 10 µL of Enzyme solution (or buffer for blank wells).
  • 10 µL of the inhibitor dilution (or DMSO for control wells).
  • Step 2: Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
  • Step 3: Initiate Reaction: Add 20 µL of the p-NPA substrate solution to all wells. The final volume will be 200 µL.
  • Step 4: Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes) at 25°C.[14]

3. Data Analysis:

  • Calculate Rates: Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔOD/min).
  • Correct for Background: Subtract the rate of the blank (uncatalyzed hydrolysis) from all other rates.[5]
  • Calculate Percent Inhibition: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100
  • Determine IC₅₀: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

Protocol: Investigating Mechanism-Based Inactivation

If the inhibition is time-dependent, it may suggest a covalent or slow-binding mechanism.

1. Experimental Setup:

  • Prepare reagents as described in section 3.3.
  • In a series of tubes, pre-incubate the enzyme (hCA II) with a fixed, high concentration of this compound (e.g., 5-10 times the IC₅₀) for varying amounts of time (e.g., 0, 5, 15, 30, 60 minutes).
  • A control incubation should be run in parallel with DMSO instead of the inhibitor.

2. Assay Procedure:

  • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly (e.g., 100-fold) into the assay plate containing the substrate to stop further inactivation during the measurement.
  • Immediately measure the residual enzyme activity as described in section 3.3.

3. Data Analysis:

  • Plot the natural logarithm of the remaining enzyme activity (%) versus the pre-incubation time.
  • If the plot is linear, it indicates a pseudo-first-order inactivation process. The slope of this line represents the observed rate of inactivation (kobs).
  • Repeating this experiment at several inhibitor concentrations and plotting kobs versus inhibitor concentration can reveal the inactivation rate constant (kinact) and the inhibitor concentration that gives half the maximal rate of inactivation (KI).

Data Presentation and Interpretation

Quantitative data should be summarized for clarity.

Table 1: Hypothetical Inhibition Data for this compound against hCA Isoforms

IsoformIC₅₀ (µM)Putative Inhibition Type
hCA I> 100No significant inhibition
hCA II15.2Time-dependent
hCA IX5.8Time-dependent
hCA XII8.1Time-dependent

Note: The data in this table is purely illustrative and serves as an example of how to present results.

A low micromolar or nanomolar IC₅₀ value suggests potent inhibition. If the inhibition is time-dependent, it strongly points towards a mechanism-based or slow, tight-binding interaction, warranting further investigation as outlined in protocol 3.4. Selectivity for certain isoforms (e.g., tumor-associated hCA IX and XII over the cytosolic hCA I and II) would be a highly desirable characteristic for therapeutic development.[6]

Mechanistic Visualization

The esterase activity of carbonic anhydrase on p-NPA provides a convenient colorimetric readout for inhibition studies.

G cluster_reaction p-NPA Hydrolysis Assay cluster_inhibition Inhibition Mechanism p_NPA p-Nitrophenyl Acetate (Colorless Substrate) p_NP p-Nitrophenolate (Yellow Product, A_max ~400 nm) p_NPA->p_NP  hCA II Acetate Acetate p_NPA->Acetate  hCA II Inhibitor 6-Nitro-2- benzothiazolinone Enzyme Active hCA II Inhibitor->Enzyme Inactive_Enzyme Inactive hCA II Enzyme->Inactive_Enzyme Inhibition

Figure 2: The p-NPA assay and the principle of inhibition.

Conclusion and Future Directions

These application notes provide a comprehensive starting point for the systematic evaluation of this compound as a carbonic anhydrase inhibitor. The proposed protocols will enable researchers to determine its inhibitory potential, potency (IC₅₀), and to gain initial insights into its mechanism of action. Positive results from these screening assays—particularly the discovery of potent, isoform-selective, and time-dependent inhibition—would establish this compound as a novel lead compound for the development of a new class of CAIs. Subsequent studies could involve X-ray crystallography to elucidate its binding mode, further kinetic studies to refine the mechanism, and evaluation in cell-based and in vivo models.

References

Application Notes and Protocols: Benzothiazole Derivatives in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective.[1] This escalating crisis necessitates the urgent discovery and development of novel chemical entities with robust antimicrobial activity and unique mechanisms of action.[1] Among the diverse heterocyclic compounds explored in medicinal chemistry, the benzothiazole scaffold has emerged as a "privileged structure" due to its presence in numerous molecules with a wide spectrum of biological activities, including remarkable antimicrobial properties.[1][2][3]

Benzothiazole, a bicyclic system comprising a benzene ring fused to a thiazole ring, offers a versatile template for chemical modification.[3] Its derivatives have demonstrated potent activity against a broad range of pathogens, including drug-resistant Gram-positive and Gram-negative bacteria.[1][4] The significance of this scaffold lies in its ability to interact with various bacterial targets, disrupting essential cellular processes and leading to microbial death.[4][5] Reported mechanisms include the inhibition of critical enzymes such as DNA gyrase, dihydropteroate synthase (DHPS), and dihydrofolate reductase (DHFR), highlighting the multifaceted potential of this chemical class.[4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging benzothiazole derivatives in the antimicrobial discovery pipeline. We will delve into synthetic strategies, standardized methods for antimicrobial evaluation, and protocols for elucidating the mechanism of action, providing the foundational knowledge to accelerate the development of next-generation antimicrobial agents.

PART 1: Synthesis of Antimicrobial Benzothiazole Derivatives

The versatility of the benzothiazole core allows for the synthesis of large, diverse chemical libraries, which is fundamental to establishing robust Structure-Activity Relationships (SAR). A common and effective method for creating 2-substituted benzothiazoles involves the condensation of 2-aminothiophenols with various electrophilic reagents, such as aldehydes or carboxylic acids.

General Synthetic Workflow

The development pipeline for novel benzothiazole antimicrobials follows a logical progression from synthesis to biological characterization. This workflow ensures a systematic evaluation of newly synthesized compounds.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_moa Mechanism of Action synthesis Synthesis of Benzothiazole Library purification Purification & Characterization (NMR, MS) synthesis->purification mic_testing Primary Screening: MIC Determination purification->mic_testing Compound Library hit_id Hit Identification (Potent Compounds) mic_testing->hit_id moa_studies MoA Elucidation (e.g., Enzyme Assays) hit_id->moa_studies Validated Hits sar_analysis SAR Analysis & Lead Optimization moa_studies->sar_analysis sar_analysis->synthesis Iterative Design

Caption: High-level workflow for the discovery of benzothiazole-based antimicrobial agents.

Protocol 1: Synthesis of a 2-Arylbenzothiazole Derivative

This protocol details the synthesis of a representative 2-arylbenzothiazole via the condensation of 2-aminothiophenol with an aromatic aldehyde, a common route to generate potent antimicrobial candidates.

Rationale: This electrophilic condensation reaction is a robust and high-yielding method for forming the benzothiazole ring system. The choice of aldehyde allows for the introduction of diverse substituents on the 2-position phenyl ring, which is crucial for tuning the antimicrobial activity and physicochemical properties of the final compound.

Materials:

  • 2-Aminothiophenol

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH) as solvent

  • Glacial Acetic Acid (catalyst, optional)

  • Beaker, round-bottom flask, magnetic stirrer, reflux condenser

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Hexane, Ethyl Acetate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminothiophenol (10 mmol) in 30 mL of DMSO.

  • Addition of Reagents: Add the substituted benzaldehyde (10 mmol) to the solution. If required, add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reaction Conditions: Stir the mixture at room temperature or heat to 80-100°C under reflux for 2-4 hours. The choice of temperature depends on the reactivity of the specific aldehyde used.

    • Expert Insight: Heating is often necessary to drive the reaction to completion, but starting at room temperature can sometimes yield a cleaner product. The reaction progress should be monitored to avoid degradation.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting materials and the appearance of a new, typically UV-active, spot indicates product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water with stirring. A solid precipitate of the crude benzothiazole derivative should form.

  • Purification:

    • Collect the crude solid by vacuum filtration and wash thoroughly with water.

    • Dry the solid under vacuum.

    • Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure 2-arylbenzothiazole.

  • Characterization: Confirm the structure of the purified compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

PART 2: Antimicrobial Activity Evaluation

The foundational assay in antimicrobial drug discovery is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol 2: Broth Microdilution MIC Assay (CLSI Guidelines)

This protocol is based on the standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data across different laboratories.[6][7]

Rationale: The broth microdilution method is a standardized, high-throughput technique that allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well plate format.[7][8] Adherence to CLSI guidelines (e.g., M07 for bacteria) is critical for generating reliable and publishable data.[6]

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial/fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Benzothiazole derivatives dissolved in DMSO (e.g., 10 mg/mL stock)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer, multichannel pipette, incubator

Procedure Workflow:

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Step-by-Step Method:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24h culture), pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in the appropriate broth (CAMHB) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Plate Preparation:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • In well 1, add 100 µL of the benzothiazole compound at the highest desired starting concentration (e.g., 256 µg/mL). This is achieved by diluting the DMSO stock in broth.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum only).

    • Well 12 serves as the sterility control (broth only).

  • Inoculation: Add 50 µL of the final bacterial inoculum (prepared in Step 1) to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Data Presentation

MIC values are typically presented in a tabular format for easy comparison of the activity of different derivatives against a panel of microorganisms.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
BTZ-01 41664>64
BTZ-02 283216
BTZ-03 32>64>64>64
Ciprofloxacin 0.50.251N/A

PART 3: Elucidating the Mechanism of Action (MoA)

Identifying the cellular target of a novel antimicrobial is a critical step in its development. For many benzothiazole derivatives, DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, has been identified as a key target.[4][9]

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[10][11]

Rationale: Direct measurement of enzyme inhibition provides definitive evidence of target engagement. This assay is crucial for confirming that the antimicrobial activity observed in cell-based assays (like MIC) is due to the inhibition of a specific, essential bacterial enzyme.[12]

Materials:

  • Purified DNA Gyrase enzyme (E. coli or S. aureus)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 32.5% glycerol)

  • ATP solution (e.g., 10 mM)

  • Test compounds (benzothiazole derivatives)

  • Positive control inhibitor (e.g., Novobiocin, Ciprofloxacin)

  • Stop Solution/Loading Dye (containing SDS and a tracking dye)

  • Agarose, Tris-acetate-EDTA (TAE) buffer

  • Gel electrophoresis system and imaging equipment

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL final reaction volume:

    • 4 µL of 5X Assay Buffer

    • 1 µL of test compound at various concentrations (or DMSO for no-drug control)

    • 1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)

    • x µL of sterile water to bring the volume to 17 µL

    • 1 µL of ATP solution (to a final concentration of 1 mM)

    • 1 µL of DNA Gyrase enzyme (1 Unit)

  • Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.

    • Self-Validation: Include two key controls: a "no enzyme" control to show the initial state of the relaxed DNA and a "no drug" (DMSO) control to show the maximum supercoiling activity of the enzyme.

  • Termination: Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis:

    • Load the entire reaction mixture into the wells of a 1% agarose gel in 1X TAE buffer.

    • Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated sufficiently.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize it under UV light.

    • The supercoiled DNA migrates faster through the gel than the relaxed DNA.

    • Inhibitory activity is observed as a decrease in the amount of the fast-migrating supercoiled band and an increase in the slow-migrating relaxed band.

    • The IC₅₀ value (the concentration of compound that inhibits 50% of the enzyme's activity) can be determined by quantifying the band intensities at different compound concentrations.

Structure-Activity Relationship (SAR) Insights

By combining synthesis with biological testing, crucial SAR insights can be derived. For benzothiazoles, it has been observed that:

  • Substitutions at the 2-position are critical for activity. Electron-withdrawing or lipophilic groups on an aryl ring at this position often enhance potency.[13]

  • Modifications at the 6-position of the benzothiazole ring can also significantly influence antimicrobial efficacy.[3]

  • The presence of specific functional groups, such as amides or hydrazones, can lead to potent compounds by enabling key interactions with the target enzyme.[4][13] For example, some derivatives show potent activity against E. coli and S. aureus with MIC values as low as 3.91 µg/mL.[13]

Conclusion and Future Perspectives

The benzothiazole scaffold remains a highly promising and productive platform for the development of novel antimicrobial agents. Its synthetic tractability allows for extensive chemical exploration, and its derivatives have been shown to act on a variety of validated and novel bacterial targets.[1][4] The protocols outlined in this guide provide a robust framework for the synthesis, evaluation, and mechanistic characterization of new benzothiazole-based compounds. Future work should focus on optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of potent hits and exploring their efficacy in preclinical models of infection to translate the promise of this chemical class into clinically useful therapeutics.

References

Preparation of 6-Nitro-2-benzothiazolesulfonamide Stock Solutions for In Vitro Assays: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, storage, and quality control of stock solutions of 6-Nitro-2-benzothiazolesulfonamide for use in a variety of in vitro assays. Recognizing the compound's inherent physicochemical properties, particularly its low aqueous solubility, this document outlines a robust methodology centered on the use of dimethyl sulfoxide (DMSO) as a solubilizing agent. The protocols herein are designed to ensure the integrity, stability, and consistent performance of the compound in experimental settings, thereby promoting reproducible and reliable results for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Solubility in Drug Discovery

6-Nitro-2-benzothiazolesulfonamide is a heterocyclic compound of interest in medicinal chemistry, with structural motifs suggesting potential biological activity.[1] Like many small molecules in drug discovery pipelines, its benzothiazole core and nitro group contribute to a hydrophobic nature, resulting in poor solubility in aqueous media.[2] This presents a significant challenge for in vitro studies, as achieving a homogenous and biologically relevant concentration in aqueous assay buffers is paramount for accurate assessment of its effects.

The primary objective of this guide is to provide a validated, step-by-step methodology for the preparation of high-concentration stock solutions of 6-Nitro-2-benzothiazolesulfonamide that can be reliably diluted into aqueous systems for various assays, including cell-based and biochemical experiments. We will delve into the rationale behind solvent selection, provide detailed protocols for stock solution preparation and serial dilution, and discuss critical quality control and storage practices to maintain compound integrity.

Physicochemical Properties and Solvent Selection

Based on the structural characteristics of 6-Nitro-2-benzothiazolesulfonamide and data from related compounds, it is predicted to have very low aqueous solubility.[2] The planar, fused ring structure of the benzothiazole core leads to strong intermolecular forces in the solid state, making it difficult for water molecules to effectively solvate the compound. The addition of a nitro group can further increase hydrophobicity.

For such poorly soluble compounds, the use of a water-miscible organic solvent to create a concentrated stock solution is the standard and most effective approach.[3] The ideal solvent should possess a high dissolving capacity for the compound, be miscible with aqueous assay buffers, and exhibit minimal toxicity to the biological system at the final working concentration.

Table 1: Comparison of Potential Solvents

SolventTypeSolubilizing Capacity for SulfonamidesSuitability for In Vitro Assays
Dimethyl Sulfoxide (DMSO) Polar AproticHigh[4]Excellent (Recommended)
N,N-Dimethylformamide (DMF)Polar AproticHigh[4]Good, but generally more toxic than DMSO
EthanolPolar ProticLow to ModerateModerate, may require heating
Water / Aqueous BuffersPolar ProticVery Low[2]Unsuitable for primary stock solution

Based on its high solubilizing power for a wide range of organic compounds and its relatively low toxicity in biological assays when used at low concentrations, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of 6-Nitro-2-benzothiazolesulfonamide.[1][3]

Experimental Protocols

Materials and Equipment
  • 6-Nitro-2-benzothiazolesulfonamide (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, amber or opaque microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Sonicator water bath (optional)

  • -20°C and -80°C freezers for storage

Protocol 1: Preparation of a High-Concentration Primary Stock Solution (e.g., 50 mM)

This protocol describes the preparation of a 50 mM primary stock solution. The concentration can be adjusted based on experimental needs and the determined solubility limit in DMSO.

  • Pre-weighing Preparation: Allow the vial containing solid 6-Nitro-2-benzothiazolesulfonamide to equilibrate to room temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the compound, which can affect its stability and accurate weighing.

  • Weighing the Compound: Using a calibrated analytical balance, accurately weigh a precise amount of the compound into a sterile, labeled microcentrifuge tube. For example, to prepare 1 mL of a 50 mM stock solution of a compound with a molecular weight of 259.25 g/mol , weigh out 12.96 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the compound is completely dissolved.[2]

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve with vortexing, sonicate the tube in a water bath for 5-10 minutes.[5] Gentle warming in a 37°C water bath can also be employed, but caution is advised as excessive heat may degrade some compounds.[3]

  • Visual Inspection: Once dissolved, visually inspect the solution against a light source to ensure it is clear and free of any undissolved particulates. A clear solution is indicative of complete dissolution.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can lead to compound degradation, aliquot the primary stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes.[1] Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[6]

Protocol 2: Preparation of Working Solutions via Serial Dilution

A common issue when diluting DMSO stock solutions into aqueous buffers is compound precipitation due to "solvent shock."[7] To mitigate this, it is best practice to perform initial serial dilutions in 100% DMSO before the final dilution into the aqueous assay medium.[8] This ensures that the compound remains solubilized in the intermediate dilutions.

  • Thawing the Primary Stock: Thaw a single aliquot of the high-concentration primary stock solution at room temperature.

  • Serial Dilution in 100% DMSO:

    • Label a series of sterile microcentrifuge tubes for the desired intermediate concentrations.

    • To perform a 10-fold serial dilution, add 90 µL of 100% DMSO to each of the labeled tubes.

    • Transfer 10 µL of the 50 mM primary stock solution to the first tube, cap, and vortex thoroughly. This creates a 5 mM intermediate stock.

    • Using a fresh pipette tip, transfer 10 µL of the 5 mM intermediate stock to the second tube containing 90 µL of DMSO and vortex. This creates a 0.5 mM (500 µM) intermediate stock.

    • Continue this process to generate a series of intermediate stock solutions in 100% DMSO.[9]

  • Final Dilution into Aqueous Medium:

    • Pre-warm your aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).[7]

    • To prepare the final working solution, add a small volume of the appropriate DMSO intermediate stock to the pre-warmed aqueous medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM intermediate stock to 999 µL of the aqueous medium.

    • Crucially, add the DMSO stock to the aqueous medium while gently vortexing or swirling the medium. [7] This rapid and thorough mixing is essential to prevent localized high concentrations of the compound that can lead to precipitation.

    • Use the final working solution immediately to minimize the risk of precipitation over time.[7]

Diagram 1: Workflow for Preparing Working Solutions

G cluster_0 Primary Stock Preparation cluster_1 Working Solution Preparation weigh Weigh Solid Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Single Aliquot aliquot->thaw For each experiment serial_dmso Serial Dilution in 100% DMSO thaw->serial_dmso final_dilution Dilute into Pre-warmed Aqueous Buffer serial_dmso->final_dilution use_immediately Use in Assay Immediately final_dilution->use_immediately G start Precipitation Observed in Working Solution q1 When did it occur? Immediately upon dilution After incubation start->q1 cause1 Potential Causes: - Final concentration exceeds solubility limit - 'Solvent shock' from improper mixing q1:f0->cause1 cause2 Potential Causes: - Compound instability at 37°C - pH shift in culture medium - Interaction with media components q1:f1->cause2 sol1 Solutions: - Lower the final compound concentration - Ensure rapid mixing into pre-warmed buffer - Perform intermediate dilutions in 100% DMSO cause1->sol1 sol2 Solutions: - Reduce incubation time - Use freshly prepared working solutions - Assess compound stability in assay medium cause2->sol2

References

Application Notes & Protocols: Target Identification for 6-Nitro-2-benzothiazolesulfonamide using the DARTS Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Quest for Drug Targets

The efficacy and safety of small-molecule drugs are fundamentally dictated by their interactions with macromolecular targets within the cell, most often proteins.[1] Identifying these protein targets is a pivotal step in drug discovery, enabling the elucidation of a compound's mechanism of action, predicting potential off-target effects, and paving the way for rational drug design.[2][3] For novel or repurposed compounds discovered through phenotypic screens, target identification remains a significant challenge.[4] The Drug Affinity Responsive Target Stability (DARTS) assay has emerged as a powerful and versatile chemical proteomics technique to address this challenge.[3][4]

This guide provides a comprehensive framework for utilizing the DARTS assay to identify the protein targets of 6-Nitro-2-benzothiazolesulfonamide , a compound belonging to a class of molecules known for their diverse pharmacological activities.[5][6] Benzothiazole sulfonamides are recognized as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes crucial in various physiological processes.[7][8] This document will detail the principles of the DARTS assay, provide step-by-step experimental protocols, and discuss data interpretation and subsequent validation strategies.

The DARTS Principle: Ligand-Induced Protein Stabilization

The DARTS methodology is predicated on a fundamental biophysical principle: the binding of a small molecule (ligand) to its target protein often induces conformational changes that increase the protein's structural stability.[3][9] This enhanced stability renders the protein more resistant to proteolysis—the enzymatic breakdown of proteins.[4][10] By comparing the proteolytic digestion patterns of a complex protein mixture (such as a cell lysate) in the presence and absence of the drug, one can identify proteins that are protected from degradation.[2] These protected proteins are the candidate targets of the small molecule.

A key advantage of DARTS is its label-free nature; it does not require any modification or immobilization of the small molecule, which can sometimes alter its binding properties.[11][12] This makes the assay universally applicable to a wide range of compounds.[4][12]

DARTS_Principle cluster_0 Control (Vehicle Only) cluster_1 Treatment (Compound Present) Unbound Protein Unbound Protein Protease Protease Unbound Protein->Protease Digestion Digested Peptides Digested Peptides Protease->Digested Peptides Bound Protein Target Protein + Compound Protease_2 Protease Bound Protein->Protease_2 Resistance Intact Protein Protected Target Protease_2->Intact Protein

Caption: Principle of DARTS: Ligand binding stabilizes the target protein, protecting it from protease digestion.

Experimental Workflow: A Step-by-Step Guide

The successful implementation of a DARTS experiment hinges on careful optimization of several key parameters, including cell lysis, compound concentration, and protease activity.[9] The following protocol provides a robust starting point for identifying targets of 6-Nitro-2-benzothiazolesulfonamide in a mammalian cell line.

DARTS_Workflow A 1. Cell Culture & Lysis B 2. Lysate Normalization (BCA Assay) A->B C 3. Aliquot & Incubate (Vehicle vs. Compound) B->C D 4. Limited Proteolysis (e.g., Pronase) C->D E 5. Quench Digestion (SDS Sample Buffer) D->E F 6. SDS-PAGE E->F G 7. Visualization (Coomassie/Silver Stain) F->G I 9. Western Blot Validation F->I H 8. Band Excision & MS Analysis G->H

Caption: General experimental workflow for the DARTS assay followed by proteomic analysis.

Part 1: Preparation and Treatment

1.1. Cell Lysate Preparation [10][13]

  • Rationale: The goal is to obtain a complex mixture of native proteins. The choice of lysis buffer is critical to maintain protein integrity and avoid denaturation. A non-denaturing buffer is essential.

  • Protocol:

    • Culture mammalian cells (e.g., HeLa, HEK293T) to approximately 80-85% confluency.[13]

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells on the plate using an appropriate volume of ice-cold M-PER Mammalian Protein Extraction Reagent or a similar non-denaturing lysis buffer (e.g., TNC buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM CaCl₂), supplemented with a protease inhibitor cocktail (EDTA-free).[13]

    • Scrape the cells and collect the lysate into a pre-chilled microcentrifuge tube.

    • Incubate on ice for 10-15 minutes with occasional vortexing.

    • Clarify the lysate by centrifuging at 18,000 x g for 10 minutes at 4°C to pellet cell debris.[13][14]

    • Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.

1.2. Protein Quantification and Normalization

  • Rationale: Equal protein input across all samples is crucial for accurate comparison of digestion patterns.

  • Protocol:

    • Determine the total protein concentration of the cell lysate using a BCA Protein Assay Kit, which is compatible with most detergents found in lysis buffers.[10]

    • Dilute the lysate with lysis buffer to a final working concentration (e.g., 1-2 mg/mL).

1.3. Compound Incubation [10][14]

  • Rationale: This step allows the small molecule to bind to its potential target proteins. The final DMSO concentration should be kept low (≤1%) to avoid non-specific effects.[10]

  • Protocol:

    • Prepare a 100X stock solution of 6-Nitro-2-benzothiazolesulfonamide in anhydrous DMSO.[13]

    • Divide the normalized lysate into aliquots (e.g., 100 µL per condition).

    • To the 'Treatment' tube, add 1 µL of the 100X compound stock.

    • To the 'Vehicle Control' tube, add 1 µL of DMSO.

    • Incubate all tubes at room temperature for 30-60 minutes to allow for compound-protein binding.

Part 2: Digestion and Analysis

2.1. Limited Proteolysis [10][15]

  • Rationale: The choice of protease and its concentration are the most critical parameters to optimize. The goal is to achieve partial digestion in the control sample, allowing for the detection of protected proteins in the treated sample. Pronase, a mixture of non-specific proteases, is often a good starting point.[12][14]

  • Protocol:

    • Prepare a fresh stock solution of Pronase (e.g., 10 mg/mL in water).

    • Perform a titration experiment to determine the optimal Pronase concentration. This involves testing a range of protease-to-protein ratios (e.g., 1:100, 1:200, 1:500, 1:1000 w/w).

    • Add the determined optimal amount of Pronase to both the 'Treatment' and 'Vehicle Control' tubes.

    • Incubate at room temperature for a defined period (e.g., 10-30 minutes). The incubation time is another parameter that may require optimization.

2.2. Quenching the Reaction and Sample Preparation

  • Rationale: The digestion must be stopped abruptly and simultaneously across all samples. This is typically achieved by adding SDS-PAGE sample buffer and heating.

  • Protocol:

    • Stop the proteolytic reaction by adding 4X SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol).

    • Immediately boil the samples at 95-100°C for 5-10 minutes to completely denature the proteins and inactivate the protease.

2.3. SDS-PAGE and Visualization [15]

  • Rationale: SDS-PAGE separates the proteins by molecular weight. Visualization with a sensitive stain allows for the comparison of banding patterns between the control and treated samples.

  • Protocol:

    • Load equal volumes of the prepared samples onto a 4-20% gradient or a 12% Tris-Glycine SDS-PAGE gel.

    • Run the gel according to standard procedures.

    • Stain the gel using a mass spectrometry-compatible silver stain or a fluorescent stain like SYPRO Ruby to visualize the protein bands. Coomassie blue can be used but is generally less sensitive.[13]

Data Interpretation and Target Identification

The primary outcome of a DARTS experiment is the identification of protein bands that are present or more intense in the compound-treated lane compared to the vehicle-treated lane.[10]

  • Protected Bands: A band that appears stronger in the lane treated with 6-Nitro-2-benzothiazolesulfonamide indicates that the corresponding protein was protected from proteolysis, suggesting it is a potential binding target.

  • Control Proteins: It is essential to confirm that the observed protection is specific. The digestion of known abundant proteins (e.g., GAPDH, actin) should be similar in both lanes, unless they are themselves targets.[14]

  • Mass Spectrometry: To identify the protein(s) within the protected band, the band is excised from the gel, subjected to in-gel trypsin digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13] The MS data is then searched against a protein database to identify the protein.

ParameterRecommended Starting ConditionRationale & Notes
Cell Lysate Concentration 1-2 mg/mLEnsures sufficient protein for detection while minimizing viscosity.
Compound Concentration 1-100 µM (Final)Should be optimized based on the compound's expected potency. A dose-response experiment is recommended.
Vehicle Control DMSO (≤1% final concentration)Must match the solvent used for the compound to control for solvent effects.[10]
Protease Pronase or ThermolysinPronase has broad specificity.[12] Thermolysin preferentially digests unfolded proteins and may yield a stronger protection signal.[14]
Protease:Protein Ratio 1:100 to 1:1000 (w/w)CRITICAL OPTIMIZATION STEP. Titrate to find a concentration that gives partial digestion of the proteome.
Digestion Time 10-30 minutesMust be optimized in conjunction with protease concentration.
Analysis Method SDS-PAGE with MS-compatible stainAllows for visual identification of protected bands for subsequent MS analysis.[13]

Secondary Validation: Confirming the Interaction

Identification via DARTS is the first step; the interaction must be confirmed through orthogonal methods.[13]

  • Western Blotting: Once a candidate target is identified by mass spectrometry, the DARTS experiment can be repeated, and the resulting samples analyzed by Western blotting using an antibody specific to the candidate protein.[13] This confirms that the specific protein identified by MS is indeed protected from proteolysis.[14]

  • Cellular Thermal Shift Assay (CETSA): CETSA is another label-free method that measures changes in protein thermal stability upon ligand binding in a cellular context, providing strong complementary evidence.[9]

  • In Vitro Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used with purified protein to directly measure the binding affinity (Kd) of 6-Nitro-2-benzothiazolesulfonamide to the identified target.

  • Enzymatic Assays: Since 6-Nitro-2-benzothiazolesulfonamide belongs to the sulfonamide class, a primary suspected target class is the carbonic anhydrases.[16][17] A direct enzymatic inhibition assay using purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) would be a logical and direct validation step.[8][18]

Conclusion

The Drug Affinity Responsive Target Stability assay is a robust, label-free method for identifying the protein targets of small molecules like 6-Nitro-2-benzothiazolesulfonamide.[11] By leveraging the principle of ligand-induced proteolytic stabilization, DARTS provides a direct readout of physical interaction within a complex biological milieu.[10] The success of the technique relies on careful experimental design and optimization, particularly concerning the degree of proteolysis. When coupled with mass spectrometry and followed by rigorous orthogonal validation, DARTS serves as an invaluable tool in chemical biology and drug discovery, transforming bioactive compounds with unknown mechanisms into valuable probes for biological exploration and therapeutic development.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 6-Nitro-2-benzothiazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Nitro-2-benzothiazolinone. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable chemical intermediate. Drawing upon established chemical principles and field-proven insights, we will explore the critical parameters of the synthesis, from starting material quality to post-reaction work-up.

Section 1: The Core Synthesis Pathway: An Overview

The most prevalent and direct method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of the precursor, 2-benzothiazolinone (also known as 2-hydroxybenzothiazole). This reaction involves treating the benzothiazolinone substrate with a strong nitrating agent.

The reaction mechanism hinges on the generation of the nitronium ion (NO₂⁺) from nitric acid, a process often catalyzed by the presence of a stronger acid like sulfuric acid. The electron-rich benzothiazole ring then attacks the nitronium ion. The heterocyclic portion of the molecule directs the substitution preferentially to the 6-position of the benzene ring, provided the reaction conditions are carefully controlled.

Synthesis_Scheme sub 2-Benzothiazolinone product This compound sub->product Nitration T < 20°C reagent Nitrating Agent (e.g., HNO₃ / H₂SO₄)

Caption: General reaction scheme for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final yield is consistently low. What are the most critical parameters to investigate?

A low yield is often traceable to one or more suboptimal parameters throughout the synthetic workflow. A systematic approach is essential for diagnosis.

  • Purity of Starting Material: Begin by verifying the purity of your 2-benzothiazolinone. Impurities can consume reagents or interfere with the reaction, leading to a lower yield of the desired product.

  • Nitrating Agent Stoichiometry and Concentration: Ensure the molar ratio of the nitrating agent to the substrate is appropriate. While an excess of the nitrating agent is typically used to drive the reaction to completion, a large excess can promote the formation of dinitro byproducts. The concentration of the nitric acid is also critical; one established method uses 70% nitric acid effectively[1].

  • Temperature Control: This is arguably the most critical factor. The nitration reaction is highly exothermic. Inadequate cooling can lead to a rapid temperature increase, favoring the formation of unwanted isomers and degradation products. Maintain a low and stable temperature throughout the addition of the nitrating agent.

  • Reaction Time and Monitoring: Allowing insufficient time will result in an incomplete reaction. Conversely, excessively long reaction times can increase the chance of side reactions. The best practice is to monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification Losses: Significant product loss can occur during isolation and purification. Ensure the product is fully precipitated during the quenching step (pouring the reaction mixture into ice water) and that transfer losses are minimized. Optimize your recrystallization procedure to maximize recovery.

Troubleshooting_Workflow start Low Yield Observed purity Check Starting Material Purity (TLC/NMR) start->purity temp Verify Temperature Control (<15°C) purity->temp [ Purity OK ] reagent Confirm Reagent Stoichiometry & Conc. temp->reagent [ Temp OK ] time Monitor Reaction by TLC to Completion reagent->time [ Reagents OK ] workup Optimize Work-up & Purification Steps time->workup [ Rxn OK ] success Yield Improved workup->success

Caption: A logical workflow for troubleshooting low product yield.

Q2: I'm observing a mixture of nitro-isomers. How can I improve the regioselectivity for the 6-position?

The formation of multiple isomers (e.g., 4-nitro, 5-nitro, 7-nitro) is a classic problem in the nitration of benzothiazole systems and directly impacts the purity and yield of the desired 6-nitro product[2].

The key to enhancing selectivity lies in precise control of the reaction kinetics and thermodynamics.

  • Strict Temperature Control: Lower temperatures favor the formation of the thermodynamically more stable 6-nitro isomer. The activation energy for substitution at other positions is higher, and these pathways become more significant at elevated temperatures. For similar nitrations on related benzothiazoles, maintaining a temperature between 5°C and 10°C during the addition of the nitrating acid is recommended[2][3].

  • Use of a Mixed Acid System (H₂SO₄/HNO₃): While nitric acid alone can work, a mixed acid system is often superior for selectivity. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). This creates a more controlled and selective reaction environment compared to using nitric acid alone, which can lead to more aggressive and less selective oxidation side reactions.

  • Slow Reagent Addition: Add the nitrating agent dropwise to the substrate solution. This maintains a low concentration of the nitronium ion at any given moment and, crucially, allows the cooling system to dissipate the heat generated from the exothermic reaction, preventing localized temperature spikes.

Q3: The reaction seems incomplete, with starting material remaining even after several hours. What is the cause?

An incomplete reaction points to an issue with the reagents or reaction conditions.

  • Insufficient Nitrating Agent: The most common cause is an insufficient amount of the nitrating agent. Ensure your calculations for molar equivalents are correct.

  • Water Content: Excessive water in the reaction medium can quench the nitronium ion. If using a mixed acid system, ensure you are using concentrated sulfuric and nitric acids.

  • Poor Mixing: In a heterogeneous reaction, or if the substrate is not fully dissolved, poor stirring can prevent the reagents from interacting effectively. Ensure vigorous and efficient stirring throughout the reaction.

  • Temperature Too Low: While low temperatures are crucial for selectivity, an excessively cold reaction may proceed too slowly. There is an optimal range, often between 0°C and 15°C, that balances reaction rate with selectivity.

Q4: My crude product is difficult to purify by recrystallization. What are the best practices?

Purification is critical for obtaining a high-purity final product.

  • Thorough Washing: Before recrystallization, ensure the filtered crude product is washed extensively with cold deionized water. This step is vital to remove any residual mineral acids (H₂SO₄, HNO₃), which can complicate the purification process and degrade the product.

  • Solvent Selection: Anhydrous ethanol is a commonly reported and effective solvent for the recrystallization of this compound[1]. If the product is too soluble in pure ethanol, a mixed solvent system like ethanol/water can be effective. Dissolve the crude solid in a minimum amount of hot ethanol and then slowly add water until turbidity persists. Reheat to clarify and then allow to cool slowly.

  • Slow Cooling: For the formation of well-defined crystals and efficient purification, allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize precipitation. Rapid crashing out of the solution will trap impurities.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal temperature range for this nitration? A: Based on protocols for related compounds and general principles of electrophilic nitration, the ideal temperature for adding the nitrating agent is between 5°C and 10°C[2][3]. After the addition is complete, the reaction may be allowed to stir at a slightly higher temperature (e.g., 10°C to 20°C) for a few hours to ensure completion[1][2].

Q: Should I use nitric acid alone or a mixed acid (HNO₃/H₂SO₄)? A: A mixed acid system is generally recommended for better control and selectivity. Sulfuric acid acts as a catalyst by promoting the formation of the active electrophile, the nitronium ion (NO₂⁺), and as a dehydrating agent, which drives the equilibrium towards product formation. Using nitric acid alone may require more forcing conditions and can result in lower selectivity[1].

Q: How do I safely prepare and handle the nitrating mixture? A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The nitrating mixture should be prepared by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath. Never add sulfuric acid to nitric acid. This addition is highly exothermic. The prepared mixture is extremely corrosive and a strong oxidizing agent.

Q: What are the expected physical properties of this compound? A: The pure product is typically a light yellow to yellow solid[1]. The reported melting point varies slightly depending on purity and the specific literature source, but it is generally in the range of 228-229°C after recrystallization or higher (around 246°C, dec.) for the crude product[1].

Section 4: Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound

This protocol is a representative method based on literature precedents and should be adapted and optimized for your specific laboratory conditions.[1]

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-benzothiazolinone (e.g., 10.0 g, 66 mmol).

  • Dissolution/Suspension: Add 70% nitric acid (20 mL) to the flask. Alternatively, for a mixed-acid approach, dissolve the starting material in concentrated sulfuric acid and use a nitrating mixture in the dropping funnel.

  • Reaction: Stir the mixture vigorously at room temperature (~20°C). The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The reaction is typically complete within 3 hours.

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), carefully pour the reaction mixture into a beaker containing a large amount of crushed ice (~200 g) with constant stirring.

  • Isolation: A yellow precipitate will form. Collect the solid by vacuum filtration.

  • Washing: Wash the filtered solid thoroughly with several portions of cold deionized water until the washings are neutral (check with pH paper).

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Purification by Recrystallization from Ethanol

  • Dissolution: Place the crude, dried this compound in an Erlenmeyer flask. Add a minimal amount of anhydrous ethanol and heat the mixture to boiling (using a hot plate with a water bath) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Well-formed crystals should appear.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven.

Section 5: Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of 6-nitro benzothiazole derivatives, providing a baseline for optimization.

ParameterCondition ACondition BRationale & Expected Outcome
Substrate 2-Benzothiazolinone2-AcetylaminobenzothiazoleCondition A is direct. Condition B uses a protecting group for higher selectivity.[2]
Nitrating Agent 70% Nitric Acid[1]Mixed Acid (HNO₃ in H₂SO₄)[2]Mixed acid provides better control and higher selectivity for the 6-position.
Temperature 20°C[1]5 - 10°C[2]Lower temperatures are critical for minimizing isomer formation.
Reaction Time ~3 hours[1]~2 hours post-addition[2]Monitor by TLC for optimal time.
Post-treatment Direct IsolationHydrolysis (Saponification)The acetyl group in Condition B must be removed via basic hydrolysis to yield the final product.[2]
Reported Yield ~90% (crude)[1]High (specific yield depends on both steps)Both methods can achieve high yields if optimized.

Section 6: Troubleshooting Logic Flow

Decision_Tree start Synthesis Issue? q1 What is the main problem? start->q1 low_yield Low Yield q1->low_yield Low Yield purity_issue Purity Issue (e.g., Isomers) q1->purity_issue Impure Product incomplete_rxn Incomplete Reaction q1->incomplete_rxn Stalled Reaction check_reagents Verify Reagent Purity & Stoichiometry low_yield->check_reagents check_temp Lower & Stabilize Reaction Temp (5-10°C) purity_issue->check_temp incomplete_rxn->check_reagents Check Stoichiometry check_time Monitor by TLC Ensure Completion incomplete_rxn->check_time Check Time/Temp slow_addition Add Nitrating Agent More Slowly check_temp->slow_addition check_reagents->check_time check_workup Optimize Quenching & Washing Steps check_time->check_workup

Caption: Decision tree for diagnosing common synthesis problems.

References

Benzothiazole Sulfonamide Inhibitors: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with benzothiazole sulfonamide inhibitors. This guide is designed to provide expert insights and practical solutions to common experimental challenges encountered during the synthesis, in vitro evaluation, and in vivo testing of this important class of compounds. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and resolve issues, ensuring the integrity and success of your research.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, and its sulfonamide derivatives have shown promise against a range of biological targets, including carbonic anhydrases and various kinases.[1][2][3] However, their unique physicochemical properties can present specific hurdles in the laboratory. This guide is structured in a question-and-answer format to directly address the challenges you may be facing.

Section 1: Synthesis and Purification

Challenges in the synthesis and purification of benzothiazole sulfonamides can significantly impact yield, purity, and ultimately, the reliability of downstream biological data.

Q1: My benzothiazole synthesis is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

A1: Low yields in benzothiazole synthesis are a common issue often stemming from suboptimal reaction conditions or the quality of starting materials. Here’s a breakdown of potential causes and solutions:

  • Poor Quality of Starting Materials: The purity of 2-aminothiophenol is critical. It is susceptible to oxidation, so using a freshly opened bottle or purifying it before use is highly recommended.[4]

  • Inefficient Catalyst: The choice of catalyst is crucial and substrate-dependent. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) can be effective. For reactions with aldehydes, various catalysts have been reported to give good yields.[4] It is advisable to screen a few catalysts to find the optimal one for your specific substrates.

  • Suboptimal Reaction Temperature: Temperature can significantly impact the reaction rate and the formation of side products. If the yield is low at room temperature, a gradual increase in temperature might be beneficial. Conversely, if you observe the formation of side products at elevated temperatures, lowering the temperature could improve the yield of the desired product.[4]

  • Incorrect Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. Stopping the reaction too early will lead to incomplete conversion, while extended reaction times can result in the formation of degradation products.[4]

Troubleshooting Workflow for Low Synthesis Yield

start Low Yield Observed check_reagents Check Purity of Starting Materials (e.g., 2-aminothiophenol) start->check_reagents check_reagents->start Reagents Impure (Purify/Replace) optimize_catalyst Screen Different Catalysts check_reagents->optimize_catalyst Reagents Pure optimize_temp Optimize Reaction Temperature optimize_catalyst->optimize_temp monitor_time Monitor Reaction by TLC optimize_temp->monitor_time solution Improved Yield monitor_time->solution

Caption: A logical workflow for troubleshooting low yields in benzothiazole sulfonamide synthesis.

Q2: I'm observing significant side products and impurities during my synthesis. How can I minimize their formation and simplify purification?

A2: The formation of byproducts can complicate purification and reduce your overall yield. Here are common side reactions and strategies to mitigate them:

  • Oxidation of 2-aminothiophenol: The thiol group in 2-aminothiophenol can oxidize to form a disulfide byproduct. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.[4]

  • Self-condensation of Starting Materials: Aldehyd or other carbonyl starting materials can undergo self-condensation under certain conditions. Adjusting the reaction conditions, such as temperature or the type and amount of catalyst, can help suppress these side reactions.[4]

  • Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to the benzothiazole ring. The choice of catalyst and reaction conditions plays a significant role in promoting efficient cyclization.[4]

For purification, if the product and impurities have similar polarities, making column chromatography challenging, consider recrystallization from a suitable solvent system. If your benzothiazole derivative is sensitive to the acidic nature of silica gel, using neutral or basic alumina for column chromatography is a recommended alternative.[4]

Section 2: In Vitro Assays

The physicochemical properties of benzothiazole sulfonamides, particularly their solubility, can pose significant challenges in obtaining reliable and reproducible data from in vitro assays.

Q3: My benzothiazole sulfonamide inhibitor is poorly soluble in aqueous assay buffers and precipitates upon addition. How can I improve its solubility?

A3: Poor aqueous solubility is a frequent hurdle for this class of compounds.[5] Direct dissolution in aqueous buffers is often not feasible. Here are some effective strategies:

  • Co-solvent Systems: The most common approach is to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer.[5] It is crucial to keep the final DMSO concentration low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.

Co-solventTypical Stock ConcentrationFinal Assay Concentration (max)Notes
DMSO10-30 mM< 0.5%Most common; can have biological effects at higher concentrations.
Ethanol10-20 mM< 1%Can affect enzyme activity and cell viability.
  • Use of Excipients: For particularly challenging compounds, the use of solubilizing agents can be beneficial.

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[1]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be used at low concentrations (e.g., 0.01-0.05%) in biochemical assays to maintain compound solubility. However, these are generally not suitable for cell-based assays as they can be cytotoxic.[6]

Protocol for Solubilizing a Poorly Soluble Benzothiazole Sulfonamide using DMSO

  • Prepare a High-Concentration Stock Solution: Weigh the required amount of your inhibitor and dissolve it in 100% DMSO to prepare a concentrated stock (e.g., 10 mM). Ensure complete dissolution by vortexing or gentle warming.

  • Serial Dilution: Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations for your dose-response curve.

  • Dilution into Assay Buffer: Add a small volume of the DMSO stock/dilution to your pre-warmed aqueous assay buffer. It is critical to add the DMSO stock to the buffer while vortexing or mixing to ensure rapid dispersal and prevent localized precipitation.[5]

  • Final Check: Visually inspect the final solution for any signs of precipitation before adding it to your assay plate.

Q4: I am seeing inconsistent results or potential artifacts in my enzymatic assays. Could the sulfonamide moiety be interfering?

A4: Yes, the sulfonamide functional group can sometimes lead to assay artifacts. Here are a few points to consider:

  • Non-specific Inhibition: Sulfonamides can sometimes cause non-specific inhibition through mechanisms like compound aggregation at high concentrations. It's crucial to run control experiments, such as including a non-specific protein (e.g., bovine serum albumin) in the assay buffer to sequester non-specific inhibitors.

  • Chelation of Metal Ions: If your enzyme of interest is a metalloenzyme, the sulfonamide group, a known zinc-binding pharmacophore, could potentially chelate the metal cofactor, leading to inhibition that is not specific to the intended binding site.[7] To test for this, you can try to rescue enzyme activity by adding an excess of the specific metal cofactor to the assay buffer.

  • Reactivity: While generally stable, under certain assay conditions (e.g., presence of strong nucleophiles), the sulfonamide or benzothiazole core could be reactive. Monitoring the stability of your compound in the assay buffer over the time course of the experiment using LC-MS is advisable.

Decision Tree for Investigating In Vitro Assay Artifacts

start Inconsistent In Vitro Results check_solubility Visual Inspection for Precipitation start->check_solubility aggregation_test Test for Aggregation (e.g., add detergent, DLS) check_solubility->aggregation_test No Precipitation artifact Likely Artifact check_solubility->artifact Precipitation Observed (Optimize Solubility) metal_chelation Is the target a metalloenzyme? aggregation_test->metal_chelation No Aggregation aggregation_test->artifact Aggregation Detected add_metal Add excess metal cofactor metal_chelation->add_metal Yes compound_stability Check Compound Stability (LC-MS analysis) metal_chelation->compound_stability No add_metal->compound_stability No Rescue specific_inhibition Likely Specific Inhibition add_metal->specific_inhibition Activity Rescued compound_stability->specific_inhibition Compound Stable compound_stability->artifact Compound Degrades

Caption: A step-by-step guide to diagnosing the root cause of inconsistent in vitro assay results.

Section 3: In Vivo Studies

Transitioning from in vitro to in vivo experiments introduces a new set of challenges, primarily related to formulation and pharmacokinetics.

Q5: I need to formulate my benzothiazole sulfonamide for in vivo administration (e.g., oral gavage, intravenous injection). What are the recommended approaches?

A5: Formulating poorly soluble compounds for in vivo studies requires careful selection of vehicles to ensure adequate bioavailability and minimize toxicity. Here are two primary strategies:

  • Co-solvent-based Formulations: A mixture of solvents can be used to dissolve the compound for administration. A common formulation for benzothiazole-containing drugs is a mix of polyethylene glycol (PEG), propylene glycol, and glycerin.[1]

Vehicle ComponentPurposeTypical Concentration Range
PEG 400Co-solvent10-30%
Propylene GlycolCo-solvent10-40%
Tween® 80Surfactant/Emulsifier0.5-5%
Saline/WaterVehicleq.s. to final volume
  • Cyclodextrin-based Aqueous Formulations: As mentioned for in vitro assays, HP-β-CD can be used to create an aqueous formulation suitable for various administration routes, including intravenous and intraperitoneal injections.[1]

Protocol for a Co-Solvent Formulation for Oral Gavage

  • Vehicle Preparation: In a sterile vial, prepare the vehicle by mixing the desired ratios of co-solvents (e.g., 10% DMSO, 40% PEG 400, 50% sterile water).

  • Dissolution of Compound: Weigh the required amount of your benzothiazole sulfonamide and add it to the vehicle.

  • Mixing: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if necessary, but ensure the compound is stable at that temperature.

  • Final Preparation: Ensure the final formulation is a clear solution before administration.

Q6: I am having difficulty identifying and characterizing the metabolites of my benzothiazole sulfonamide in vivo. What are some common metabolic pathways and analytical challenges?

A6: Understanding the metabolic fate of your compound is crucial for interpreting efficacy and toxicity data. Benzothiazole sulfonamides can undergo several metabolic transformations:

  • Phase I Metabolism:

    • Oxidation: Hydroxylation of the benzothiazole ring or the sulfonamide substituent is a common metabolic pathway.

    • N-dealkylation: If the sulfonamide nitrogen is substituted, dealkylation can occur.

  • Phase II Metabolism:

    • Sulfation and Glucuronidation: The hydroxylated metabolites from Phase I can be further conjugated with sulfate or glucuronic acid to facilitate excretion.[8]

Analytical Challenges and Solutions:

  • Low Abundance of Metabolites: Metabolites are often present at much lower concentrations than the parent drug. High-sensitivity mass spectrometry (LC-MS/MS) is essential for their detection.[9]

  • Ion Suppression/Matrix Effects: Biological matrices like plasma and urine can suppress the ionization of metabolites in the mass spectrometer.[9]

    • Troubleshooting:

      • Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction to clean up the samples and remove interfering matrix components.

      • Chromatographic Separation: Optimize your LC method to separate the metabolites from the bulk of the matrix components.

  • Distinguishing Isomeric Metabolites: Hydroxylation can occur at multiple positions on the benzothiazole ring, resulting in isomeric metabolites that are difficult to distinguish by mass spectrometry alone. High-resolution mass spectrometry and comparison with synthetic standards are often necessary for unambiguous identification.

Section 4: Frequently Asked Questions (FAQs)

Q7: Can multiple freeze-thaw cycles of my benzothiazole sulfonamide stock in DMSO affect its stability and activity?

A7: The stability of compounds in DMSO to freeze-thaw cycles is compound-dependent. While many compounds are stable, some can degrade. It is always best practice to aliquot your stock solutions into single-use volumes to minimize the number of freeze-thaw cycles. If you suspect degradation, it is advisable to prepare a fresh solution from the powdered compound and compare its activity to the older stock.

Q8: My Structure-Activity Relationship (SAR) data is inconsistent. What could be the underlying experimental reasons?

  • Compound Purity: Ensure that all analogs in your series are of high purity (>95%). Impurities can lead to erroneous activity readings.

  • Solubility Issues: As discussed, differences in solubility among analogs can manifest as apparent differences in activity. Ensure all compounds are fully dissolved at the tested concentrations.

  • Assay Interference: Different analogs may interact with the assay components in different ways. Run appropriate controls for each compound.

By systematically addressing these common experimental issues, researchers can enhance the quality and reliability of their data, ultimately accelerating the discovery and development of novel benzothiazole sulfonamide inhibitors.

References

Technical Support Center: Optimizing Inhibitor Concentration for Carbonic Anhydrase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbonic anhydrase (CA) assays. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting solutions, and detailed protocols for optimizing inhibitor concentrations. Our goal is to empower you with the knowledge to conduct robust and reproducible experiments.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of inhibitor concentrations in carbonic anhydrase assays. Each problem is followed by potential causes and actionable solutions.

Problem 1: High variability between replicate wells.

  • Potential Cause 1: Inconsistent mixing. Carbonic anhydrase is a very fast enzyme, and any delay or inconsistency in adding and mixing reagents can lead to significant variability.

  • Solution: Use a multichannel pipette for adding reagents to multiple wells simultaneously. Ensure rapid and consistent mixing by gently pipetting up and down a few times after the addition of the final reagent (either substrate or enzyme). Avoid vigorous shaking, which can denature the enzyme.

  • Potential Cause 2: Temperature fluctuations. Enzyme kinetics are highly sensitive to temperature. Small variations across the microplate can alter the reaction rate.

  • Solution: Pre-incubate all reagents and the microplate at the assay temperature (e.g., 25°C or 37°C) for at least 15-20 minutes before starting the experiment. This ensures thermal equilibrium.

  • Potential Cause 3: Pipetting errors. Inaccurate pipetting, especially of the inhibitor or enzyme, can lead to large variations in the final concentration.

  • Solution: Calibrate your pipettes regularly. When preparing serial dilutions of the inhibitor, ensure thorough mixing at each step. For low volume additions, use reverse pipetting to increase accuracy.

Problem 2: The IC50 value is significantly different from published literature values.

  • Potential Cause 1: Different assay conditions. IC50 values are highly dependent on the specific experimental conditions, most notably the substrate concentration. The Cheng-Prusoff equation describes the relationship between IC50 and the inhibition constant (Ki), and it clearly shows that the IC50 value will change with substrate concentration for competitive inhibitors.

  • Solution: Carefully document and report all assay conditions, including the specific CA isozyme used, substrate concentration, pH, temperature, and buffer composition. When comparing your results to the literature, ensure the conditions are as similar as possible.

  • Potential Cause 2: Incorrect enzyme or inhibitor concentration. An error in determining the stock concentration of the enzyme or inhibitor will directly impact the IC50 value.

  • Solution: Verify the concentration of your enzyme and inhibitor stocks using a reliable method, such as UV-Vis spectrophotometry for inhibitors with a known extinction coefficient or a protein concentration assay for the enzyme.

  • Potential Cause 3: Time-dependent inhibition. Some inhibitors exhibit time-dependent inhibition, meaning their potency increases with longer incubation times with the enzyme.

  • Solution: Perform a pre-incubation experiment where the enzyme and inhibitor are mixed and incubated for varying amounts of time before adding the substrate. If the IC50 decreases with longer pre-incubation times, this indicates time-dependent inhibition, and a standardized pre-incubation time should be used for all subsequent assays.

Problem 3: The inhibitor shows no or very low potency.

  • Potential Cause 1: Inhibitor solubility issues. The inhibitor may be precipitating out of solution at the tested concentrations, especially if it is a hydrophobic compound.

  • Solution: Visually inspect your inhibitor stock and dilutions for any signs of precipitation. Determine the solubility of your compound in the assay buffer. It may be necessary to use a co-solvent like DMSO, but be sure to keep the final DMSO concentration low (typically <1%) and consistent across all wells, including controls.

  • Potential Cause 2: Inactive compound. The inhibitor may have degraded or was not synthesized correctly.

  • Solution: Verify the identity and purity of your inhibitor using analytical methods like LC-MS or NMR. If possible, test a fresh batch of the compound. Include a known, potent inhibitor like acetazolamide as a positive control in your assay to ensure the assay itself is working correctly.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal concentration range for my inhibitor titration?

A1: The ideal concentration range for an IC50 determination should bracket the expected IC50 value, covering from no inhibition to complete inhibition. A good starting point is to perform a coarse, wide-range titration (e.g., from 1 nM to 100 µM using 10-fold serial dilutions). Based on the results of this initial experiment, you can then perform a finer titration (e.g., 8-12 points with 2-fold or 3-fold dilutions) centered around the estimated IC50 from the first experiment.

Q2: What are the essential controls for a carbonic anhydrase inhibitor assay?

A2: To ensure the validity of your results, the following controls are critical:

  • 100% Activity Control (No Inhibitor): Contains the enzyme, substrate, and buffer, but no inhibitor (or just the vehicle, e.g., DMSO). This represents the maximum enzyme activity.

  • 0% Activity Control (Blank): Contains the substrate and buffer, but no enzyme. This accounts for the background, non-enzymatic reaction rate.

  • Positive Control Inhibitor: A known, well-characterized inhibitor (e.g., acetazolamide) should be run in parallel. This confirms that the assay is responsive to inhibition and provides a benchmark for comparison.

Table 1: Example Plate Layout for IC50 Determination

Well(s)EnzymeSubstrateInhibitorVehicle (DMSO)Purpose
A1-A3++-+100% Activity Control
B1-B3-+-+0% Activity Control (Blank)
C1-C3++Positive Control (e.g., Acetazolamide)-Positive Control
D1-H12++Test Compound (Serial Dilutions)+Test Compound Titration

Q3: How does the substrate concentration affect my IC50 value?

A3: For competitive inhibitors, the IC50 value is directly proportional to the substrate concentration. According to the Cheng-Prusoff equation (IC50 = Ki * (1 + [S]/Km)), as the substrate concentration ([S]) increases, the IC50 value also increases. Therefore, it is crucial to use a substrate concentration that is physiologically relevant and/or consistent with literature values for comparable studies. A common practice is to use a substrate concentration equal to the Michaelis constant (Km) of the enzyme.

Q4: Can I use a commercially available kit for my carbonic anhydrase assay?

A4: Yes, several commercial kits are available for measuring carbonic anhydrase activity and inhibition. These kits can be a convenient option as they provide pre-optimized reagents and detailed protocols. However, it is still important to understand the principles of the assay and to perform the necessary controls to ensure the data you generate is accurate and reliable.

Experimental Protocols & Visualizations

Workflow for Inhibitor Concentration Optimization

The following diagram illustrates a systematic workflow for optimizing the concentration of a novel carbonic anhydrase inhibitor.

Inhibitor_Optimization_Workflow start Start: New Inhibitor Compound solubility 1. Determine Inhibitor Solubility in Assay Buffer start->solubility range_finding 2. Range-Finding Assay (e.g., 1 nM to 100 µM) solubility->range_finding data_analysis1 3. Analyze Preliminary Data Estimate IC50 range_finding->data_analysis1 fine_titration 4. Definitive IC50 Assay (8-12 point, 2-fold dilutions) data_analysis1->fine_titration data_analysis2 5. Calculate Final IC50 (Non-linear regression) fine_titration->data_analysis2 kinetics 6. Mechanism of Inhibition Study (Vary [S] and [I]) data_analysis2->kinetics end_point End: Characterized Inhibitor kinetics->end_point

Caption: Workflow for optimizing inhibitor concentration.

Protocol: IC50 Value Determination

This protocol describes the steps for determining the IC50 of a test compound against a specific carbonic anhydrase isozyme.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 10 mM Tris, pH 7.4).

    • Prepare a stock solution of the carbonic anhydrase enzyme (e.g., 1 mg/mL) in assay buffer.

    • Prepare a high concentration stock solution of the test inhibitor and positive control (e.g., 10 mM Acetazolamide) in 100% DMSO.

    • Prepare the substrate solution (e.g., p-nitrophenyl acetate) in the appropriate solvent.

  • Inhibitor Dilution Series:

    • Create a serial dilution of your test compound in a 96-well plate. Start by diluting the stock solution into assay buffer containing a constant percentage of DMSO (e.g., 1%). A typical 8-point, 3-fold dilution series might start from 100 µM.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the appropriate inhibitor dilution (or DMSO vehicle for controls) to each well.

    • Add 20 µL of the diluted enzyme solution to all wells except the "Blank" controls.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C) for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately measure the absorbance (e.g., at 405 nm for p-nitrophenyl acetate) over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the average rate of the "Blank" wells from all other wells.

    • Normalize the data by expressing the remaining activity as a percentage of the "100% Activity Control".

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Mechanism of Carbonic Anhydrase Inhibition

The diagram below illustrates the fundamental principle of competitive inhibition, a common mechanism for carbonic anhydrase inhibitors.

Inhibition_Mechanism E Enzyme (CA) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (CO2) I Inhibitor (e.g., AZM) ES->E k-1 P Product (HCO3-) ES->P kcat EI->E Ki

Caption: Competitive inhibition of Carbonic Anhydrase.

Stability of 6-Nitro-2-benzothiazolesulfonamide under different experimental conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 6-Nitro-2-benzothiazolesulfonamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Nitro-2-benzothiazolesulfonamide. As Senior Application Scientists, we understand that compound stability is paramount to generating reproducible and reliable experimental data. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address the specific stability challenges you may encounter when working with this potent carbonic anhydrase inhibitor.[1][2] We will delve into the causality behind these challenges and provide robust protocols to ensure the integrity of your experiments.

Part 1: General Stability and Handling FAQs

This section covers the foundational knowledge required for the proper storage and handling of 6-Nitro-2-benzothiazolesulfonamide.

Question: What are the key structural features of 6-Nitro-2-benzothiazolesulfonamide that I should be aware of regarding its stability?

Answer: The stability of 6-Nitro-2-benzothiazolesulfonamide is governed by the interplay of its three primary functional moieties:

  • The Sulfonamide Group (-SO₂NH₂): This is the critical pharmacophore for carbonic anhydrase inhibition.[2] While generally stable, it is the most common site of hydrolytic degradation, particularly under strong acidic or basic conditions.[3][4]

  • The Nitroaromatic System (NO₂-Ar): The electron-withdrawing nature of the nitro group makes the benzothiazole ring system resistant to oxidative degradation.[5] However, this group can be susceptible to reduction and is often responsible for the compound's sensitivity to light (photodegradation).[1][6][7]

  • The Benzothiazole Core: This fused heterocyclic ring is a "privileged structure" in medicinal chemistry, generally conferring good molecular stability.[8][9] However, the entire system's stability can be compromised by harsh environmental conditions like high temperatures.[10]

Question: How should I prepare and store stock solutions of 6-Nitro-2-benzothiazolesulfonamide to ensure maximum stability?

Answer: Proper preparation and storage are the first line of defense against compound degradation. Due to the compound's predicted low aqueous solubility, an organic solvent is required for stock solutions.[1][11]

  • Solvent Choice: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions (e.g., 10-20 mM).[1]

  • Storage Temperature: Stock solutions must be stored at -20°C or, ideally, -80°C to minimize degradation over time.[1]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into smaller, single-use volumes immediately after preparation.[1]

  • Protection from Light: Nitroaromatic compounds can be light-sensitive.[1][7] Always store aliquots in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.[4]

  • Protection from Moisture: Use anhydrous grade DMSO and equilibrate the solid compound to room temperature before opening the vial to prevent condensation of atmospheric moisture.

Part 2: Troubleshooting Stability Under Experimental Conditions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: pH-Induced Degradation

Question: My results are inconsistent in my buffered assay solution. I suspect the pH is affecting my compound. Why does this happen and what pH range is considered safe?

Answer: This is a common issue stemming from the hydrolysis of the sulfonamide group, a reaction that is catalyzed by both acid and base.[12]

  • Mechanism of Degradation:

    • Under Acidic Conditions (pH < 4): The hydrolysis mechanism likely involves protonation of the amide nitrogen, followed by nucleophilic attack of water, leading to the cleavage of the S-N bond.[12][13]

    • Under Basic Conditions (pH > 9): In a basic medium, the sulfonamide nitrogen can be deprotonated, followed by nucleophilic attack of a hydroxide ion, again resulting in bond cleavage.[12][14]

  • Recommended Action: For most biological assays, maintaining a pH between 6.0 and 8.0 is optimal for the stability of benzothiazole sulfonamides.[1] If your experiment requires a pH outside this range, you must perform a preliminary stability test. Run a time-course experiment where you incubate the compound in the buffer at the intended temperature and analyze samples at different time points by HPLC to quantify any degradation.

G cluster_acid Acid-Catalyzed Hydrolysis (pH < 4) cluster_base Base-Catalyzed Hydrolysis (pH > 9) Compound_A 6-Nitro-2-benzothiazolesulfonamide Protonation Protonation of Sulfonamide Nitrogen Compound_A->Protonation + H⁺ H2O_Attack_A Nucleophilic Attack by H₂O Protonation->H2O_Attack_A + H₂O Products_A Degradation Products: - 2-Hydroxy-6-nitrobenzothiazole - Sulfamic Acid H2O_Attack_A->Products_A Compound_B 6-Nitro-2-benzothiazolesulfonamide Deprotonation Deprotonation of Sulfonamide Nitrogen Compound_B->Deprotonation - H⁺ OH_Attack Nucleophilic Attack by OH⁻ Deprotonation->OH_Attack + OH⁻ Products_B Degradation Products: - 6-Nitrobenzothiazole-2-sulfonic acid - Ammonia OH_Attack->Products_B

Caption: Proposed acid and base-catalyzed hydrolysis pathways for 6-Nitro-2-benzothiazolesulfonamide.

Issue 2: Solvent and Solubility Problems

Question: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Is this a stability issue?

Answer: This is more likely a solubility issue rather than a stability issue, though the two can be linked if the compound degrades into a less soluble product.[4][11] Poor aqueous solubility is a known characteristic of many benzothiazole derivatives.[11] When you dilute the DMSO stock into an aqueous buffer, the overall solvating power of the mixture decreases dramatically, causing the compound to crash out if its thermodynamic solubility limit is exceeded.[11]

  • Recommended Solutions:

    • Lower the Final Concentration: This is the simplest solution. Determine the highest concentration at which the compound remains fully dissolved in your final assay buffer.[1]

    • Increase Co-solvent Percentage: You can slightly increase the final percentage of DMSO in your assay, but you must run a solvent tolerance control to ensure the DMSO concentration does not affect your biological system (e.g., enzyme activity or cell viability).[1][11] A final DMSO concentration of <1% is generally considered safe for most applications.[1]

    • Use Sonication: Gentle sonication can help break up small aggregates and improve dissolution, both for the stock solution and the final aqueous dilution.[11]

    • Prepare Fresh Dilutions: Always prepare fresh dilutions immediately before an experiment to minimize the chance of precipitation over time.[11]

Solvent TypeExamplesSuitability for StockStability ProfileCausality & Comments
Polar Aprotic DMSO, DMFExcellent High These solvents are ideal as they effectively solvate the compound without having reactive protons that could participate in degradation.[4][11] Ensure anhydrous grade is used.
Polar Protic Water, Ethanol, MethanolPoorVariable to Low Not recommended for primary stock solutions due to low solubility.[11] Protic solvents, especially water, can participate directly in hydrolysis, particularly at non-neutral pH.[4]
Non-Polar Hexane, TolueneVery PoorHigh (if dissolved)Unsuitable due to extremely low solubility. The compound is too polar to dissolve in these solvents.
Issue 3: Thermal and Photochemical Instability

Question: I am running a long incubation at 37°C and see a gradual loss of activity. Could the compound be degrading?

Answer: Yes, this is a distinct possibility. Both thermal and light-induced degradation can lead to a time-dependent loss of active compound.

  • Thermal Degradation: While the benzothiazole core is relatively robust, elevated temperatures can accelerate hydrolytic degradation or other decomposition pathways.[1][10] The decomposition of some benzothiazole derivatives has been observed to begin at temperatures above 195°C, but even moderately elevated temperatures like 37°C can cause slow degradation over many hours.[10]

  • Photodegradation: Nitroaromatic compounds are known to absorb UV-visible light, which can lead to photochemical reactions and degradation.[6][7][15] Standard laboratory lighting can be sufficient to cause gradual degradation over the course of an experiment.

  • Recommended Action & Troubleshooting:

    • Confirm Instability: To confirm that the loss of activity is due to compound instability, run a control experiment. Incubate 6-Nitro-2-benzothiazolesulfonamide in your complete assay buffer (without the enzyme or cells) under the exact same conditions (temperature, light, time). Analyze the solution by HPLC at the beginning and end of the incubation period to quantify the loss of the parent compound.[1][4]

    • Minimize Exposure: Conduct experiments under low-light conditions by turning off unnecessary overhead lights or using amber-colored plates/tubes.[1][4] If elevated temperatures are required, minimize the incubation time as much as the experimental protocol allows.[1]

Part 3: Experimental Protocols & Workflows

To ensure the integrity of your results, we provide the following validated protocols for handling and stability assessment.

Protocol 1: Preparation of a Validated Stock Solution

This protocol ensures your starting material is correctly prepared and stored.

  • Material Equilibration: Allow the vial of solid 6-Nitro-2-benzothiazolesulfonamide to equilibrate to room temperature for at least 20 minutes before opening. This prevents moisture from condensing on the cold solid.

  • Weighing: Accurately weigh the desired amount of solid in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Vortex vigorously for 2-3 minutes. Gentle warming (to 30-37°C) or brief sonication can be used to aid dissolution if necessary.[1] Visually confirm that all solid has dissolved.

  • Aliquoting: Immediately aliquot the stock solution into single-use, low-retention amber microcentrifuge tubes.

  • Storage: Label the aliquots clearly and store them at -80°C. Maintain a log of the stock preparation date and concentration.

Protocol 2: General HPLC Method for Stability Assessment

This protocol provides a framework for quantitatively measuring the concentration of 6-Nitro-2-benzothiazolesulfonamide over time.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile (ACN) and water (both containing 0.1% formic acid) is a good starting point. Example gradient: Start at 10% ACN, ramp to 90% ACN over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Detection: UV detector set to a wavelength where the compound has a strong absorbance (a full UV-Vis spectrum should be run to determine the λ-max).

  • Sample Preparation: Prepare a sample of the compound in the test buffer (e.g., your assay buffer) at the final experimental concentration.

  • Time-Zero (T=0) Analysis: As soon as the sample is prepared, inject it onto the HPLC system to get the initial peak area, which corresponds to 100% parent compound.[4]

  • Incubation: Incubate the remaining sample under the desired experimental conditions (e.g., 37°C, protected from light OR exposed to light at room temperature).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated sample and inject it onto the HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. The appearance of new peaks in the chromatogram indicates the formation of degradation products.[4]

G start Start: Prepare Compound in Test Buffer t0_analysis Inject T=0 Sample (HPLC Analysis) start->t0_analysis incubate Incubate Remaining Sample (Experimental Conditions: pH, Temp, Light) start->incubate establish_baseline Establish Baseline (100% Parent Compound) t0_analysis->establish_baseline data_analysis Calculate % Remaining Parent Compound Identify Degradation Peaks establish_baseline->data_analysis timepoint_analysis Inject Time-Point Samples (e.g., 1h, 4h, 24h) (HPLC Analysis) incubate->timepoint_analysis At intervals timepoint_analysis->data_analysis conclusion Determine Stability Profile (Half-life, Degradation Rate) data_analysis->conclusion

Caption: A typical experimental workflow for assessing compound stability via HPLC.

References

How to prevent the degradation of 6-Nitro-2-benzothiazolesulfonamide in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of 6-Nitro-2-benzothiazolesulfonamide in solution. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to design robust and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is 6-Nitro-2-benzothiazolesulfonamide and why is its stability important?

A1: 6-Nitro-2-benzothiazolesulfonamide is a heterocyclic compound featuring a benzothiazole core, a sulfonamide group, and a nitro group.[1] Compounds with this structure, particularly benzothiazole sulfonamides, are investigated as potent inhibitors of carbonic anhydrase isoforms, which are enzymes implicated in various diseases like glaucoma and cancer.[1][2][3] The stability of the compound in solution is critical because degradation leads to a lower effective concentration, resulting in inaccurate and irreproducible data in biological assays, such as IC50 determinations.[1]

Q2: What are the primary factors that can cause 6-Nitro-2-benzothiazolesulfonamide to degrade in solution?

A2: The key factors influencing the stability of this compound are pH, light, temperature, and the choice of solvent. The sulfonamide group can be susceptible to hydrolysis, especially at extreme pH values.[1][4][5] Additionally, nitroaromatic compounds can be prone to reduction, and the overall benzothiazole structure can be sensitive to light and elevated temperatures.[1]

Q3: How should I prepare and store stock solutions of this compound?

A3: Due to its predicted low aqueous solubility, 6-Nitro-2-benzothiazolesulfonamide should be dissolved in a polar aprotic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][6][7] For maximum stability, stock solutions should be:

  • Stored at low temperatures: -20°C for short-term storage and -80°C for long-term storage to minimize degradation rates.[1]

  • Protected from light: Use amber or opaque vials, or wrap standard vials in aluminum foil.[1]

  • Aliquoted: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure, two primary degradation pathways are of concern:

  • Hydrolysis of the Sulfonamide Bond: This is a common degradation route for sulfonamides and can be catalyzed by acidic or basic conditions, cleaving the molecule.[1][4][5]

  • Reduction of the Nitro Group: The nitro group (-NO₂) can be reduced to a nitroso (-NO) or an amino (-NH₂) group, which would significantly alter the compound's electronic properties and biological activity.[1]

Troubleshooting Guide: Preventing Degradation During Experiments

This section addresses specific problems you might encounter that could indicate compound instability.

Problem Observed Potential Cause & Explanation Recommended Solution & Validation Step
Inconsistent or lower-than-expected activity in biological assays. Compound Degradation: The active concentration of your compound is lower than intended due to breakdown either in the stock solution or under assay conditions.Solution: Prepare a fresh stock solution from solid material. Minimize the time the compound spends in aqueous assay buffer before analysis. Validation: Run a time-course experiment. Incubate the compound in your assay buffer for varying lengths of time (e.g., 0, 1, 2, 4 hours) before adding it to the assay to see if potency decreases over time.[1]
Visible precipitation when diluting stock solution into aqueous buffer. Low Aqueous Solubility: The compound's solubility limit has been exceeded. This is a common issue with benzothiazole derivatives.[7] While not a degradation issue, it similarly reduces the effective concentration.Solution: Decrease the final working concentration of the compound. Alternatively, you may cautiously increase the percentage of the organic co-solvent (e.g., DMSO), but keep it consistent across all wells (typically ≤ 0.5%).[7] Validation: Perform a solvent tolerance test on your biological system (cells, enzyme, etc.) to ensure the co-solvent concentration does not impact the results.
Baseline drift or unexpected signals in spectroscopic assays (e.g., absorbance, fluorescence). Interference from Degradation Products: The degraded form of the compound may have different spectroscopic properties than the parent molecule, causing interference.Solution: Analyze the compound in the assay buffer without the biological target over the experiment's duration.[1] Validation: Use an orthogonal analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the appearance of new peaks corresponding to degradation products over time.
Gradual loss of activity in a real-time or long-incubation experiment. Instability Under Assay Conditions: The combination of buffer pH, temperature (e.g., 37°C), and light exposure during the experiment is causing the compound to degrade.Solution: If possible, shorten the incubation time. Conduct the experiment under low-light or dark conditions.[1] Validation: Perform a pre-experiment stability test by incubating the compound under the exact assay conditions (temperature, buffer, light) for the full duration of the experiment. Then, analyze its purity and concentration using HPLC.
Troubleshooting Workflow for Suspected Degradation

If you suspect degradation is affecting your results, follow this logical workflow to diagnose and solve the issue.

G start Start: Inconsistent Results check_stock 1. Check Stock Solution Is it old? Multiple freeze-thaws? start->check_stock prep_fresh Prepare Fresh Stock from Solid. Aliquot. check_stock->prep_fresh Yes check_sol 2. Check Solubility Precipitate visible upon dilution? check_stock->check_sol No re_run Re-run Experiment prep_fresh->re_run end_ok End: Problem Solved re_run->end_ok adjust_conc Adjust Concentration or Co-solvent % check_sol->adjust_conc Yes check_assay 3. Check Assay Conditions Long incubation? High temp? Light? check_sol->check_assay No adjust_conc->re_run run_control Run Control: Compound in Buffer (No Target) check_assay->run_control Yes hplc_analysis Analyze Control by HPLC for Degradation Products run_control->hplc_analysis modify_assay Modify Assay Protocol (↓ Time, ↓ Temp, Protect from Light) hplc_analysis->modify_assay Degradation Detected end_persist Problem Persists: Consult Specialist hplc_analysis->end_persist No Degradation (Other Issue) modify_assay->re_run G parent 6-Nitro-2-benzothiazolesulfonamide (Active Compound) hydrolysis Product 1: 6-Nitro-benzothiazol-2-ol (Inactive) parent->hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Cleavage of Sulfonamide reduction Product 2: 6-Amino-2-benzothiazolesulfonamide (Altered Activity) parent->reduction Reduction (Reducing agents, light) NO₂ → NH₂

References

Addressing potential off-target effects of benzothiazole-based compounds.

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide for Navigating and Mitigating Off-Target Effects

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazole-based compounds. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the potential off-target effects of this versatile chemical scaffold. The benzothiazole core is a valuable pharmacophore found in a wide range of clinically approved and investigational drugs, from anticancer agents to neuroprotective compounds.[1][2][3] However, like many small molecules, off-target activities can present significant challenges during drug discovery and development.[4][5]

This resource is structured to provide not just procedural steps, but also the underlying scientific rationale for experimental choices, empowering you to design robust experiments and interpret your data with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the off-target effects of benzothiazole-based compounds.

Q1: My benzothiazole-based compound shows potent activity in my primary assay, but I'm observing unexpected cytotoxicity in cell-based follow-up experiments. What could be the cause?

A1: This is a common challenge. While your compound may be highly effective at its intended target, the observed cytotoxicity could stem from several off-target effects. Benzothiazole derivatives have been noted to interact with a variety of biological macromolecules.[1][6] Key areas to investigate include:

  • Mitochondrial Toxicity: Benzothiazole compounds can interfere with mitochondrial function, leading to a decrease in cellular ATP production and the induction of apoptosis.[7]

  • Kinase Inhibition: The benzothiazole scaffold can act as a hinge-binding motif for various kinases, leading to unintended inhibition of signaling pathways crucial for cell survival.[6][8]

  • hERG Channel Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a significant safety concern that can lead to cardiotoxicity.[9][10][11] Certain structural features of small molecules can predispose them to hERG binding.[10][12]

  • Reactive Oxygen Species (ROS) Induction: Some compounds can disrupt cellular redox homeostasis, leading to an increase in ROS and subsequent oxidative stress and cell death.[13][14][15]

To begin troubleshooting, it's crucial to perform a battery of counter-screens to pinpoint the source of cytotoxicity.

Q2: What are the first steps I should take to deconvolve the mechanism of action and identify potential off-targets?

A2: Target deconvolution is a critical process to understand the full biological activity of your compound.[16][17][18][19] A multi-pronged approach is most effective:

  • Computational Prediction: Utilize in silico tools to predict potential off-targets based on the chemical structure of your compound. This can provide an initial list of proteins or pathways to investigate experimentally.

  • Target Engagement Assays: Confirm that your compound is binding to its intended target within the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[20][21][22][23][24]

  • Broad Panel Screening: Screen your compound against a panel of common off-target liabilities. This typically includes kinase panels, cytochrome P450 panels, and ion channel panels (with a particular focus on hERG).[4][25][26][27]

  • Chemical Proteomics: For an unbiased approach, affinity chromatography using your immobilized compound can help identify binding partners from cell lysates.[16][17]

Q3: How can I differentiate between on-target and off-target effects in my cellular assays?

A3: Distinguishing between on-target and off-target effects is a key challenge.[5][28] Here are some strategies:

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your lead compound. If the desired on-target activity and the off-target effect (e.g., cytotoxicity) trend differently across the analogs, it suggests they are mediated by different targets.

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the intended target. If the observed phenotype persists in the absence of the target, it is likely an off-target effect.

  • Rescue Experiments: If your compound inhibits an enzyme, try to rescue the phenotype by adding back the product of that enzyme's reaction. If the phenotype is not rescued, it points to off-target activity.

  • Orthogonal Assays: Use a different assay format to measure the same biological endpoint. This can help to rule out assay artifacts.[29]

Part 2: Troubleshooting Guides

This section provides detailed protocols and workflows to investigate specific off-target liabilities.

Guide 1: Investigating Mitochondrial Toxicity

Mitochondrial dysfunction is a frequent cause of off-target cytotoxicity.[30][31] The following assays can help you assess the impact of your benzothiazole compound on mitochondrial health.

Workflow for Assessing Mitochondrial Toxicity

Mitochondrial_Toxicity_Workflow cluster_0 Initial Screen cluster_1 Tier 1: Mitochondrial Health cluster_2 Tier 2: Deeper Mechanistic Insight cluster_3 Interpretation A Compound Treatment B Cell Viability Assay (e.g., MTT, XTT) A->B Observe cytotoxicity? C Mitochondrial Membrane Potential Assay (e.g., JC-1, TMRM) B->C Yes D Cellular ATP Level Assay B->D Yes E Mitochondrial ROS Assay (e.g., MitoSOX) C->E F Oxygen Consumption Rate (OCR) Assay (e.g., Seahorse) D->F H Correlate data to determine if mitochondrial dysfunction is the primary cause of cytotoxicity. E->H G Mitochondrial Biogenesis Assay F->G G->H

Caption: Workflow for investigating mitochondrial toxicity.

Experimental Protocol: Mitochondrial Membrane Potential Assay (JC-1)

This protocol is adapted from established methods to assess changes in mitochondrial membrane potential.[32][33]

Objective: To determine if the test compound induces depolarization of the mitochondrial membrane, a key indicator of mitochondrial dysfunction.

Materials:

  • Cells of interest

  • Benzothiazole test compound

  • JC-1 dye solution (e.g., from a commercial kit)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - positive control for depolarization

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Compound Treatment: Treat cells with a concentration range of your benzothiazole compound for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control (CCCP).

  • JC-1 Staining:

    • Remove the culture medium.

    • Add JC-1 staining solution to each well and incubate under standard cell culture conditions.

  • Washing: Gently wash the cells with an appropriate buffer to remove excess dye.

  • Fluorescence Measurement:

    • Measure fluorescence intensity at two wavelengths:

      • Green fluorescence (excitation ~485 nm, emission ~530 nm) - indicates monomeric JC-1 in the cytoplasm of cells with depolarized mitochondria.

      • Red fluorescence (excitation ~560 nm, emission ~595 nm) - indicates J-aggregates of JC-1 in healthy, polarized mitochondria.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Parameter Healthy Cells Apoptotic/Stressed Cells
Mitochondrial Membrane Potential High (Polarized)Low (Depolarized)
JC-1 Form J-aggregatesMonomers
Fluorescence Emission RedGreen
Red/Green Ratio HighLow
Guide 2: Profiling Kinase Off-Target Effects

Unintended kinase inhibition is a common liability for many small molecules.[4][34] Kinome profiling services offer a broad assessment of your compound's selectivity.[26][27][35]

Workflow for Kinase Off-Target Profiling

Kinase_Profiling_Workflow cluster_0 Initial Observation cluster_1 Broad Screening cluster_2 Hit Validation & Selectivity cluster_3 Cellular Confirmation cluster_4 Decision Making A Unexpected phenotype in cell-based assay (e.g., anti-proliferative effect) B Submit compound for kinome-wide profiling (e.g., at a single high concentration) A->B C Identify off-target kinases with significant inhibition B->C D Determine IC50 values for 'hit' kinases C->D E Western blot analysis of downstream substrates of off-target kinases D->E F Cellular Thermal Shift Assay (CETSA) for identified off-target kinases D->F G Assess therapeutic window between on-target and off-target activity. Proceed with lead optimization or consider repurposing. E->G F->G

Caption: Workflow for kinase off-target profiling.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized version based on established CETSA methodologies to confirm target engagement in a cellular context.[20][21][22][23][24]

Objective: To determine if the test compound binds to and stabilizes a target protein (either the intended target or an identified off-target) in intact cells.

Materials:

  • Cells expressing the protein of interest

  • Benzothiazole test compound

  • Lysis buffer

  • Antibody specific to the protein of interest

  • Western blotting reagents and equipment or other protein detection method

Procedure:

  • Compound Treatment: Treat cultured cells with the benzothiazole compound or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Centrifugation: Centrifuge the lysates to pellet aggregated, denatured proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins.

  • Protein Detection: Analyze the amount of the target protein remaining in the supernatant at each temperature using Western blotting or another sensitive protein detection method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the protein.

Guide 3: Assessing hERG Channel Inhibition

hERG inhibition is a critical safety liability that must be assessed early in drug development.[9][10][11] While electrophysiology is the gold standard for hERG assessment, initial screening can be performed using binding or surrogate assays.

Assay Type Principle Throughput Considerations
Radioligand Binding Assay Measures the displacement of a known radiolabeled hERG ligand by the test compound.HighDoes not provide functional information on channel block.
Fluorescence-Based Assays Uses ion-sensitive dyes to measure changes in ion flux through the hERG channel.HighCan be prone to artifacts from fluorescent compounds.
Automated Patch Clamp Directly measures the electrical current through the hERG channel in response to the test compound.Medium-HighProvides functional data and is considered a more reliable predictor of in vivo effects.
Guide 4: Detecting Reactive Oxygen Species (ROS) Production

Increased ROS levels can lead to oxidative stress and cellular damage.[13][14][15]

Experimental Protocol: Cellular ROS Detection with H2DCFDA

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS.[14]

Objective: To quantify the generation of ROS in cells following treatment with the benzothiazole compound.

Materials:

  • Cells of interest

  • Benzothiazole test compound

  • H2DCFDA solution

  • Positive control for ROS induction (e.g., menadione)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • H2DCFDA Loading:

    • Remove the culture medium.

    • Load the cells with H2DCFDA solution and incubate.

  • Washing: Gently wash the cells to remove excess dye.

  • Compound Treatment: Treat the cells with the benzothiazole compound and controls.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at various time points. An increase in fluorescence corresponds to an increase in intracellular ROS.

Part 3: Mitigating Off-Target Effects

Once an off-target liability has been identified, the focus shifts to mitigation.

  • Structure-Based Drug Design: If the structure of the off-target protein is known, medicinal chemists can design new analogs of the lead compound that retain on-target activity while minimizing interactions with the off-target.

  • SAR-Guided Optimization: Systematically modify the chemical structure of the benzothiazole compound and re-evaluate both on-target and off-target activities. This can help to identify structural features that contribute to off-target effects.

  • Dose-Response Management: In some cases, a sufficient therapeutic window may exist between the on-target and off-target effects. Careful dose selection can minimize off-target toxicity while maintaining efficacy.

  • Repurposing: If the off-target effect is therapeutically relevant for another indication, the compound could be repurposed.[8]

By systematically applying the principles and protocols outlined in this guide, researchers can more effectively navigate the complexities of benzothiazole-based drug discovery, leading to the development of safer and more effective therapeutics.

References

Validation & Comparative

A Comparative Guide to Validating the Inhibitory Activity of 6-Nitro-2-benzothiazolesulfonamide Against hCA Isoforms

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 6-Nitro-2-benzothiazolesulfonamide, a potent sulfonamide-based inhibitor of human carbonic anhydrases (hCA). Designed for researchers, scientists, and drug development professionals, this document details the compound's inhibitory profile against key hCA isoforms and benchmarks its performance against established clinical drugs. We will explore the causality behind the gold-standard experimental validation method and provide a detailed, reproducible protocol.

Introduction: The Critical Role of Carbonic Anhydrase Inhibition

Human carbonic anhydrases are a family of ubiquitous zinc-metalloenzymes that play a crucial role in fundamental physiological processes.[1] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, ion transport, and CO2 homeostasis.[1][2]

The sulfonamide functional group (R-SO2NH2) is a well-established pharmacophore in the design of hCA inhibitors.[3][4][5] These inhibitors function by binding to the zinc ion within the enzyme's active site, thereby blocking its catalytic activity.[3] Due to the involvement of specific hCA isoforms in various pathologies, their inhibition has become a therapeutic strategy for a range of diseases, including glaucoma, epilepsy, and certain types of cancer.[3][4][5] This guide focuses on 6-Nitro-2-benzothiazolesulfonamide, a member of the benzothiazole sulfonamide class, and provides a rigorous validation of its inhibitory efficacy and selectivity.[4][6]

Quantitative Comparison of Inhibitory Potency

The efficacy of a carbonic anhydrase inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower Kᵢ value signifies a more potent inhibitor.[3]

The following table presents a comparative summary of the Kᵢ values for 6-Nitro-2-benzothiazolesulfonamide and other standard clinical sulfonamide inhibitors against four key hCA isoforms: the ubiquitous cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.[3][4]

InhibitorKᵢ (nM) vs hCA IKᵢ (nM) vs hCA IIKᵢ (nM) vs hCA IXKᵢ (nM) vs hCA XII
6-Nitro-2-benzothiazolesulfonamide 7,59065.637.445.8
Acetazolamide (AAZ)25012255.7
Dorzolamide (DZA)3,0000.544651
Brinzolamide (BRZ)3,8000.774252

Note: Data for 6-Nitro-2-benzothiazolesulfonamide and comparative inhibitors are compiled from various enzymatic inhibition assays.[3]

Expert Analysis of Inhibitory Profile:

The data clearly demonstrates that 6-Nitro-2-benzothiazolesulfonamide is a potent inhibitor of isoforms hCA II, hCA IX, and hCA XII, with Kᵢ values in the nanomolar range.[3] Crucially, it exhibits significantly weaker activity against the cytosolic isoform hCA I, with a Kᵢ value of 7,590 nM.[3] This profile indicates a notable degree of selectivity for the tumor-associated isoforms (IX and XII) and the physiologically dominant isoform (II) over hCA I.[3]

In comparison, clinically established drugs like Dorzolamide and Brinzolamide are exceptionally potent against hCA II, which is a key target in glaucoma therapy.[3][7] Acetazolamide, a less selective inhibitor, shows potent activity against hCA II, IX, and XII.[3][8] The selectivity profile of 6-Nitro-2-benzothiazolesulfonamide makes it an interesting candidate for therapeutic applications where targeting tumor-associated isoforms is desirable while minimizing off-target inhibition of hCA I.[2]

The Gold-Standard Protocol: Stopped-Flow CO₂ Hydration Assay

To ensure the trustworthiness and reproducibility of inhibition data, a robust and validated experimental methodology is paramount. The determination of inhibition constants (Kᵢ) for carbonic anhydrase inhibitors is primarily conducted using a stopped-flow CO₂ hydration assay, which is considered the gold-standard method for measuring the catalytic activity of these enzymes.[3][4][9]

Principle of the Assay: This technique measures the kinetics of the CA-catalyzed hydration of carbon dioxide. The reaction produces a proton, leading to a decrease in the pH of the surrounding buffer. This pH change is monitored in real-time by a pH indicator (e.g., Phenol Red), and the rate of change in the indicator's absorbance is directly proportional to the enzyme's activity.[10][11] The presence of an inhibitor will slow this rate, allowing for the calculation of its Kᵢ value.

Detailed Step-by-Step Experimental Protocol

Objective: To determine the inhibitory constant (Kᵢ) of 6-Nitro-2-benzothiazolesulfonamide against specific hCA isoforms by measuring the enzyme's catalytic activity.

Materials:

  • Applied Photophysics Stopped-Flow Spectrophotometer[4]

  • Purified, recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)[4][9]

  • 6-Nitro-2-benzothiazolesulfonamide and other reference inhibitors

  • Buffer solution: 20 mM TRIS (pH 8.3) or 20 mM HEPES (pH 7.4)[4]

  • Indicator solution: 0.2 mM Phenol Red[4]

  • CO₂-saturated water (prepared by bubbling pure CO₂ gas into ice-cold deionized water for at least 30 minutes)[12]

  • Suitable solvent for inhibitor (e.g., DMSO)

Workflow:

  • Enzyme Preparation: Prepare solutions of each recombinant hCA isoform in the buffer at a concentration that produces a measurable catalytic rate.[9] Keep on ice.

  • Inhibitor Preparation: Prepare a stock solution of 6-Nitro-2-benzothiazolesulfonamide in a suitable solvent. Subsequently, create a series of dilutions of this stock solution in the buffer to test a range of concentrations.[9]

  • Assay Execution: a. Load one syringe of the stopped-flow instrument with the freshly prepared, ice-cold CO₂-saturated water (substrate).[9] b. Load the second syringe with the buffer containing the specific hCA enzyme, the pH indicator, and either the inhibitor at a specific concentration or the control solvent (for uninhibited reaction measurement).[9] c. The instrument is programmed to rapidly mix the contents of the two syringes (typically in a 1:1 ratio) in the observation cell of the spectrophotometer.[9]

  • Data Acquisition: a. Upon mixing, the reaction is initiated. The spectrophotometer immediately begins monitoring the change in absorbance of the pH indicator at its λ_max (e.g., 570 nm for Phenol Red) over time.[10] b. The initial, linear portion of the absorbance curve represents the initial rate of the enzymatic reaction.

  • Data Analysis and Kᵢ Determination: a. The rates of the catalyzed (enzyme + solvent) and non-catalyzed (buffer only) reactions are determined. b. The initial rates are then measured for each concentration of the inhibitor. c. The percent inhibition for each inhibitor concentration is calculated relative to the uninhibited enzyme activity. d. The inhibition constant (Kᵢ) is then determined by fitting the concentration-dependent inhibition data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten, Cheng-Prusoff equation).

Visualizing the Validation Workflow

To provide a clear overview of the experimental logic, the following diagram illustrates the workflow for the stopped-flow CO₂ hydration assay.

G cluster_prep Preparation cluster_assay Stopped-Flow Assay Execution cluster_analysis Data Analysis P1 Prepare Buffer & Indicator Solution P2 Prepare hCA Isoform Solutions P1->P2 P3 Prepare Serial Dilutions of Inhibitor P1->P3 A2 Load Syringe B: Enzyme + Indicator + Inhibitor P2->A2 P3->A2 P4 Prepare CO2-Saturated Water (Substrate) A1 Load Syringe A: CO2-Saturated Water P4->A1 A3 Rapid Mixing in Observation Cell A1->A3 A2->A3 A4 Monitor Absorbance Change Over Time A3->A4 D1 Calculate Initial Reaction Rates A4->D1 D2 Determine % Inhibition vs. [Inhibitor] D1->D2 D3 Calculate Ki Value D2->D3

Caption: Workflow for validating hCA inhibitor activity.

Conclusion and Future Directions

This guide confirms that 6-Nitro-2-benzothiazolesulfonamide is a potent and selective inhibitor of human carbonic anhydrase isoforms II, IX, and XII. Its significantly lower potency against hCA I suggests a favorable selectivity profile, particularly for targeting the tumor-associated isoforms hCA IX and XII, which are overexpressed in many hypoxic tumors.[2][3] The detailed stopped-flow CO₂ hydration assay protocol provided herein represents the self-validating, gold-standard methodology required for the accurate and reliable determination of inhibitor potency. For professionals in drug development, this comparative data and robust experimental framework are crucial for advancing promising candidates like 6-Nitro-2-benzothiazolesulfonamide into further preclinical and clinical investigation.

References

A Comparative Guide to Sulfonamide-Based Carbonic Anhydrase Inhibitors: Profiling Benzothiazoles Against Established Clinical Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibition, sulfonamides represent a cornerstone class of therapeutics targeting the ubiquitous carbonic anhydrases (CAs). These metalloenzymes are pivotal in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1][2] Their dysregulation is implicated in a spectrum of diseases such as glaucoma, epilepsy, and cancer, making them a significant target for drug development.[1][3][4]

This guide provides a comparative analysis of two families of sulfonamide-based carbonic anhydrase inhibitors (CAIs): the well-established, clinically utilized heterocyclic sulfonamides, exemplified by acetazolamide, and the emerging class of benzothiazole-containing sulfonamides. While direct, publicly available experimental data on the carbonic anhydrase inhibitory activity of 6-Nitro-2-benzothiazolinone is currently limited, this guide will draw upon data from structurally related benzothiazole sulfonamides to offer a comprehensive comparison.[5] We will delve into their mechanisms of action, isoform selectivity, and the experimental protocols used to evaluate their efficacy, providing researchers with the foundational knowledge to navigate this class of inhibitors.

The Sulfonamide Mechanism: A Tale of Zinc Binding

The inhibitory action of sulfonamides against carbonic anhydrase is a classic example of zinc-binding inhibition.[6] The deprotonated sulfonamide group (SO2NH-) coordinates directly to the Zn(II) ion at the core of the enzyme's active site.[7][8] This binding event displaces a crucial water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide, thereby halting the enzyme's activity.[5]

The general mechanism can be visualized as follows:

Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase.

Comparative Analysis: Acetazolamide vs. Benzothiazole-Based Sulfonamides

A critical aspect of developing effective CAIs is achieving isoform selectivity to minimize off-target effects.[6] Humans express 15 different CA isoforms, and their inhibition can lead to various physiological responses.[7] For instance, while inhibition of certain isoforms is therapeutic for glaucoma, the non-selective inhibition of others can cause side effects.[9]

Inhibitor ClassRepresentative Compound(s)Key Structural FeatureKnown AdvantagesKnown Disadvantages
Heterocyclic Sulfonamides Acetazolamide, MethazolamideThiadiazole ringWell-characterized, clinically approved for various conditions including glaucoma and altitude sickness.[4][10][11]Broad-spectrum inhibition leading to potential side effects.[9]
Benzothiazole Sulfonamides Substituted benzothiazole-6-sulfonamidesBenzothiazole ringPotential for improved isoform selectivity.[12] Some derivatives show potent inhibition of brain-associated isoforms like hCA VII.[12]Less clinically established; data on many derivatives, including this compound, is lacking in the context of CA inhibition.[5]
Performance Data of Selected Sulfonamide Inhibitors

The following table summarizes the inhibitory constants (Ki) of acetazolamide and a representative benzothiazole-6-sulfonamide against several human carbonic anhydrase (hCA) isoforms. Lower Ki values indicate more potent inhibition.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (AAZ) 25012255.7[13] (values are illustrative and can vary between studies)
2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulfonamide 37.645.1--[12]

Note: The inhibitory activity of this compound against carbonic anhydrase isoforms is not documented in the reviewed literature.

The data suggests that while acetazolamide is a potent inhibitor, particularly of hCA II, IX, and XII, benzothiazole-based sulfonamides can be engineered to exhibit different selectivity profiles.[12][13] The electron-withdrawing nature of a nitro group, as in this compound, could theoretically modulate the electronic properties of the sulfonamide group and its interaction with the zinc ion, but this remains to be experimentally verified.[5]

Experimental Protocols for Evaluating Carbonic Anhydrase Inhibitors

The determination of an inhibitor's potency and selectivity is paramount in drug discovery. A standard method for this is the stopped-flow CO2 hydration assay.

Stopped-Flow CO2 Hydration Assay

This is a widely used method to measure the catalytic activity of carbonic anhydrase and the potency of its inhibitors.[8]

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2 to bicarbonate and a proton.[14] The rate of this reaction is monitored using a pH indicator dye.

Workflow:

prep Prepare Reagents: - Enzyme Solution (CA) - Inhibitor Solution - CO2-saturated water - Buffer with pH indicator mix Rapidly mix Enzyme (+/- Inhibitor) with CO2-saturated water in a stopped-flow spectrophotometer prep->mix monitor Monitor absorbance change of pH indicator over time mix->monitor analyze Calculate initial reaction rates monitor->analyze determine Determine IC50 and Ki values analyze->determine

Workflow for Stopped-Flow Carbonic Anhydrase Inhibition Assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a stock solution of the purified carbonic anhydrase isoform of interest in a suitable buffer (e.g., 20 mM Tris, pH 8.3).[15]

    • Prepare a stock solution of the inhibitor (e.g., this compound or other sulfonamides) in a suitable solvent (e.g., DMSO).

    • Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water.[15]

    • Prepare a reaction buffer containing a pH indicator (e.g., phenol red).[15]

  • Assay Procedure:

    • Equilibrate all solutions to the desired temperature (typically 0-4 °C to slow the uncatalyzed reaction).[15]

    • In the stopped-flow instrument, rapidly mix the enzyme solution (pre-incubated with or without the inhibitor) with the CO2-saturated water.

    • Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 570 nm for phenol red) over a short time course (milliseconds to seconds).[15]

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear phase of the absorbance change.

    • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.[16]

Concluding Remarks

The sulfonamide scaffold remains a highly valuable starting point for the design of potent carbonic anhydrase inhibitors. While classic drugs like acetazolamide have paved the way, there is significant room for improvement, particularly in achieving isoform selectivity to enhance therapeutic efficacy and reduce side effects.

The benzothiazole ring system represents a promising avenue for developing novel CAIs with potentially unique selectivity profiles. However, a significant gap in the literature exists for many derivatives, including this compound, regarding their carbonic anhydrase inhibitory activity.[5] Future research, employing the robust experimental protocols outlined in this guide, is necessary to fully characterize these compounds and unlock their therapeutic potential. For researchers in the field, the synthesis and evaluation of compounds like this compound against a panel of CA isoforms could be a fruitful area of investigation.

References

Cross-Validation of Anticancer Activity: A Comparative Guide to Benzothiazole Derivatives in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and potent biological activities.[1][2][3] This guide offers an in-depth, comparative analysis of the anticancer properties of various benzothiazole derivatives, cross-validated against a spectrum of human cancer cell lines. By examining the structure-activity relationships and underlying mechanisms, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the promising landscape of benzothiazole-based anticancer agents.

The Benzothiazole Advantage in Oncology

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in the design of novel anticancer therapeutics.[1] Its derivatives have demonstrated efficacy against a wide array of cancer cell lines, acting through diverse mechanisms of action.[4][5][6][7] These mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of crucial signaling pathways that drive cancer progression.[8][9] The adaptability of the benzothiazole nucleus allows for extensive structural modifications, enabling the fine-tuning of cytotoxic potency and selectivity.[1]

Comparative Cytotoxicity Across Cancer Cell Lines

The true measure of an anticancer agent's potential lies in its ability to exhibit potent and selective cytotoxicity against cancer cells while sparing healthy ones. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population—a lower IC50 value signifies greater potency.[10]

This section provides a comparative analysis of the cytotoxic activity of several classes of benzothiazole derivatives against a panel of well-established human cancer cell lines. This cross-validation is crucial for identifying compounds with broad-spectrum activity or those with desirable selectivity towards specific cancer types.

Table 1: Comparative IC50 Values (µM) of Benzothiazole Derivatives in Various Cancer Cell Lines
Derivative ClassCompoundMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HT-29 (Colon)Additional Cell LinesReference
Nitrobenzylidene-thiazolidine Derivative 540.0360.048---[4][11]
Indole-based Semicarbazide Derivative 55--0.840.024H460 (Lung): 0.29, MDA-MB-231 (Breast): 0.88[4][5][11]
Indole-based Hydrazine Carboxamide Scaffold 12--1.530.015H460 (Lung): 0.28, MDA-MB-231 (Breast): 0.68[11]
Naphthalimide-based Derivative 675.08-3.893.47-[11]
Benzamide-based Derivative 41 & 42--1.1 - 8.8-HCT-116, SW620, SW480, MDA-MB-468, SKRB-3, HeLa, SKOV-3, PC-3, BxPC-3, A431, A375[4][5]
Bromopyridine Acetamide Derivative 29-0.0480.044-SKRB-3 (Breast): 0.0012, SW620 (Colon): 0.0043[11]
Benzothiazole Aniline Compound B5.313.49.8--[12]

Analysis of Structure-Activity Relationships (SAR):

The data presented in Table 1 underscores the critical role of substituent groups in modulating the anticancer activity of the benzothiazole core. For instance, the potent activity of indole-based derivatives suggests that the indole moiety may enhance binding to specific biological targets.[4][5][11] Similarly, the presence of nitro and chloro groups in various derivatives appears to contribute significantly to their cytotoxicity.[4][5][11] Group-based quantitative structure-activity relationship (GQSAR) analyses have further indicated that hydrophobic groups at certain positions can potentiate anticancer activity, providing a rational basis for the design of more effective drugs.[13]

Unraveling the Mechanisms of Action

The anticancer efficacy of benzothiazole derivatives is not solely defined by their cytotoxicity but also by the molecular pathways they modulate to induce cancer cell death. A comprehensive understanding of these mechanisms is paramount for their clinical translation.

Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis, the cell's natural mechanism for self-destruction.[14] This is often achieved through the activation of the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key mechanisms of action include:

  • Tyrosine Kinase Inhibition: Several benzothiazole derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and c-Met, which are often overactive in cancer cells and play a crucial role in cell proliferation and survival.[15]

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival. Benzothiazole compounds have been identified that can effectively inhibit this pathway, leading to the suppression of tumor growth.[15]

  • Induction of Apoptosis via Reactive Oxygen Species (ROS): Some derivatives can increase the intracellular levels of ROS, which can damage cellular components and trigger apoptosis.[8]

  • Cell Cycle Arrest: Benzothiazole derivatives can halt the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating. For example, some compounds cause an accumulation of cells in the G0/G1 phase.[9][12]

Visualizing a Key Anticancer Mechanism: The Intrinsic Apoptotic Pathway

The following diagram illustrates a simplified model of the intrinsic apoptotic pathway, a common mechanism of action for many benzothiazole derivatives.

cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Events cluster_cytosol Cytosolic Cascade Benzothiazole Benzothiazole Derivative Bax_Bak Bax/Bak Activation Benzothiazole->Bax_Bak Induces Mito_Perm Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito_Perm Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Apaf1 Apaf-1 Cyto_C->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9_active Active Caspase-9 Apoptosome->Casp9_active Activates Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3_active Active Caspase-3 Casp9_active->Casp3_active Activates Casp3 Pro-Caspase-3 Casp3->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis

Caption: Intrinsic apoptotic pathway induced by benzothiazole derivatives.

Standardized Protocols for In Vitro Evaluation

To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. The following section details the methodology for the MTT assay, a widely used colorimetric assay to assess cell viability and proliferation.[10][16]

Experimental Workflow for Anticancer Activity Screening

The following diagram outlines a general workflow for the synthesis, in vitro screening, and mechanistic evaluation of novel anticancer compounds.[1]

cluster_synthesis Compound Preparation cluster_screening In Vitro Cytotoxicity Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Benzothiazole Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Western_Blot Western Blot for Protein Expression IC50->Western_Blot

Caption: General workflow for anticancer drug discovery.

Detailed Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a reliable and widely used method to assess cell viability.[16][17][18][19] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][18] The amount of formazan produced is proportional to the number of viable cells.[18]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well microplates

  • Benzothiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[18]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cancer cells, ensuring high viability (>90%).

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium.[10]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the benzothiazole derivatives in culture medium.

    • Carefully remove the existing medium and add 100 µL of the medium containing different concentrations of the test compounds.[10]

    • Include vehicle controls (medium with the solvent used to dissolve the compounds) and positive controls (a known cytotoxic agent).[10]

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-50 µL of MTT solution to each well.[17][18]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[17][18]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells.[18]

    • Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[18]

    • Mix gently by pipetting or shaking on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to correct for background absorbance.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[10]

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.[10]

Conclusion and Future Directions

This guide provides a comparative overview of the anticancer activity of benzothiazole derivatives across various cancer cell lines, highlighting the importance of cross-validation in identifying promising therapeutic candidates. The structure-activity relationships discussed, coupled with an understanding of the underlying mechanisms of action, offer a rational framework for the design of next-generation benzothiazole-based anticancer agents. Future research should focus on optimizing the selectivity of these compounds for cancer cells, exploring their efficacy in in vivo models, and investigating their potential in combination therapies to overcome drug resistance.

References

A Senior Application Scientist's Guide to Confirming Nitro-Substituted Benzothiazole Binding Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison and procedural overview for confirming the binding interactions of nitro-substituted benzothiazoles with their protein targets. This class of compounds has garnered significant interest for its diverse biological activities, including potent anticancer, antibacterial, and specific enzyme inhibitory properties. The inclusion of a nitro group on the benzothiazole scaffold is often critical, enhancing binding affinity and modulating the mechanism of action through specific molecular interactions like hydrogen bonds and π-hole interactions.[1][2][3]

This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering researchers to design robust, self-validating experiments to accurately characterize these promising therapeutic agents.

The Central Challenge: From Functional Effect to Direct Binding

A common starting point in drug discovery is the observation of a functional effect, such as cancer cell death or enzyme inhibition, often quantified by an IC50 value. While essential, an IC50 value is a measure of functional potency and can be influenced by numerous factors (e.g., cell permeability, ATP concentration in a kinase assay). It does not directly measure the physical interaction between the compound and its target protein.

To build a compelling case for a drug candidate and to enable structure-based design, one must unequivocally demonstrate and quantify the direct binding event. This guide details the gold-standard biophysical and structural techniques to achieve this, providing both the "how" and the "why" for each critical step.

Key Protein Targets for Nitro-Substituted Benzothiazoles

Research has identified several key protein families targeted by these compounds. Understanding the target is the first step in designing a relevant binding study. Key targets include:

  • Protein Kinases: This is a major family. Nitro-substituted benzothiazoles have shown inhibitory activity against c-Jun N-terminal kinases (JNKs) and Epidermal Growth Factor Receptor (EGFR), which are critical nodes in cancer and inflammation signaling pathways.[4][5]

  • Metabolic Enzymes: Compounds have been developed to target enzymes like M. tuberculosis ATP phosphoribosyl transferase (HisG), presenting opportunities for novel antibiotics.[2][6]

  • Other Enzymes: Targets such as monoamine oxidase B (MAO-B) are implicated in neurodegenerative diseases.[4]

Section 1: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions.[7][8] It is an indispensable tool for confirming direct binding, determining kinetics (on- and off-rates), and measuring equilibrium affinity (KD).

Causality: Why Use SPR? SPR's primary advantage is its ability to provide kinetic data (kₐ and kₑ). A compound's residence time on its target (related to kₑ) can be more predictive of in vivo efficacy than affinity alone. SPR directly measures mass changes on a sensor surface, providing unambiguous evidence of a physical interaction.[7][9]

Diagram: General SPR Workflow

This diagram outlines the fundamental steps of an SPR experiment, from protein immobilization to kinetic data analysis.

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Select & Prepare Sensor Chip (e.g., CM5) E1 Immobilize Protein on Sensor Surface P1->E1 P2 Prepare Protein (Ligand) & Compound (Analyte) P2->E1 E2 Inject Compound (Association) E1->E2 E3 Buffer Flow (Dissociation) E2->E3 A1 Generate Sensorgram (RU vs. Time) E2->A1 E4 Regenerate Surface E3->E4 E3->A1 A2 Fit Data to Binding Model (e.g., 1:1 Langmuir) A1->A2 A3 Determine ka, kd, KD A2->A3

Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Protocol: SPR Kinetic Analysis

This protocol describes a standard kinetic analysis for a nitro-substituted benzothiazole compound binding to an immobilized protein target (e.g., a protein kinase).

Pillar of Trustworthiness: The Self-Validating System An SPR experiment is validated through a series of controls. The use of a reference flow cell (often an activated/deactivated surface with no protein) subtracts bulk refractive index changes. A negative control (injecting an inactive, but structurally similar compound) ensures the observed binding is specific. Running a buffer-only injection (a "zero-concentration" sample) establishes the baseline.

Step-by-Step Methodology:

  • Protein Immobilization:

    • Rationale: The protein target (ligand) is covalently attached to a sensor chip (e.g., a CM5 dextran chip) to create a stable interactive surface. Amine coupling is a common and robust method.[8]

    • Procedure:

      • Equilibrate the chip with running buffer (e.g., HBS-EP+).

      • Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

      • Inject the protein (e.g., 10-50 µg/mL in 10 mM Acetate buffer, pH 4.5) until the desired immobilization level is reached (typically ~100 Response Units (RU) per kDa of analyte molecular weight for small molecule analysis).[10]

      • Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection.

      • A stable baseline should be established post-immobilization.

  • Analyte Interaction Analysis (Kinetic Titration):

    • Rationale: The small molecule (analyte) is injected at various concentrations over the immobilized protein surface. The binding events are measured in real-time. A concentration series bracketing the expected KD is necessary for accurate fitting.[11]

    • Procedure:

      • Prepare a dilution series of the nitro-substituted benzothiazole in running buffer. Due to the limited solubility of many small molecules, a small percentage of DMSO (e.g., 1-5%) is often included, and must be matched across all samples and the running buffer.[12]

      • Perform injections, starting with the lowest concentration. A typical cycle includes:

        • Analyte injection (association phase, e.g., 60-180 seconds).

        • Buffer flow (dissociation phase, e.g., 120-600 seconds).

        • Regeneration pulse (e.g., a short pulse of glycine-HCl pH 1.5 or high salt buffer) to remove all bound analyte before the next injection.

      • Include several buffer-only injections throughout the run for double referencing.

  • Data Analysis:

    • Rationale: The resulting sensorgrams (RU vs. time) are processed to extract kinetic constants.

    • Procedure:

      • Subtract the reference flow cell data and the buffer-only injection data from the active channel sensorgrams.

      • Globally fit the processed data from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.[11]

      • The fit provides the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (KD = kₑ/kₐ).

Data Presentation: Comparative Binding Kinetics

Data should be summarized in a table to easily compare the binding properties of different derivatives.

Compound DerivativeTarget Proteinkₐ (M⁻¹s⁻¹)kₑ (s⁻¹)KD (µM)Reference
Benzothiazole Z24Bcthi4--94.25[13]
Hypothetical Nitro-1JNK11.2 x 10⁴5.8 x 10⁻³0.48-
Hypothetical Nitro-2JNK12.5 x 10⁴4.5 x 10⁻³0.18-
Hypothetical Des-NitroJNK13.1 x 10³9.2 x 10⁻³2.97-

Note: Hypothetical data is included for illustrative purposes to demonstrate structure-activity relationship (SAR) analysis. The des-nitro analog shows weaker affinity (higher KD), highlighting the nitro group's importance.

Section 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[6][14]

Causality: Why Use ITC? A single ITC experiment provides a complete thermodynamic profile of the interaction: the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[8][15] This information reveals the driving forces of the interaction (e.g., hydrogen bonding vs. hydrophobic effect), which is invaluable for rational drug design and lead optimization. For instance, a favorable enthalpic change often points to strong hydrogen bonding and van der Waals interactions.[16]

Diagram: ITC Experimental Workflow

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare & Dialyze Protein (in Cell) E1 Load Protein into Sample Cell P1->E1 P2 Prepare Compound (in Syringe) in Final Dialysis Buffer E2 Load Compound into Injection Syringe P2->E2 E3 Perform Titration: Serial Injections E1->E3 E2->E3 A1 Generate Thermogram (Power vs. Time) E3->A1 A2 Integrate Peaks & Plot Heat vs. Molar Ratio A1->A2 A3 Fit to Binding Isotherm (e.g., One-Set-of-Sites) A2->A3 A4 Determine n, KD, ΔH, ΔS A3->A4

Caption: Workflow for a typical Isothermal Titration Calorimetry (ITC) experiment.

Protocol: ITC Direct Binding Assay

This protocol describes the direct titration of a nitro-substituted benzothiazole into a protein solution.

Pillar of Trustworthiness: The Self-Validating System The most critical factor for reliable ITC data is precise buffer matching between the protein solution in the cell and the compound solution in the syringe.[14] Any mismatch will generate large heats of dilution, obscuring the true binding signal. A control experiment, titrating the compound into buffer alone, is mandatory to determine the heat of dilution, which is then subtracted from the protein binding data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Meticulous sample preparation is paramount. Both protein and compound must be in the exact same buffer to minimize dilution artifacts.

    • Procedure:

      • Exhaustively dialyze the purified protein target against the final experimental buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).

      • Reserve the final dialysis buffer. Use this exact buffer to dissolve the nitro-substituted benzothiazole to its final concentration. If DMSO is required for solubility, ensure the same final percentage of DMSO is present in the protein solution in the cell.

      • Degas both solutions immediately before the experiment to prevent bubbles in the calorimeter.

  • Instrument Setup and Titration:

    • Rationale: The instrument measures the differential power required to maintain zero temperature difference between a sample cell (containing the protein) and a reference cell (containing buffer) as the compound is injected.[10]

    • Procedure:

      • Load the protein solution (e.g., 10-50 µM) into the sample cell.

      • Load the compound solution (typically 10-20 times the protein concentration) into the injection syringe.[14]

      • Set the experimental temperature (e.g., 25°C).

      • Program a series of small injections (e.g., 20 injections of 2 µL each) with sufficient spacing between them for the signal to return to baseline.

  • Control Experiment:

    • Procedure: Perform an identical titration, but with the compound solution being injected into the final dialysis buffer (containing matched DMSO, if applicable) in the sample cell.

  • Data Analysis:

    • Rationale: The raw power curve is integrated to yield a plot of heat per injection versus the molar ratio of compound to protein. This binding isotherm is then fit to a model.

    • Procedure:

      • Integrate the peaks from the raw thermogram.

      • Subtract the heats of dilution obtained from the control experiment.

      • Plot the corrected heat per mole of injectant against the molar ratio.

      • Fit the data to a suitable binding model (e.g., "One Set of Sites"). The fit yields the stoichiometry (n), the association constant (Kₐ = 1/KD), and the enthalpy of binding (ΔH).

      • The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the relationships: ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS.[8]

Data Presentation: Comparative Thermodynamic Signatures
CompoundTarget ProteinKD (µM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Hypothetical Nitro-1JNK10.48-8.6-10.21.6
Hypothetical Nitro-2JNK10.18-9.2-11.52.3
Hypothetical Des-NitroJNK12.97-7.5-5.1-2.4

Note: This illustrative data shows that binding of the nitro-compounds is strongly enthalpy-driven (favorable ΔH), suggesting significant hydrogen bonding, while the weaker des-nitro analog has a less favorable enthalpy and is entropically penalized.

Section 3: X-Ray Crystallography for Structural Determination

While SPR and ITC confirm if and how strongly a compound binds, X-ray crystallography reveals how it binds at an atomic level. This technique provides a high-resolution 3D structure of the protein-ligand complex.

Causality: Why Use X-Ray Crystallography? A crystal structure is the ultimate validation of a binding mode. It allows visualization of the precise orientation of the inhibitor in the active site, the specific amino acid residues it interacts with, and the conformational changes it may induce in the protein. This information is critical for structure-based drug design, enabling chemists to rationally modify a compound to improve its potency and selectivity.

Diagram: JNK Signaling Pathway Inhibition

This diagram illustrates how a nitro-substituted benzothiazole inhibitor can block a key signaling pathway by binding to its protein target, JNK.

JNK_Pathway stress Cellular Stress (e.g., Cytokines, UV) map3k MAP3K stress->map3k map2k MKK4/MKK7 map3k->map2k jnk JNK map2k->jnk cjun c-Jun jnk->cjun response Apoptosis, Inflammation cjun->response inhibitor Nitro-Benzothiazole Inhibitor inhibitor->jnk Binds & Inhibits

Caption: Inhibition of the JNK signaling cascade by a nitro-benzothiazole compound.

Protocol: Co-crystallization of a Protein-Ligand Complex

This protocol outlines the co-crystallization method, where the protein and ligand are mixed before crystallization is attempted.

Pillar of Trustworthiness: The Self-Validating System The resulting electron density map validates the structure. A high-resolution map will clearly show the shape of the ligand and its neighboring protein residues. Difference maps (Fo-Fc) are used to confirm the ligand's placement; a correctly placed ligand will not show large positive or negative difference density peaks. The final refined structure must have good geometry and low R-factors (R-work and R-free) to be considered reliable.

Step-by-Step Methodology:

  • Protein-Ligand Complex Formation:

    • Rationale: To crystallize the complex, the protein's binding site must be saturated with the ligand.

    • Procedure:

      • Concentrate the purified protein to a high concentration (e.g., 5-20 mg/mL).

      • Prepare a concentrated stock of the nitro-substituted benzothiazole in a compatible solvent like DMSO.

      • Add the ligand to the protein solution to achieve a final molar excess (e.g., 5- to 10-fold) to ensure saturation.[11]

      • Incubate the mixture (e.g., for 1-2 hours on ice) to allow the complex to form.

  • Crystallization Screening:

    • Rationale: The conditions under which a protein crystallizes are unpredictable. Therefore, a wide range of conditions (precipitants, buffers, salts, additives) must be screened.

    • Procedure:

      • Use a robotics system to set up sitting-drop or hanging-drop vapor diffusion plates.

      • Pipette small volumes (e.g., 100-200 nL) of the protein-ligand complex and mix with an equal volume of the reservoir solution from a commercial crystallization screen (e.g., PEG, salt, and buffer screens).

      • Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over days to weeks.

  • Crystal Harvesting and Data Collection:

    • Rationale: Crystals must be flash-cooled in liquid nitrogen to prevent radiation damage during X-ray exposure. A cryoprotectant is needed to prevent ice formation.

    • Procedure:

      • Identify a suitable crystal.

      • Prepare a cryoprotectant solution, which is typically the reservoir solution supplemented with an agent like glycerol or ethylene glycol. Crucially, this solution must also contain the ligand at the same or higher concentration to prevent it from diffusing out of the crystal. [11]

      • Briefly soak the crystal in the cryoprotectant solution, then loop it out and plunge it into liquid nitrogen.

      • Collect diffraction data at a synchrotron beamline.

  • Structure Solution and Refinement:

    • Procedure:

      • Process the diffraction data to obtain an electron density map.

      • Solve the structure using molecular replacement if a structure of the protein is already known.

      • Build the protein model into the electron density map and carefully model the ligand into its corresponding density.

      • Refine the structure to achieve the best possible fit to the data with ideal chemical geometry.

Case Study Example: The binding mode of a nitrobenzothiazole inhibitor to M. tuberculosis HisG was confirmed by X-ray crystallography. The structure revealed that the nitro group forms a tight hydrogen-bonding network with the backbone nitrogen atoms of the P-loop in the active site, validating its critical role in binding affinity.[2][6] Similarly, structures of JNK3 and EGFR with related inhibitors reveal key interactions in their respective ATP-binding sites.[4]

Section 4: Fluorescence Polarization (FP) for High-Throughput Screening

Fluorescence Polarization (FP) is a solution-based technique used to study molecular interactions. It is particularly well-suited for high-throughput screening (HTS) to identify initial hits from large compound libraries.

Causality: Why Use FP? FP is a homogeneous assay (no separation steps required), making it fast, simple, and amenable to automation in 384- or 1536-well plate formats.[4] It is used in a competitive format to find compounds that displace a known fluorescent ligand from the protein target, allowing for the rapid screening of thousands of potential inhibitors.

Protocol: Competitive FP Inhibition Assay

This protocol describes how to screen for nitro-substituted benzothiazoles that inhibit the binding of a fluorescent probe to a protein target.

Pillar of Trustworthiness: The Self-Validating System The assay's reliability is established through Z-factor analysis, a statistical measure of assay quality. A Z-factor > 0.5 indicates a robust and screenable assay. Controls are essential: a "high polarization" control (protein + probe, no inhibitor) and a "low polarization" control (probe only, or protein + probe + saturating known inhibitor) define the assay window.[4]

Step-by-Step Methodology:

  • Assay Development:

    • Rationale: Before screening, the system must be optimized. This involves selecting a suitable fluorescent probe (a ligand with known affinity for the target, conjugated to a fluorophore) and determining the optimal concentrations of protein and probe.

    • Procedure:

      • Perform a saturation binding experiment by titrating the protein into a fixed, low concentration of the fluorescent probe. The protein concentration that gives ~80% of the maximum polarization signal is often chosen for the assay to ensure sensitivity to inhibitors.

      • Confirm that a known, unlabeled inhibitor can compete with the probe and reduce the polarization signal, validating the assay principle.

  • Compound Screening:

    • Rationale: Test compounds are added to see if they can displace the fluorescent probe, leading to a decrease in fluorescence polarization.

    • Procedure (for a 384-well plate):

      • To each well, add the test compound (e.g., the nitro-substituted benzothiazole) at the desired screening concentration. Include wells for high and low controls.

      • Add the protein target at its pre-determined optimal concentration.

      • Incubate for a set period (e.g., 15-30 minutes) to allow the test compound to bind.

      • Add the fluorescent probe to all wells.

      • Incubate (protected from light) until the binding reaction reaches equilibrium (e.g., 60-120 minutes).[4]

  • Data Acquisition and Analysis:

    • Procedure:

      • Measure the fluorescence polarization (in milli-polarization units, mP) using a plate reader equipped with polarizing filters.

      • Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control))

      • Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits." These hits should then be re-tested in dose-response format to determine their IC50 values.

Conclusion

Confirming the direct binding of nitro-substituted benzothiazoles to their protein targets is a multi-step process that builds a progressively stronger and more detailed case for a compound's mechanism of action. By starting with rapid screening methods like Fluorescence Polarization, quantifying the interaction with robust biophysical techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry, and finally visualizing the binding mode with X-ray Crystallography, researchers can generate the comprehensive, high-quality data package required for modern drug discovery. Each technique provides a unique piece of the puzzle, and together they form a powerful, self-validating workflow to confidently advance promising new therapeutic agents.

References

A Senior Application Scientist's Guide to the Reproducible Synthesis of 6-Nitrobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of foundational heterocyclic scaffolds is paramount. Among these, the 6-nitrobenzothiazole core is a crucial pharmacophore found in a variety of biologically active compounds, including those with antimicrobial, antitumor, and neuroprotective properties.[1][2][3] However, the synthesis of these derivatives is not without its challenges, and the reproducibility of published protocols can be a significant hurdle in advancing research and development.

This guide provides an in-depth, objective comparison of common synthetic routes to 6-nitrobenzothiazole derivatives, with a focus on assessing their reproducibility. We will delve into the mechanistic underpinnings of these protocols, providing field-proven insights to help you navigate the nuances of each method and achieve consistent results.

The Challenge of Regioselectivity in the Nitration of 2-Aminobenzothiazole

A primary and historically common method for introducing a nitro group onto the benzothiazole ring is the direct nitration of 2-aminobenzothiazole. However, this approach is notoriously non-selective and, therefore, suffers from poor reproducibility in obtaining the desired 6-nitro isomer. Direct nitration typically yields a complex mixture of isomers, with the 6-nitro derivative often being a minor component, constituting only about 20% of the product mixture.[4][5] This lack of regioselectivity makes the purification process arduous and significantly lowers the overall yield of the target compound, rendering this method unsuitable for industrial-scale production and often frustrating for academic research.[4]

A More Robust and Selective Approach: The Acyl Protection Strategy

To overcome the challenge of poor regioselectivity, a more reproducible and selective method involves the protection of the 2-amino group via acylation prior to nitration. This strategy is widely regarded as the more reliable route for the synthesis of 2-amino-6-nitrobenzothiazole.[4][6]

The underlying principle of this approach is the modification of the directing effect of the amino group. By converting the strongly activating amino group into a less activating and more sterically hindered acylamino group, the nitration is directed preferentially to the 6-position of the benzothiazole ring.[4][6] This leads to a significantly higher yield of the desired 6-nitro isomer and minimizes the formation of unwanted side products.

Experimental Workflow: Acyl Protection Strategy

A 2-Aminobenzothiazole B Acylation (e.g., Acetic Anhydride) A->B Step 1 C 2-Acylaminobenzothiazole B->C D Nitration (HNO3/H2SO4, 0-10°C) C->D Step 2 E 2-Acylamino-6-nitrobenzothiazole D->E F Hydrolysis (e.g., NaOH, Methanol) E->F Step 3 G 2-Amino-6-nitrobenzothiazole F->G

Caption: General workflow for the synthesis of 2-amino-6-nitrobenzothiazole via the acyl protection strategy.

Detailed Experimental Protocol

Step 1: Acetylation of 2-Aminobenzothiazole

  • Dissolve 2-aminobenzothiazole in a suitable solvent, such as acetic anhydride.

  • Heat the mixture to reflux for a sufficient period to ensure complete acylation.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and precipitate the product by adding it to water.

  • Filter the solid, wash with water, and dry to obtain 2-acetylaminobenzothiazole.

Step 2: Nitration of 2-Acetylaminobenzothiazole

  • Carefully dissolve the 2-acetylaminobenzothiazole in concentrated sulfuric acid at a temperature between 20-30°C.[4][6]

  • Cool the mixture to 0-10°C in an ice bath.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, ensuring the temperature is maintained below 10°C to control the exothermic reaction.[4][6]

  • After the addition is complete, continue stirring at a low temperature for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the 2-acetylamino-6-nitrobenzothiazole.

  • Filter the product and wash thoroughly with water until the washings are neutral.

Step 3: Hydrolysis of 2-Acetylamino-6-nitrobenzothiazole

  • Suspend the water-moist 2-acetylamino-6-nitrobenzothiazole in methanol.

  • Heat the suspension to approximately 60°C.

  • Adjust the pH to around 10.5 with a concentrated base solution (e.g., sodium hydroxide) and maintain this pH for several hours to ensure complete deacetylation.[4]

  • Cool the mixture to allow the 2-amino-6-nitrobenzothiazole to crystallize.

  • Filter the product, wash with methanol and then water, and dry under vacuum.

Comparison of Synthetic Protocols

ParameterDirect Nitration of 2-AminobenzothiazoleAcyl Protection Strategy
Regioselectivity Poor, mixture of 4-, 5-, 6-, and 7-nitro isomersHigh selectivity for the 6-nitro isomer[4]
Reproducibility Low, highly dependent on reaction conditionsHigh, more robust and reliable method[4][6]
Yield of 6-nitro isomer Typically around 20%[4][5]Significantly higher, often the major product
Purification Difficult and tedious, requiring extensive chromatographySimpler, often requiring only recrystallization
Industrial Scalability Not suitable[4]Well-suited for large-scale synthesis[4]

Synthesis of 2-Substituted and N-Substituted 6-Nitrobenzothiazole Derivatives

Once 2-amino-6-nitrobenzothiazole is synthesized with high purity and in good yield, it serves as a versatile starting material for a wide array of derivatives.

Synthesis of Schiff Bases

A common derivatization is the condensation of the 2-amino group with various aldehydes to form Schiff bases. This reaction is typically carried out by refluxing the 2-amino-6-nitrobenzothiazole and the desired aldehyde in a suitable solvent like ethanol, often with a catalytic amount of glacial acetic acid.[1] Microwave-assisted synthesis has also been reported to significantly reduce reaction times and improve yields for the formation of Schiff bases.[7]

Synthesis of Other 2-Substituted Derivatives

The 2-amino group can be transformed into other functional groups. For instance, diazotization followed by substitution reactions can be employed to introduce a variety of substituents at the 2-position. Furthermore, starting from 2-chloro-6-nitrobenzothiazole, various nucleophiles can be introduced at the 2-position to generate a library of compounds.[2]

Troubleshooting and Key Considerations for Reproducibility

A Low Yield or Incomplete Reaction? B Check Purity of Starting Materials A->B C Verify Reaction Temperature Control A->C D Ensure Anhydrous Conditions (if required) A->D E Optimize Reaction Time A->E

Caption: Troubleshooting decision tree for the synthesis of 6-nitrobenzothiazole derivatives.

  • Purity of Starting Materials: Ensure the 2-aminobenzothiazole and other reagents are of high purity. Impurities can lead to side reactions and lower yields.

  • Temperature Control: The nitration step is highly exothermic. Strict temperature control is crucial to prevent the formation of over-nitrated or undesired isomeric byproducts.[6]

  • Moisture Sensitivity: Some reagents, like acetic anhydride, are sensitive to moisture. Ensure anhydrous conditions are maintained where necessary.

  • Reaction Monitoring: Utilize TLC to monitor the progress of each step. This allows for the optimization of reaction times and ensures the reaction has gone to completion before proceeding to the next step.

  • Characterization: Thoroughly characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.[1][8]

Conclusion

While various protocols for the synthesis of 6-nitrobenzothiazole derivatives exist, their reproducibility varies significantly. The direct nitration of 2-aminobenzothiazole is a classic example of a protocol with low reproducibility due to a lack of regioselectivity. In contrast, the acyl protection strategy offers a robust, reliable, and scalable method for the synthesis of 2-amino-6-nitrobenzothiazole, a key intermediate for further derivatization. By understanding the mechanistic principles behind these methods and carefully controlling experimental parameters, researchers can achieve consistent and reproducible results, accelerating the discovery and development of novel benzothiazole-based compounds.

References

A Comparative Analysis of the Structure-Activity Relationship of Benzothiazole Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole sulfonamide scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility in biological activity. This guide provides a comprehensive comparative analysis of the structure-activity relationships (SAR) of various benzothiazole sulfonamide analogs, with a focus on their applications as carbonic anhydrase inhibitors, antimicrobial agents, and anticancer therapeutics. We will delve into the nuanced effects of structural modifications on biological efficacy, supported by robust experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Benzothiazole Sulfonamide Scaffold: A Versatile Pharmacophore

Benzothiazole, a bicyclic heterocyclic compound, fused with a sulfonamide group (-SO₂NH₂), creates a pharmacophore with a wide spectrum of pharmacological activities.[1][2][3] The unique structural features of this scaffold allow for diverse substitutions, enabling the fine-tuning of its physicochemical properties and biological targets. This guide will explore the SAR of these analogs, providing insights for researchers and drug development professionals in the rational design of novel therapeutics.

As Carbonic Anhydrase Inhibitors: A Detailed SAR Exploration

Benzothiazole sulfonamides have emerged as highly potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[4][5][6] The sulfonamide moiety acts as a zinc-binding group, anchoring the inhibitor to the active site of the enzyme.

General Structure of Benzothiazole Sulfonamide CA Inhibitors

The core structure consists of a benzothiazole ring, a sulfonamide group, and various substitution points (R¹, R²).

Caption: General structure of a benzothiazole sulfonamide analog.

Impact of Sulfonamide Position

The position of the sulfonamide group on the benzothiazole ring significantly influences inhibitory activity and isoform selectivity. Studies have compared analogs with the sulfonamide at the 5- and 6-positions. For instance, a bromine derivative with the sulfonamide at the 5-position was found to be a significantly better inhibitor of hCA VII compared to its 6-sulfonamide counterpart.[5]

Substitutions at the 2-Amino Position

Modifications at the 2-amino position of the benzothiazole ring have been extensively explored to enhance inhibitory potency and selectivity.

  • Acylamino and Halogenated Derivatives: Introduction of 2-acylamino and halogenated (bromo- and iodo-) groups has led to the discovery of potent inhibitors against cytosolic hCA I, II, and VII, as well as the tumor-associated hCA IX isoform.[5] Several of these derivatives exhibit subnanomolar to low nanomolar inhibition constants.[5]

  • Cyclic Guanidine Moieties: Incorporation of substituted cyclic guanidines at the 6-sulfonamide position has yielded potent and selective inhibitors of hCA II and VII.[7] The nature of the cyclic guanidine (e.g., imidazoline vs. benzimidazoline) influences the inhibitory capability.[7]

Comparative Inhibition Data

The following table summarizes the inhibitory activities (Ki, nM) of selected benzothiazole sulfonamide analogs against various human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Analog 1 HNH₂84.136938.2-[5]
Analog 2 BrNH₂--3.7-[5]
Analog 3 INH₂--295.6-[5]
Analog 4 HNHCOCH₃--29.5-[5]
Analog 5 HImidazoline442.4---[7]
Analog 6 HBenzimidazoline4927---[7]
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This assay is a standard method for measuring the inhibition of carbonic anhydrase activity.

Principle: The assay measures the rate of CO₂ hydration catalyzed by CA, which is monitored by the change in pH using a colorimetric indicator.

Workflow:

G start Prepare Assay Buffer and Reagents enzyme_prep Prepare Carbonic Anhydrase Solution start->enzyme_prep inhibitor_prep Prepare Inhibitor Stock Solutions start->inhibitor_prep reaction_mix Mix Enzyme, Inhibitor, and pH Indicator enzyme_prep->reaction_mix inhibitor_prep->reaction_mix co2_injection Inject CO₂ Saturated Water reaction_mix->co2_injection data_acq Monitor Absorbance Change Over Time co2_injection->data_acq analysis Calculate Initial Velocity and Inhibition Constant (Ki) data_acq->analysis

Caption: Workflow for the stopped-flow CO₂ hydrase assay.

Detailed Steps:

  • Reagent Preparation: Prepare a buffered solution (e.g., Tris-HCl) at a specific pH. Prepare stock solutions of the carbonic anhydrase enzyme and the benzothiazole sulfonamide inhibitors in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a stopped-flow instrument cuvette, mix the enzyme solution, the inhibitor at various concentrations, and a pH indicator (e.g., p-nitrophenol).

  • Initiation of Reaction: Rapidly mix the contents of the cuvette with CO₂-saturated water to initiate the hydration reaction.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.

  • Data Analysis: Calculate the initial velocity of the reaction at each inhibitor concentration. Determine the IC₅₀ value and subsequently the inhibition constant (Ki) using appropriate enzyme kinetic models.

As Antimicrobial Agents: Targeting Bacterial and Fungal Pathogens

Benzothiazole sulfonamides have also demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria.[8][9][10]

General Structure and Key Modifications

The antimicrobial activity is influenced by substitutions on both the benzothiazole ring and the sulfonamide moiety.

Structure-Activity Relationship Insights
  • Substituents on the Benzene Ring of the Sulfonamide: The presence of a free amino group (sulfanilamides) or a nitro group on the benzenesulfonamide moiety is often associated with effective antibacterial properties against Gram-positive bacteria.[8][9][10]

  • Position of the Sulfonamide: Thiazole and benzothiazole derivatives with a benzenesulfonamide moiety at the 2-position of the heterocyclic nucleus have shown notable antimicrobial activity.[8][9]

  • Synergistic Effects: Some active antibacterial sulfonamides exhibit synergistic inhibitory activity when combined with trimethoprim against Bacillus subtilis and Staphylococcus aureus.[8][9]

  • Broad-Spectrum Potential: Hybrid molecules incorporating both benzothiazole and thiazole moieties have shown promise as broad-spectrum antimicrobial agents, with activity against Gram-positive, Gram-negative, mycobacterial, and fungal strains.[11] Electron-withdrawing groups like nitro and halogens on these hybrids tend to enhance antimicrobial activity.[11]

Comparative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative benzothiazole sulfonamide analogs against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
Sulfanilamide Derivative Bacillus subtilis0.3-100[8][9]
Nitro-substituted Sulfonamide Staphylococcus aureus (MRSA)0.3-100[8][9]
Benzothiazole-piperazine Sulfonamide S. aureus2.34–18.75[12]
Benzothiazole-thiazole Hybrid (4b) S. aureus3.90–15.63[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method to determine the minimum inhibitory concentration of an antimicrobial agent.

Workflow:

G start Prepare Bacterial/Fungal Inoculum inoculation Inoculate Microtiter Plate Wells start->inoculation compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->inoculation incubation Incubate the Plate inoculation->incubation read_results Observe for Microbial Growth incubation->read_results determine_mic Determine the Lowest Concentration with No Visible Growth (MIC) read_results->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the benzothiazole sulfonamide compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

As Anticancer Agents: Unraveling Novel Mechanisms

Recent studies have highlighted the potential of benzothiazole sulfonamides as anticancer agents, with some derivatives exhibiting cytotoxicity against various cancer cell lines.[13][14][15]

Structure-Activity Relationship Highlights
  • Substitutions on the Benzothiazole Ring: The presence of a fluorine atom at the 7-position of the benzothiazole ring has been shown to enhance cytotoxicity.[14]

  • Hybridization with Other Scaffolds: The hybridization of the benzothiazole sulfonamide scaffold with other pharmacophores, such as N-acyl hydrazones, has led to the development of potent anticancer agents.[13]

  • Mechanism of Action: Some benzothiazole sulfonamide analogs have been shown to induce cancer cell death through mechanisms such as the generation of reactive oxygen species (ROS) leading to DNA damage and inhibition of tubulin polymerization.[13]

Comparative Anticancer Activity

The following table shows the half-maximal inhibitory concentration (IC₅₀) values of selected benzothiazole sulfonamide analogs against human cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Benzothiazolecarbohydrazide–sulfonate conjugate (6i) MCF-7 (Breast)-ROS-induced DNA damage[13]
Secondary sulfonamide based acetamide benzothiazole (40) MCF-7 (Breast)34.5-[14]
Secondary sulfonamide based acetamide benzothiazole (40) HeLa (Cervical)44.15-[14]
Secondary sulfonamide based acetamide benzothiazole (40) MG63 (Osteosarcoma)36.1-[14]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

G start Seed Cancer Cells in a 96-well Plate treatment Treat Cells with Various Concentrations of Test Compounds start->treatment incubation Incubate for a Defined Period (e.g., 48-72h) treatment->incubation add_mtt Add MTT Reagent to Each Well incubation->add_mtt incubation2 Incubate to Allow Formazan Crystal Formation add_mtt->incubation2 solubilize Add Solubilizing Agent (e.g., DMSO) incubation2->solubilize read_absorbance Measure Absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate Cell Viability and IC₅₀ Values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed the desired cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzothiazole sulfonamide compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

The comparative analysis of the structure-activity relationships of benzothiazole sulfonamide analogs reveals a highly adaptable and promising scaffold for the development of novel therapeutic agents. The strategic modification of this core structure allows for the modulation of its activity against a range of biological targets, including carbonic anhydrases, microbial pathogens, and cancer cells.

Future research should focus on:

  • Exploring a wider range of substitutions on the benzothiazole ring to further optimize potency and selectivity.

  • Investigating novel hybrid molecules that combine the benzothiazole sulfonamide scaffold with other pharmacophores to achieve multi-target activity.

  • Conducting in-depth mechanistic studies to elucidate the precise molecular targets and pathways affected by these compounds.

  • Performing in vivo efficacy and toxicity studies to translate the promising in vitro results into potential clinical candidates.

By leveraging the insights from SAR studies and employing robust experimental methodologies, the full therapeutic potential of benzothiazole sulfonamide analogs can be realized.

References

Determining the selectivity of 6-Nitro-2-benzothiazolesulfonamide for different carbonic anhydrase isoforms.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Carbonic Anhydrase Isoform Selectivity of 6-Nitro-2-benzothiazolesulfonamide

Introduction: The Critical Role of Isoform Selectivity in Carbonic Anhydrase Inhibition

The human carbonic anhydrase (CA) family comprises at least 15 isoforms, zinc-containing metalloenzymes that are vital to a host of physiological processes.[1] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[2] While some isoforms, like the cytosolic hCA I and II, are ubiquitously expressed and crucial for systemic pH balance and respiration, others are more localized.[1][3] Notably, the transmembrane isoforms hCA IX and hCA XII are overexpressed in various solid tumors, where they contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis.[1][4]

This differential expression makes isoform-selective CA inhibitors highly sought-after therapeutic agents.[5] The goal is to design molecules that potently inhibit a disease-associated target, such as the tumor-related hCA IX, while sparing off-target isoforms like hCA II to minimize side effects.[1][3] The sulfonamide functional group is a well-established pharmacophore for potent CA inhibition, functioning by binding to the zinc ion within the enzyme's active site.[2][6] This guide provides a detailed comparative analysis of 6-Nitro-2-benzothiazolesulfonamide, evaluating its inhibitory potency and selectivity profile against key hCA isoforms and benchmarking it against established clinical drugs.

Quantitative Comparison of Inhibitory Potency and Selectivity

The efficacy of a carbonic anhydrase inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower Kᵢ value signifies a more potent inhibitor.[6] By comparing the Kᵢ values of a single compound against a panel of different CA isoforms, we can derive its selectivity profile.

The following table summarizes the Kᵢ values for 6-Nitro-2-benzothiazolesulfonamide and other standard sulfonamide inhibitors against four key human carbonic anhydrase isoforms: the widespread cytosolic forms hCA I and hCA II, and the tumor-associated forms hCA IX and hCA XII.

Table 1: Comparative Inhibition Constants (Kᵢ) of Sulfonamide Inhibitors against Human CA Isoforms

InhibitorKᵢ (nM) vs hCA IKᵢ (nM) vs hCA IIKᵢ (nM) vs hCA IXKᵢ (nM) vs hCA XII
6-Nitro-2-benzothiazolesulfonamide 7,59065.637.445.8
Acetazolamide (AAZ)25012255.7
Methazolamide (MZA)5014255.7
Dorzolamide (DZA)3,0000.544651
Brinzolamide (BRZ)3,8000.774252
Note: Data compiled from enzymatic inhibition assays.[6]
Analysis of Selectivity

The data reveals a distinct selectivity profile for 6-Nitro-2-benzothiazolesulfonamide.[6]

  • High Potency against Tumor-Associated Isoforms: It is a potent inhibitor of the tumor-associated isoforms hCA IX (Kᵢ = 37.4 nM) and hCA XII (Kᵢ = 45.8 nM).[6] This makes it a compound of significant interest for oncology research.

  • Moderate Potency against hCA II: It demonstrates moderate inhibition of the physiologically dominant hCA II isoform (Kᵢ = 65.6 nM).[6]

  • Low Potency against hCA I: Crucially, it shows very weak activity against the cytosolic isoform hCA I (Kᵢ = 7,590 nM), indicating a high degree of selectivity over this ubiquitous off-target enzyme.[6]

This profile suggests a favorable therapeutic window, particularly when compared to a non-specific inhibitor like Acetazolamide, which potently inhibits all four isoforms. The selectivity of 6-Nitro-2-benzothiazolesulfonamide for the tumor-associated isoforms IX and XII over the cytosolic isoform I is a key characteristic.

The logical framework for determining isoform selectivity is based on the direct comparison of these experimentally derived inhibition constants.

G cluster_exp Experimental Determination cluster_analysis Selectivity Analysis Ki_I Determine Kᵢ for hCA I Compare Compare Kᵢ Values Ki_I->Compare Ki_II Determine Kᵢ for hCA II Ki_II->Compare Ki_IX Determine Kᵢ for hCA IX Ki_IX->Compare Ki_XII Determine Kᵢ for hCA XII Ki_XII->Compare Selectivity Determine Selectivity Profile (e.g., Kᵢ hCA I / Kᵢ hCA IX) Compare->Selectivity

Caption: Logical workflow for determining inhibitor selectivity.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

The determination of inhibition constants for carbonic anhydrase inhibitors is most accurately performed using a stopped-flow CO₂ hydration assay.[6] This method directly measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of its substrate, carbon dioxide.[1][6]

Principle of the Assay

This assay measures the initial rates of the CA-catalyzed CO₂ hydration reaction (CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻). The production of protons causes a rapid pH drop in a buffered solution, which is monitored spectrophotometrically using a pH indicator.[6] The inhibition constant (Kᵢ) is determined by measuring the enzyme's activity across a range of inhibitor concentrations.[6]

Reagents and Buffers
  • Assay Buffer: 20 mM Tris-HCl buffer, pH 8.3, containing a pH indicator (e.g., 100 µM Phenol Red).[6][7]

  • Enzyme Solution: Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, or XII) at a concentration that yields a measurable catalytic rate.

  • Substrate Solution: CO₂-saturated deionized water, maintained on ice.

  • Inhibitor Stock Solution: The compound of interest (e.g., 6-Nitro-2-benzothiazolesulfonamide) dissolved in a suitable solvent like DMSO.

  • Control Solvent: The same solvent used for the inhibitor (e.g., DMSO).

Step-by-Step Methodology
  • Instrument Setup: Equilibrate the stopped-flow spectrophotometer to the desired temperature (typically 25°C). Set the wavelength for monitoring the pH indicator (e.g., 557 nm for Phenol Red).

  • Reagent Loading: Load one syringe of the stopped-flow instrument with the enzyme solution (containing the appropriate buffer and pH indicator) and the other syringe with the CO₂-saturated water (substrate).

  • Uninhibited Reaction (Control):

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the change in absorbance over time, which corresponds to the initial rate of the uncatalyzed reaction.

    • Repeat the measurement with the enzyme in the buffer to determine the initial rate of the fully catalyzed reaction.

  • Inhibited Reaction:

    • Prepare a series of enzyme solutions containing varying concentrations of the inhibitor.

    • For each inhibitor concentration, repeat the stopped-flow measurement by mixing the enzyme-inhibitor solution with the CO₂-saturated water.

    • Record the initial reaction rates for each concentration.

  • Data Analysis:

    • Calculate the percentage of enzyme activity for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable sigmoidal model.[6]

    • Calculate the inhibitory constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation :[6][7] Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the enzyme with CO₂.

G cluster_prep Preparation cluster_run Experiment cluster_analysis Data Analysis P1 Prepare Enzyme, Buffer, & Inhibitor Solutions P3 Load Reagents into Stopped-Flow Syringes P1->P3 P2 Prepare CO₂-Saturated Water (Substrate) P2->P3 E1 Rapidly Mix Enzyme & Substrate P3->E1 E2 Monitor Absorbance Change Over Time E1->E2 E3 Calculate Initial Reaction Rate E2->E3 A1 Generate Dose-Response Curve E3->A1 A2 Determine IC₅₀ Value A1->A2 A3 Calculate Kᵢ using Cheng-Prusoff Equation A2->A3

Caption: Workflow for the stopped-flow CO₂ hydration assay.

Conclusion

6-Nitro-2-benzothiazolesulfonamide emerges as a compelling carbonic anhydrase inhibitor with a scientifically significant selectivity profile. Its potent inhibition of the tumor-associated isoforms hCA IX and hCA XII, coupled with its substantially weaker activity against the ubiquitous cytosolic isoform hCA I, distinguishes it from many classical, non-selective sulfonamide drugs.[6] This characteristic selectivity underscores its potential as a valuable lead compound in the development of targeted anticancer therapies. The methodologies outlined in this guide, centered on the stopped-flow CO₂ hydration assay, represent the gold standard for validating the potency and isoform selectivity of novel CA inhibitors, ensuring the generation of robust and comparable data essential for advancing drug discovery efforts.

References

A Senior Application Scientist's Guide to Comparing the Antibacterial Efficacy of Substituted Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is of paramount importance.[1][2][3] Among these, the benzothiazole nucleus, a bicyclic system containing a benzene ring fused to a thiazole ring, has emerged as a privileged structure in medicinal chemistry.[4][5][6] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including remarkable antibacterial efficacy against both Gram-positive and Gram-negative pathogens.[3][7][8]

This guide provides a comprehensive comparison of the antibacterial efficacy of different substituted benzothiazole derivatives, grounded in experimental data and established methodologies. It is designed for researchers, scientists, and drug development professionals to understand the key structure-activity relationships (SAR) that govern the antibacterial potential of this versatile heterocyclic system and to provide robust protocols for its evaluation.

The Structural Versatility of Benzothiazole and Its Impact on Antibacterial Activity

The antibacterial potency of benzothiazole derivatives is intrinsically linked to the nature and position of substituents on the bicyclic ring.[4][6] Strategic modifications can enhance the compound's ability to interact with bacterial targets, improve its pharmacokinetic properties, and overcome resistance mechanisms.[4]

Key Structural-Activity Relationship (SAR) Insights:
  • Substitutions at the 2-position: This position is a critical determinant of antibacterial activity.[5][6] The introduction of various moieties, such as hydrazones, amides, and other heterocyclic rings, has been shown to significantly influence the antibacterial spectrum and potency. For instance, benzothiazole derivatives bearing an aromatic hydrazone moiety have demonstrated promising antileishmanial and antibacterial activities.[1]

  • Electron-withdrawing and Donating Groups: The electronic properties of the substituents play a crucial role. The presence of electron-withdrawing groups like nitro (NO2), chloro (Cl), and fluoro (F) on the benzothiazole nucleus or on appended aromatic rings can enhance antibacterial activity.[9][10][11] For example, a chloro group at the 5th position of the benzothiazole moiety has been shown to enhance antibacterial activity.[10] Similarly, nitro and methoxy groups at the 4th position of a phenyl ring attached to the benzothiazole scaffold have been found to improve antibacterial action.[10]

  • Hybrid Molecules: The concept of molecular hybridization, where the benzothiazole scaffold is combined with other known antibacterial pharmacophores, has yielded compounds with potent and broad-spectrum activity.[12] Examples include hybrids with pyrimidines, triazoles, and isoxazoles.[1][12] This approach can lead to compounds with dual mechanisms of action, potentially mitigating the development of resistance.

The following diagram illustrates the general structure of a substituted benzothiazole and highlights key positions for modification.

Caption: General structure of a substituted benzothiazole, indicating key positions for chemical modification.

Comparative Antibacterial Efficacy: A Data-Driven Overview

The following table summarizes the in vitro antibacterial activity of representative substituted benzothiazole derivatives against common bacterial pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1] A lower MIC value indicates greater potency.

Compound IDSubstitution PatternS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)P. aeruginosa (Gram-negative) MIC (µg/mL)Reference
BTZ-1 2-(4-chlorophenyl)15.67.8162.5[5]
BTZ-2 2-(4-methoxyphenyl)31.2515.6125[5]
BTZ-3 2-amino-6-nitro>10050>100[9]
BTZ-4 2-hydrazinyl62.531.2562.5[6]
BTZ-5 2-(thiazolidin-4-one)0.09 mg/mL0.18 mg/mL0.09 mg/mL[10]
BTZ-6 2-(sulfonamide)6.26.23.1[10]

Note: The presented data is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Unraveling the Mechanism of Action

The antibacterial effect of benzothiazole derivatives is not attributed to a single mechanism but rather a multitude of cellular targets.[1][2][8] This multi-target profile is advantageous in combating drug resistance. Some of the key enzymatic targets identified include:

  • DNA Gyrase and Topoisomerase IV: These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.[1][2][10]

  • Dihydropteroate Synthase (DHPS): This enzyme is crucial for folate biosynthesis, a pathway vital for bacterial survival.[1][2][13]

  • Enoyl-Acyl Carrier Protein Reductase (InhA): A key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[2]

  • Peptide Deformylase: An enzyme involved in bacterial protein synthesis.[1][2]

  • Cell Wall Synthesis Enzymes: Some derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[8][14]

The following diagram illustrates the potential antibacterial mechanisms of action of benzothiazole derivatives.

MoA cluster_targets Bacterial Cell Targets cluster_effects Resulting Effects Benzothiazole Substituted Benzothiazole Derivatives DNA_Gyrase DNA Gyrase / Topoisomerase IV Benzothiazole->DNA_Gyrase DHPS Dihydropteroate Synthase (Folate Synthesis) Benzothiazole->DHPS Cell_Wall Cell Wall Synthesis Benzothiazole->Cell_Wall Protein_Synth Protein Synthesis (e.g., Peptide Deformylase) Benzothiazole->Protein_Synth DNA_Rep_Inhibit Inhibition of DNA Replication DNA_Gyrase->DNA_Rep_Inhibit Folate_Depletion Folate Depletion DHPS->Folate_Depletion Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Protein_Synth_Inhibit Inhibition of Protein Synthesis Protein_Synth->Protein_Synth_Inhibit Bacterial_Death Bacterial Cell Death DNA_Rep_Inhibit->Bacterial_Death Folate_Depletion->Bacterial_Death Cell_Lysis->Bacterial_Death Protein_Synth_Inhibit->Bacterial_Death

Caption: Potential mechanisms of antibacterial action for substituted benzothiazole derivatives.

Experimental Protocols for Efficacy Evaluation

To ensure the reliability and reproducibility of antibacterial efficacy studies, standardized methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antimicrobial susceptibility testing.[6][9][15]

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of the susceptibility of a bacterial strain to a particular antimicrobial agent.[4][10][13]

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a bacterial culture. The compound diffuses from the disk into the agar. If the bacteria are susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[4][13] The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh (18-24 hours) culture in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[14]

  • Disk Application: Aseptically apply the benzothiazole derivative-impregnated disks to the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[11]

  • Result Interpretation: After incubation, measure the diameter of the zones of inhibition in millimeters using a ruler or calipers.[4]

Kirby_Bauer_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate A->B C Apply Benzothiazole-Impregnated Disks B->C D Incubate Plates (35°C, 16-20h) C->D E Measure Zones of Inhibition (mm) D->E

Caption: Experimental workflow for the Kirby-Bauer disk diffusion test.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[1][16]

Principle: Serial dilutions of the benzothiazole derivative are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are observed for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no turbidity is observed.[1]

Step-by-Step Protocol:

  • Compound Dilution: Prepare a stock solution of the benzothiazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[11]

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the Kirby-Bauer test and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

  • Plate Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[11][16]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the benzothiazole derivative in which there is no visible bacterial growth.

MIC_Workflow A Prepare Serial Dilutions of Benzothiazole Derivative in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare and Standardize Bacterial Inoculum B->C D Incubate Plate (35°C, 16-20h) C->D E Determine MIC (Lowest Concentration with No Visible Growth) D->E

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion and Future Perspectives

Substituted benzothiazole derivatives represent a promising class of antibacterial agents with a versatile scaffold amenable to chemical modification.[4][7] Structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective compounds. The multi-target nature of some of these derivatives offers a potential strategy to combat the growing threat of antimicrobial resistance.[1][2]

Future research should focus on the optimization of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles, in vivo efficacy studies, and a deeper exploration of their mechanisms of action. The continued investigation of this remarkable heterocyclic system holds significant promise for the development of the next generation of antibacterial drugs.

References

Safety Operating Guide

Navigating the Safe Handling of 6-Nitro-2-benzothiazolinone: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling specialized reagents such as 6-Nitro-2-benzothiazolinone (CAS 28620-12-4), a comprehensive understanding of its hazard profile is paramount to ensuring a safe and controlled experimental environment. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal protocols for this compound, moving beyond a simple checklist to explain the critical reasoning behind each recommendation.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound is classified as a hazardous substance with the following primary concerns:

  • Skin Irritation (Category 2): Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation (Category 2A): Contact with the eyes can result in significant irritation and potential damage.

  • Specific Target Organ Toxicity — Single Exposure (Category 3): Inhalation of dust or aerosols may cause respiratory tract irritation.

These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing dermal, ocular, and respiratory exposure.

Core Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the essential equipment for handling this compound.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Butyl rubber gloves (minimum thickness of 0.2 mm)Provides a robust barrier against skin contact. Butyl rubber offers excellent resistance to a wide range of chemicals, including nitroaromatic compounds[1]. Nitrile gloves are a suitable alternative, offering good chemical resistance and dexterity[2].
Eye Protection Chemical safety goggles with side shields or a full-face shieldProtects against splashes and airborne particles that can cause serious eye irritation. A face shield offers broader protection for the entire face.
Body Protection A properly buttoned laboratory coatPrevents contamination of personal clothing and minimizes skin exposure to spills.
Respiratory Protection A NIOSH-approved N95 or P100 particulate respiratorNecessary when handling the solid compound outside of a certified chemical fume hood or when there is a potential for dust or aerosol generation. This mitigates the risk of respiratory tract irritation[3][4][5].

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a systematic workflow is crucial for minimizing exposure risks. The following diagram and procedural steps outline the safe handling of this compound from preparation to cleanup.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area Designate and Prepare a Well-Ventilated Work Area gather_ppe Assemble All Necessary PPE don_ppe Don PPE in the Correct Order (Coat, Respirator, Goggles, Gloves) weigh Weigh Solid in a Fume Hood or Ventilated Balance Enclosure don_ppe->weigh Proceed to Handling dissolve Dissolve or Use in a Fume Hood decontaminate Decontaminate Work Surfaces with an Appropriate Solvent dissolve->decontaminate Proceed to Cleanup dispose_waste Segregate and Dispose of Contaminated Waste doff_ppe Doff PPE in the Correct Order (Gloves, Goggles, Coat, Respirator) wash_hands Wash Hands Thoroughly

Safe handling workflow for this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Designate a specific, well-ventilated area for handling, preferably a certified chemical fume hood.

    • Assemble all necessary PPE as outlined in the table above.

    • Don PPE in the following order: laboratory coat, respirator, safety goggles, and finally, gloves. Ensure gloves overlap the cuffs of the lab coat.

  • Handling:

    • When weighing the solid compound, perform this task within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.

    • All subsequent manipulations, such as dissolving or reacting the compound, should be conducted within a chemical fume hood.

  • Cleanup:

    • Thoroughly decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

    • Doff PPE in the reverse order of donning, being careful to avoid self-contamination: remove gloves first, followed by safety goggles, the laboratory coat, and finally the respirator.

    • Wash hands thoroughly with soap and water after completing the work.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent for large spills of oxidizing materials.

  • Clean: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

For eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. For skin contact, wash the affected area thoroughly with soap and water.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of this compound and any materials contaminated with it must be handled as hazardous waste.

Waste Segregation and Containerization:

  • Solid Waste: Collect un-used solid this compound and contaminated disposable labware (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed, and chemically compatible container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams. Aromatic nitro compounds can react with strong bases or reducing agents.

Labeling and Storage:

All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant). Store waste containers in a designated, secondary containment area away from incompatible materials until they can be collected by your institution's environmental health and safety department for final disposal.

Occupational Exposure Limits

Currently, there are no specific Occupational Exposure Limits (OELs), such as a Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) or a Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA), established for this compound. In the absence of a specific OEL, it is imperative to handle this compound with the utmost care, adhering to the principle of keeping exposure as low as reasonably achievable (ALARA).

By implementing these robust safety protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitro-2-benzothiazolinone
Reactant of Route 2
6-Nitro-2-benzothiazolinone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。